molecular formula C32H41N5O10 B109908 Capromorelin Tartrate CAS No. 193273-69-7

Capromorelin Tartrate

カタログ番号: B109908
CAS番号: 193273-69-7
分子量: 655.7 g/mol
InChIキー: MJGRJCMGMFLOET-MYPSAZMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

What exactly is Capromorelin tartrate?

This compound (CP 424391-18) is a member of the hormone growth secretagogue (GHS) category of medicines. It is a ghrelin receptor antagonist and a new treatment for stimulating appetite in dogs having Ki of 7 nM in hGHS-R1a and EC50 of 3nM for pituicyte in the rat.

Capromorelin is an increase in growth hormone (GH) secretagogue and an antagonist of GH secretagogue receptor 1a (GHS-R1a), also known as the ghrelin-related receptor. It increases GH release from the pituitary cells of rat primates with an EC50 value of 3 nanomolar. Capromorelin (0.3 30 and 3 nM) increases the intracellular mobilization of calcium in pituitary cells. It raises rat serum levels of GH (ED50 is 0.04 mg/kg i.v.) and lowers dog's serum levels of insulin-like growth factors 1 (IGF-1) amounts when given orally, at one mg/kg. Capromorelin (3.9 mg/kg, taken once every day over 28 days) increases the body weight of rats by 43.6 percent without affecting the total body proportions of lean mass, fat, or bone mass. It reduces the size of infarcts within a rabbit model for the ischemia-reperfusion injuries caused by occlusion of the left coronary artery when given at a dose of mg/kg. The capromorelin formulas are employed in treating the loss of weight in felines suffering from chronic kidney disease and appetite stimulants in dogs.

This compound can be described as an antagonist of GHSR1a (ghrelin) receptors. It possesses structural homology with pyrazolone-piperidine dipeptides.

The physiological and biochemical effects of this compound

This compound can be a powerful Ghrelin receptor growth hormone secretagogue and agonist (Ki equals 7 nM). Capromorlelin includes growth hormone (GH) production in pituitary cells from rats, which has an EC50 of 3 nM. Capromorelin can also increase gastric mobility.

Benefits of the this compound

Capromorelin, also referred to as CP-424,391, acts as an endocrine secretagogue for growth and mimetic to ghrelin (hGHS-R1a K(i)=7 nM and rat pituicyte EC (50) = 3 nM). Initial studies have revealed that the drug can directly increase insulin growth factor 1 (IGF-1) levels and growth hormone levels. Capromorelin has shown increased absorbance in rodents. It also demonstrated superior pharmacokinetic properties, which included high bioavailabilities for two species of animals [F(rat)=65 percent, F(dog)=44%].

This short-term GHS was pharmacokinetically active orally in canine models and was chosen as a candidate for development for treating the musculoskeletal weakness of older adults.

Capromorelin is an increase in growth hormone (GH) secretagogue and an antagonist of GH secretagogue receptor 1a (GHS-R1a), also called the ghrelin receptor.It triggers GH release from pituitary cells of the rat primary and has the EC50 amount of 3. nM.1 Capromorelin (0.3 3 nM, 3 and 30 nM) increases intracellular calcium release in pituitary cells. It raises rat levels of GH in the serum (ED50 is 0.04 mg/kg i.v.) and lowers the levels of dog's serum levels of insulin-like growth factors 1 (IGF-1) amounts when given orally, at 1 mg/kg. Capromorelin (3.9 mg/kg, taken once every day for 28 consecutive days) increases the body weight of rats by 43.6 percent without affecting the total body proportions in terms of lean mass, fat or bone mass. It also reduces the infarct size when used in a rabbit model for Ischemia-reperfusion injuries caused by occlusion of the left coronary artery when given at 25 mg/kg. Formulations with capromorelin in them have been utilized to treat overweight cats suffering from chronic kidney disease and as a stimulant of appetite in dogs.

Application to this compound

This compound has been identified as a highly potent and orally active secretagogue of growth hormone (GHSR) antagonist (Ki 7 nM for the hGHS-R1a).

The U.S. Food and Drug Administration has approved Elura (capromorelin oral solution), The second medication approved to treat cat weight loss and the first medication approved for treating overweight cats suffering from chronic kidney disease.

This compound is a reagent used to make secretagogues of pyrazolopyridine growth hormone to treat fibromyalgia.

特性

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRJCMGMFLOET-MYPSAZMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193273-69-7
Record name Capromorelin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAPROMORELIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Capromorelin: A Technical Guide to a Potent Growth Hormone Secretagogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin (B1582104) (formerly CP-424,391) is a potent, orally active small molecule that functions as a growth hormone secretagogue (GHS). It acts as an agonist at the ghrelin receptor (GHS-R1a), mimicking the effects of the endogenous hormone ghrelin to stimulate the release of growth hormone (GH) from the pituitary gland. This stimulation, in turn, leads to increased levels of insulin-like growth factor 1 (IGF-1), a key mediator of growth and anabolic processes. Developed initially by Pfizer for frailty in the elderly, Capromorelin has found successful application in veterinary medicine for appetite stimulation in dogs and management of weight loss in cats. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Capromorelin.

Discovery and Rationale

The development of growth hormone secretagogues stemmed from the discovery of small synthetic peptides, like GHRP-6, that could stimulate GH release through a distinct mechanism from that of Growth Hormone-Releasing Hormone (GHRH). This led to the identification and cloning of a novel G-protein coupled receptor, the growth hormone secretagogue receptor 1a (GHS-R1a). The subsequent discovery of the endogenous ligand for this receptor, ghrelin, a peptide hormone primarily produced in the stomach, unveiled a new physiological system regulating growth hormone secretion and energy homeostasis.

Capromorelin emerged from a drug discovery program at Pfizer aimed at developing orally bioavailable, non-peptidic mimetics of ghrelin. The goal was to create a compound that could replicate the desirable effects of ghrelin, such as stimulating GH and IGF-1, with improved pharmacokinetic properties suitable for therapeutic use.[1][2] Capromorelin was identified as a lead candidate due to its potent in vitro and in vivo activity and favorable pharmacokinetic profile in preclinical species.[3]

Mechanism of Action and Signaling Pathway

Capromorelin exerts its pharmacological effects by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[4][5] The activation of GHS-R1a by Capromorelin initiates a downstream signaling cascade that results in the secretion of growth hormone.

The primary signaling pathway involves the coupling of the activated GHS-R1a to the Gαq/11 subunit of the heterotrimeric G-protein complex. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of GH-containing vesicles with the plasma membrane and the subsequent exocytosis of growth hormone.

GHS_R1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Capromorelin Capromorelin GHSR1a GHS-R1a Capromorelin->GHSR1a Binds to G_protein Gαq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release Ca²⁺ Release ER->Ca_release GH_vesicle GH Vesicle Ca_release->GH_vesicle Triggers Fusion GH_release Growth Hormone Secretion GH_vesicle->GH_release

Caption: GHS-R1a Signaling Pathway Activated by Capromorelin.

Quantitative Data

The following tables summarize the key quantitative data for Capromorelin from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Capromorelin

ParameterSpecies/SystemValueReference(s)
Binding Affinity (Ki) Human GHS-R1a7 nM[3][6][7]
Potency (EC50) Rat Pituitary Cells (GH Release)3 nM[3][8]

Table 2: Pharmacokinetic Parameters of Capromorelin

ParameterSpeciesDose & RouteValueReference(s)
Bioavailability (F) RatOral65%[3][7]
DogOral44%[3][7]
Tmax DogOral0.83 h[2][4]
Half-life (t1/2) DogOral1.19 h[2][4]
RatOral1.3 h[9]

Table 3: In Vivo Efficacy of Capromorelin in Dogs

Study Duration & DoseParameterResultReference(s)
4 days, 3 mg/kg PO q24hAppetite Stimulation (Owner Assessed)68.6% success vs 44.6% for placebo[10]
Mean Body Weight Change+1.8% vs +0.1% for placebo[10]
7 days, 3.0-4.5 mg/kg PO q24hMean Food Intake Increase36% to 58%[4]
Mean Body Weight Increase3.8% to 4.5%[4]
7 days, 3.0 mg/kg PO q24hIGF-1 LevelsSustained increase of ~60-70% higher than placebo (4-8h post-dose)[11]

Table 4: In Vivo Efficacy of Capromorelin in Cats

Study Duration & DoseParameterResultReference(s)
21 days, 1-3 mg/kg PO q24hMean Food Intake Increase25% to 46% vs 11% for placebo[4]
Mean Body Weight Change+3.9% to +5.4% vs -1.1% for placebo[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of Capromorelin.

GHS-R1a Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Capromorelin for the GHS-R1a receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes from HEK293 cells expressing hGHS-R1a incubation Incubate Membranes, [¹²⁵I]-ghrelin, and Capromorelin in 96-well plates (1 hour at room temperature) prep_membranes->incubation prep_radioligand Prepare [¹²⁵I]-ghrelin Solution (e.g., 50 pM) prep_radioligand->incubation prep_capromorelin Prepare Serial Dilutions of Capromorelin prep_capromorelin->incubation filtration Rapidly Filter through GF/C filters to separate bound from free radioligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity on Filters using a gamma counter washing->counting analysis Plot % Inhibition vs. Capromorelin Concentration counting->analysis calculation Calculate IC₅₀ and Ki values using non-linear regression analysis->calculation

Caption: Workflow for GHS-R1a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably transfected with the human GHS-R1a receptor cDNA.[6]

  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.2% bovine serum albumin, and protease inhibitors.[6]

  • Incubation: In a 96-well plate, incubate 1 µg of membrane protein with 50 pM [¹²⁵I]-ghrelin and varying concentrations of Capromorelin for 1 hour at room temperature.[6]

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine to separate bound and free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer.[6]

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of Capromorelin that inhibits 50% of the specific binding of [¹²⁵I]-ghrelin (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]

In Vitro Growth Hormone Release Assay

This assay measures the potency (EC50) of Capromorelin in stimulating GH secretion from primary pituitary cells.

Methodology:

  • Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., collagenase).[11]

  • Cell Culture: Plate the cells in 96-well plates and culture for 2-3 days.

  • Assay: Wash the cells and replace the medium with serum-free medium containing various concentrations of Capromorelin.[11]

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C.[11]

  • Sample Collection: Collect the supernatant from each well.[11]

  • GH Quantification: Measure the concentration of GH in the supernatants using a validated ELISA kit.[12]

  • Data Analysis: Plot the GH concentration against the Capromorelin concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

Quantification of Capromorelin in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis of Capromorelin.

Methodology:

  • Sample Preparation: Precipitate proteins in plasma samples (e.g., 50 µL) by adding an organic solvent mixture (e.g., methanol:acetonitrile) containing an internal standard.[13] Centrifuge to pellet the precipitated proteins.

  • Chromatography: Inject the supernatant onto a reverse-phase C18 UHPLC column. Use a gradient elution with mobile phases consisting of an aqueous solution with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometry: Detect Capromorelin and the internal standard using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • Quantification: Construct a calibration curve using standards of known Capromorelin concentrations in blank plasma and determine the concentration of Capromorelin in the unknown samples by interpolation.

Synthesis of Capromorelin

The synthesis of Capromorelin has been described in several publications. A practical and scalable synthesis utilizes a key step of crystallization-induced dynamic resolution (CIDR) to establish the desired stereochemistry.[10][14]

Capromorelin_Synthesis cluster_CIDR Key Stereochemical Step cluster_coupling Coupling and Deprotection racemic_intermediate Racemic Pyrazolo-pyridinone (±)-2 cid Crystallization-Induced Dynamic Resolution (CIDR) with L-tartaric acid racemic_intermediate->cid chiral_intermediate Chiral Intermediate (R)-2 cid->chiral_intermediate coupling Peptide Coupling chiral_intermediate->coupling side_chain Protected Amino Acid Side Chain (R)-3 side_chain->coupling protected_cap N-Boc-Protected Capromorelin coupling->protected_cap deprotection Boc Deprotection protected_cap->deprotection capromorelin Capromorelin deprotection->capromorelin

Caption: Practical Synthesis Workflow for Capromorelin.

Key Steps in the Practical Synthesis: [10][14][15]

  • Formation of the Racemic Core: The synthesis begins with the construction of the racemic 3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one intermediate.

  • Crystallization-Induced Dynamic Resolution (CIDR): The racemic intermediate undergoes a crystallization-induced dynamic resolution with L-tartaric acid. This key step allows for the selective crystallization of the desired (R)-enantiomer as a tartrate salt in high diastereomeric excess (~98%) and chemical yield (>85%).[10][14]

  • Coupling: The chiral pyrazolo-pyridinone intermediate is then coupled with the protected amino acid side chain, (R)-3-(benzyloxy)-2-(2-(tert-butoxycarbonyl)-2-methylpropanamido)propanoic acid, to form N-Boc-protected Capromorelin.[10][14]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield Capromorelin.[15]

Conclusion

Capromorelin is a well-characterized growth hormone secretagogue that has demonstrated significant efficacy in preclinical and veterinary clinical studies. Its discovery and development represent a successful application of reverse pharmacology, starting from a functional effect (GH release) to the identification of a novel receptor system and the design of a potent, orally active small molecule agonist. The detailed understanding of its mechanism of action, combined with robust quantitative data and well-defined synthetic routes, provides a solid foundation for its current therapeutic applications and future research in the field of ghrelin mimetics. This technical guide serves as a comprehensive resource for scientists and researchers involved in the study and development of similar therapeutic agents.

References

The Role of Capromorelin Tartrate in Stimulating IGF-1 Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin Tartrate is a potent, orally active small molecule that functions as a ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS).[1][2][3] By mimicking the action of endogenous ghrelin, Capromorelin binds to and activates the growth hormone secretagogue receptor 1a (GHS-R1a).[2][4] This action robustly stimulates the pulsatile release of growth hormone (GH) from the pituitary gland, which in turn leads to a sustained increase in the hepatic production and secretion of Insulin-like Growth Factor 1 (IGF-1).[1][5] This guide provides an in-depth technical overview of the mechanism of action, signaling pathways, quantitative effects, and experimental methodologies related to Capromorelin's role in stimulating IGF-1 secretion.

Mechanism of Action: From Receptor to Hormone Secretion

Capromorelin exerts its physiological effects by acting as an agonist at the ghrelin receptor (GHS-R1a), a G-protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[2][3][6] The binding of Capromorelin to GHS-R1a initiates a downstream intracellular signaling cascade.

GHS-R1a Signaling Pathway

Activation of the GHS-R1a by Capromorelin primarily involves the Gαq/11 protein subunit. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a critical step that leads to the secretion of GH from somatotroph cells in the anterior pituitary.[6][7]

GHS_R1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHSR1a GHS-R1a Gq11 Gαq/11 GHSR1a->Gq11 Activates Capromorelin Capromorelin Capromorelin->GHSR1a Binds & Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates GH_Vesicle GH Vesicle Exocytosis Ca_Release->GH_Vesicle Triggers GH_Release Growth Hormone (GH) Secretion GH_Vesicle->GH_Release GH_IGF1_Axis Capromorelin Capromorelin Pituitary Anterior Pituitary Capromorelin->Pituitary Stimulates (+) GH Growth Hormone (GH) Pituitary->GH Secretes Liver Liver GH->Liver Stimulates (+) IGF1 IGF-1 Liver->IGF1 Secretes IGF1->Pituitary Negative Feedback (-) Tissues Peripheral Tissues (e.g., Muscle, Bone) IGF1->Tissues Anabolic Effects Experimental_Workflow cluster_groups Treatment Groups Screening Subject Screening & Acclimation Baseline Baseline Data Collection (Day 0 Blood Sample) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Capro_Low Capromorelin (Low Dose) Randomization->Capro_Low Capro_High Capromorelin (High Dose) Randomization->Capro_High Dosing Daily Oral Dosing (e.g., 7 days) Sampling Serial Blood Sampling (e.g., Day 1, Day 7) Dosing->Sampling Assay IGF-1 Immunoassay (with IGFBP dissociation) Sampling->Assay Analysis Statistical Analysis (Change from Baseline) Assay->Analysis

References

Pharmacological profile of pyrazolinone-piperidine dipeptide GHSs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Pyrazolinone-Piperidine Dipeptide Growth Hormone Secretagogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of pyrazolinone-piperidine dipeptide growth hormone secretagogues (GHSs). This class of non-peptidyl, orally active compounds mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH). The primary focus of this document is Capromorelin (B1582104) (CP-424,391), a key example of this chemical series, which has been evaluated for its potential in treating conditions related to GH deficiency.

Introduction

Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the pituitary gland to release growth hormone. Unlike direct administration of recombinant GH, GHSs can amplify the natural, pulsatile secretion of GH, representing a more physiological therapeutic approach.[1][2] The discovery of the GHS receptor (GHS-R1a), the endogenous ligand ghrelin, and subsequent development of small-molecule mimetics has paved the way for orally bioavailable therapies. The pyrazolinone-piperidine dipeptide scaffold represents a significant advancement in this field, leading to potent and orally active compounds like Capromorelin.[3] This guide details the binding affinity, in vitro and in vivo potency, pharmacokinetic properties, and underlying mechanisms of action for this class of compounds.

Quantitative Pharmacological Data

The pharmacological activity of pyrazolinone-piperidine dipeptides has been quantified through a series of in vitro and in vivo studies. The data for Capromorelin and a key analogue are summarized below for comparative analysis.

Table 1: In Vitro Receptor Binding and Functional Potency
CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
Capromorelin (5) Human GHS-R1a7[1][3]-
Rat Pituitary Cells-3[1][2][3]
des-Methyl Analogue (5c) Human GHS-R1a17[3]-
Rat Pituitary Cells-3[3]
Table 2: In Vivo Potency and Pharmacokinetics
CompoundSpeciesIn Vivo Potency (ED₅₀)Oral Bioavailability (F%)
Capromorelin (5) Rat (anesthetized)< 0.05 mg/kg i.v.[3]65%[1][3]
Dog-44%[1][3]

Mechanism of Action and Signaling Pathway

Pyrazolinone-piperidine dipeptide GHSs exert their effects by acting as agonists at the growth hormone secretagogue receptor (GHS-R1a).[2] Upon binding, these compounds activate a specific intracellular signaling cascade.

Key Signaling Events:

  • Receptor Binding: The compound binds to the GHS-R1a on pituitary cells.

  • Intracellular Calcium Mobilization: Receptor activation leads to a measurable increase in intracellular calcium (Ca²⁺) concentrations.[1][2] This is a critical step in stimulating GH-containing vesicle fusion and release.

  • No cAMP Involvement: Unlike the signaling pathway for Growth Hormone-Releasing Hormone (GHRH), the action of these GHSs does not involve the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

GHS_Signaling_Pathway cluster_cell Pituitary Somatotroph GHS Pyrazolinone-Piperidine Dipeptide GHS GHSR GHS-R1a (Ghrelin Receptor) GHS->GHSR Binds PLC Phospholipase C (PLC) GHSR->PLC Activates AC Adenylate Cyclase (AC) GHSR->AC No Activation IP3 IP₃ PLC->IP3 Generates Ca_ER Endoplasmic Reticulum (Ca²⁺ store) IP3->Ca_ER Stimulates Release Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto GH_Vesicle GH Vesicle Ca_cyto->GH_Vesicle Triggers Fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release GH_Blood GH in Circulation GH_Release->GH_Blood cAMP cAMP AC->cAMP

Caption: GHS Signaling Pathway in Pituitary Cells.

Experimental Protocols

The following sections describe the generalized methodologies used to characterize the pyrazolinone-piperidine dipeptide GHSs, based on published preclinical studies.[2][3]

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compounds for the human GHS receptor (hGHS-R1a).

Methodology:

  • Cell Culture: A stable cell line (e.g., HEK293) recombinantly expressing the hGHS-R1a is cultured under standard conditions.

  • Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

  • Competitive Binding: A constant concentration of a radiolabeled ligand for GHS-R1a (e.g., [¹²⁵I]-Ghrelin) is incubated with the cell membrane preparation.

  • Compound Addition: Increasing concentrations of the unlabeled test compound (e.g., Capromorelin) are added to the incubation mixture to compete with the radioligand for receptor binding sites.

  • Incubation and Separation: The mixture is incubated to reach binding equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro GH Release Assay

Objective: To measure the potency (EC₅₀) and efficacy of compounds in stimulating GH release from primary pituitary cells.

Methodology:

  • Cell Preparation: Primary pituitary cells are harvested from rats and dissociated enzymatically.

  • Cell Plating: The cells are plated in multi-well culture dishes and allowed to adhere for a specified period.

  • Compound Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound. A positive control (e.g., GHRP-6) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) to allow for GH secretion into the medium.

  • Sample Collection: The culture medium from each well is collected.

  • GH Quantification: The concentration of GH in the collected medium is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: A dose-response curve is generated by plotting GH concentration against the log of the test compound concentration. The EC₅₀ value, the concentration that produces 50% of the maximal response, is calculated from this curve.

InVitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis P1 Harvest Rat Pituitary Glands P2 Enzymatic Dissociation P1->P2 P3 Plate Cells in Multi-well Dishes P2->P3 T1 Add Test Compounds (Varying Concentrations) P3->T1 T2 Incubate for Secretion Period T1->T2 T3 Collect Culture Medium T2->T3 A1 Quantify GH Levels (ELISA / RIA) T3->A1 A2 Generate Dose-Response Curve A1->A2 A3 Calculate EC₅₀ Value A2->A3

Caption: Experimental Workflow for In Vitro GH Release Assay.

In Vivo GH Response Study

Objective: To assess the ability of the compounds to stimulate GH secretion in live animal models and determine in vivo potency (ED₅₀).

Methodology:

  • Animal Model: Anesthetized rats or conscious dogs are used. Animals are often fitted with indwelling catheters for repeated blood sampling.

  • Acclimation: Animals are acclimated to the experimental conditions to minimize stress-induced hormonal changes.

  • Baseline Sampling: One or more baseline blood samples are collected before drug administration.

  • Drug Administration: The test compound is administered, typically intravenously (i.v.) or orally (p.o.), at various dose levels to different groups of animals.

  • Post-Dose Sampling: Blood samples are collected at multiple time points following administration (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • GH Quantification: Plasma GH concentrations are measured using a species-specific immunoassay.

  • Data Analysis: The peak GH concentration or the area under the curve (AUC) of the GH response is determined for each animal. A dose-response relationship is established, and the ED₅₀ (the dose required to produce 50% of the maximal GH response) is calculated.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic properties, including oral bioavailability (F), of the compounds.

Methodology:

  • Animal Model: Rats or dogs are used in a crossover study design.

  • Intravenous Administration: In the first phase, a known dose of the compound is administered intravenously to a group of animals. Blood samples are collected at various time points to determine the plasma concentration-time profile.

  • Oral Administration: After a washout period, the same group of animals receives a known dose of the compound orally. Blood samples are collected over time.

  • Sample Analysis: Plasma concentrations of the drug are measured at each time point using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the intravenous (AUCᵢᵥ) and oral (AUCₚₒ) routes of administration.

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCₚₒ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₚₒ) × 100.

Structure-Activity Relationship (SAR) Overview

The development of pyrazolinone-piperidine dipeptides involved systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The core structure is essential for activity, providing the correct orientation to bind to the GHS-R1a.

SAR_Logic cluster_structure Chemical Structure cluster_properties Pharmacological Properties cluster_outcome Desired Outcome Core Pyrazolinone-Piperidine Dipeptide Core R_Groups Peripheral Groups (e.g., des-Methyl) Core->R_Groups Modified Potency Potency (EC₅₀ / Kᵢ) R_Groups->Potency Influences PK Pharmacokinetics (e.g., Bioavailability) R_Groups->PK Influences Activity Optimal GH Secretagogue Activity Potency->Activity PK->Activity

Caption: Structure-Activity Relationship Logic.

Conclusion

The pyrazolinone-piperidine dipeptide class of GHSs, exemplified by Capromorelin, represents a successful outcome of rational drug design. These compounds are potent, orally bioavailable agonists of the ghrelin receptor that stimulate GH release via intracellular calcium mobilization.[2][3] Their favorable pharmacological and pharmacokinetic profiles make them valuable candidates for investigating the therapeutic potential of GH modulation in various clinical settings.[3] The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers and professionals in the field of endocrinology and drug development.

References

Capromorelin as a Ghrelin Mimetic in Laboratory Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capromorelin (B1582104) is a potent, orally active small molecule that functions as a ghrelin mimetic by agonizing the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3][4] Developed initially for conditions like musculoskeletal frailty in elderly humans, it has found significant application in veterinary medicine for appetite stimulation in dogs and management of weight loss in cats.[1][4][5] This technical guide provides an in-depth review of Capromorelin's mechanism of action, its pharmacodynamic and pharmacokinetic profiles in laboratory animals, and detailed protocols for key preclinical evaluation methods. All quantitative data from cited studies are summarized for comparative analysis, and core biological and experimental pathways are visualized.

Core Mechanism of Action: Ghrelin Receptor Agonism

Capromorelin exerts its physiological effects by binding to and activating the GHS-R1a, the same receptor as the endogenous orexigenic hormone ghrelin.[1][2][3] The GHS-R1a is a G-protein-coupled receptor predominantly expressed in the brain and pituitary gland.[1][2] Capromorelin's action is characterized by a dual-pathway stimulation:

  • Hypothalamic Stimulation: In the arcuate nucleus of the hypothalamus, Capromorelin activates GHS-R1a on orexigenic neurons.[1][6] This action directly triggers the sensation of hunger, enhances feeding behavior, and stimulates the release of Growth Hormone-Releasing Hormone (GHRH).[1][6]

  • Pituitary Stimulation: Concurrently, Capromorelin acts directly on the anterior pituitary gland, binding to GHS-R1a on somatotroph cells to potently stimulate the secretion of Growth Hormone (GH).[1][6][7]

This dual stimulation leads to a significant, albeit transient, spike in circulating GH levels. The elevated GH then acts on the liver, stimulating the production and release of Insulin-like Growth Factor 1 (IGF-1).[6][7][8] Unlike the pulsatile release of GH, IGF-1 levels remain sustainably elevated with continued Capromorelin administration, which is believed to contribute to the accrual of lean body mass.[1][6]

Capromorelin_Signaling_Pathway cluster_0 Central Nervous System cluster_1 Systemic Circulation & Effects CAP Capromorelin (Oral) HYPO Hypothalamus (Arcuate Nucleus) CAP->HYPO Binds GHS-R1a PIT Anterior Pituitary (Somatotrophs) CAP->PIT Binds GHS-R1a GHRH GHRH Release HYPO->GHRH APPETITE ↑ Appetite & Food Intake HYPO->APPETITE Neural Signaling GH Growth Hormone (GH) Release PIT->GH GHRH->PIT Stimulates LIVER Liver GH->LIVER Stimulates IGF1 IGF-1 Production LIVER->IGF1 LEANMASS ↑ Lean Body Mass IGF1->LEANMASS

Caption: Capromorelin's dual-action signaling pathway.

Pharmacodynamic Effects in Laboratory Animals

Studies across multiple species, including dogs, cats, rats, and mice, consistently demonstrate Capromorelin's efficacy in stimulating appetite, promoting weight gain, and modulating the GH/IGF-1 axis.

Appetite Stimulation and Body Weight Gain

Capromorelin reliably increases food consumption and body weight. In healthy Beagle dogs, a 3 mg/kg oral dose for just four days resulted in a food consumption increase of over 60% compared to placebo.[9] This orexigenic effect translates directly to significant weight gain.

Table 1: Effects of Capromorelin on Food Intake and Body Weight

Species Dose Duration Key Result Reference
Dog (Beagle) 3 mg/kg, PO, SID 4 days Food Consumption: +60.55% vs. -11.15% (Placebo) Body Weight: +5.96% vs. +0.053% (Placebo) [9]
Dog (Client-owned) 3 mg/kg, PO, SID 4 days Body Weight: +1.8% vs. +0.1% (Placebo) [10][11]
Cat (Laboratory) 1-3 mg/kg, PO, SID 21 days Increased food intake by ~11% over baseline [1][2]

| Mouse (BALB/c) | 10 mg/kg, PO, SID | 3 days | Mitigated research-induced weight loss; faster return to baseline weight |[5][12] |

Growth Hormone and IGF-1 Secretion

Oral administration of Capromorelin induces a rapid and significant release of GH.[1] In dogs, serum GH levels increase shortly after dosing but typically return to baseline within 8 hours, likely due to negative feedback mechanisms involving IGF-1.[2] While the GH peak is transient, the downstream effect on IGF-1 is sustained. In Beagle dogs treated for 7 days, serum IGF-1 concentrations remained elevated throughout the study, demonstrating a key difference between the acute GH response and the cumulative effect on IGF-1.[1][2][13]

Table 2: Effects of Capromorelin on GH and IGF-1 Levels

Species Dose Duration Analyte Key Result Reference
Rat <0.05 mg/kg, IV Single Dose GH ED50 for GH secretion was <0.05 mg/kg [14]
Dog (Beagle) 3 mg/kg, PO, SID 7 days GH Acute stimulation post-dosing; effect attenuated over 7 days [1][2]
Dog (Beagle) 3 mg/kg, PO, SID 7 days IGF-1 Sustained increase of ~60-70% higher than placebo [6][8]
Cat (Laboratory) 6 mg/kg, PO, SID 91 days GH & IGF-1 Increased GH and IGF-1 levels compared to placebo [1][2][15]

| Rhesus Macaque | 3 mg/kg, PO, SID | 7 days | IGF-1 | Significantly higher IGF-1 levels vs. control (758 vs. 639 ng/mL) |[16] |

Pharmacokinetics in Laboratory Animals

Capromorelin exhibits favorable pharmacokinetic properties for oral administration, including good bioavailability and a longer half-life compared to endogenous ghrelin.[1][16]

Table 3: Key Pharmacokinetic Parameters of Capromorelin

Parameter Rat Dog Notes Reference
Administration Oral Oral Orally active small molecule [1]
Bioavailability (F) 65% 44% Enhanced intestinal absorption [14]
Tmax ~1 hr ~0.83 hr Rapid absorption from proximal GI tract [1][2][5]
Plasma Half-life (t½) ~1.3 hr ~1.19 hr Longer duration of action than native ghrelin [1][2][5]
Metabolism Hepatic Hepatic Metabolized by hepatic enzymes [1][2]

| Excretion | - | Urine (37%) & Feces (62%) | Radio-labelled study data |[1][2] |

Key Experimental Protocols

Protocol: Canine Appetite Stimulation and Weight Gain Study

This protocol outlines a common study design to evaluate the orexigenic effects of Capromorelin in a controlled laboratory setting.

  • Objective: To quantify the effect of daily oral Capromorelin administration on food consumption and body weight in healthy dogs over a short-term period.

  • Study Design: Randomized, masked, placebo-controlled study.[9]

  • Animals: Healthy adult Beagle dogs (n=12-24), balanced for sex, acclimatized to individual housing and feeding protocols.[9]

  • Groups:

    • Group 1 (Control): Placebo oral solution (vehicle only), administered at 0.1 mL/kg.[9]

    • Group 2 (Treatment): Capromorelin oral solution (e.g., 3 mg/kg).[9]

  • Procedure:

    • Baseline Period (7-14 days): Monitor and record daily food intake and body weight to establish a stable baseline for each animal.

    • Randomization: Assign animals randomly to either the placebo or treatment group. Investigators and animal care staff remain masked to the treatment allocation.[9]

    • Treatment Period (4-7 days): Administer the assigned dose (placebo or Capromorelin) orally via syringe once daily, at the same time each day, typically following an overnight fast.[9][11]

    • Data Collection:

      • Precisely measure food consumption daily by weighing the provided food before and after a fixed feeding period (e.g., 1-2 hours).[9]

      • Measure body weight daily using a calibrated scale.

      • Collect blood samples at baseline (Day 0) and at the end of the study (e.g., Day 4) for clinical pathology (serum chemistry and hematology) to monitor safety.[9]

  • Data Analysis: Calculate the mean percent change from baseline for both food consumption and body weight for each group. Compare the treatment group to the placebo group using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered significant.[9]

Experimental_Workflow start Start: Select Healthy Beagle Dogs acclimate Acclimation & Baseline (Days -14 to -1) - Daily Food Intake - Daily Body Weight start->acclimate randomize Randomization (Day 0) - Group 1: Placebo - Group 2: Capromorelin (3 mg/kg) acclimate->randomize dose Daily Oral Dosing (Days 0 to 3) randomize->dose measure Daily Measurements - Food Consumption - Body Weight - Clinical Observations dose->measure blood Blood Collection (Day 0 and Day 4) - Serum Chemistry - Hematology dose->blood measure->dose Repeat for 4 days analyze Data Analysis - Calculate % Change from Baseline - Statistical Comparison measure->analyze blood->analyze end End: Evaluate Efficacy & Safety analyze->end

Caption: Workflow for a canine appetite stimulation study.
Protocol: In Vivo GH Secretagogue Activity in Anesthetized Rats

This protocol is designed to directly measure the intrinsic GH-releasing potential of Capromorelin.

  • Objective: To determine the dose-response relationship of intravenously administered Capromorelin on serum GH concentrations.

  • Study Design: Dose-escalation study.

  • Animals: Male Sprague-Dawley rats, anesthetized (e.g., with ketamine/xylazine or pentobarbital) to prevent stress-induced fluctuations in GH.

  • Procedure:

    • Anesthetize rats and place an indwelling catheter in the jugular vein for both drug administration and blood sampling.

    • Allow a stabilization period post-surgery.

    • Administer a single intravenous (IV) bolus of Capromorelin at a specific dose (e.g., starting at 0.01 mg/kg and escalating in subsequent animal groups).[14] A vehicle control group receives saline.

    • Collect serial blood samples at timed intervals (e.g., -10, 0, 5, 10, 15, 30, and 60 minutes post-dose).

    • Process blood samples to separate serum and store at -80°C until analysis.

  • Data Analysis: Measure serum GH concentrations using a species-specific ELISA or radioimmunoassay. Plot the peak GH concentration against the administered dose to determine the potency (e.g., ED50) of the compound.[14]

Conclusion

Capromorelin is a well-characterized ghrelin mimetic that demonstrates robust and reproducible pharmacodynamic effects in laboratory animals. Its dual action on the hypothalamus and pituitary effectively stimulates appetite and the GH/IGF-1 axis, leading to increased food intake, body weight, and lean mass potential. The compound's favorable oral pharmacokinetic profile supports its utility in therapeutic applications. The experimental protocols provided herein serve as a standard framework for the preclinical evaluation of Capromorelin and other novel ghrelin receptor agonists.

References

Preclinical Pharmacology of CP-424,391-18 (Capromorelin): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-424,391-18, also known as Capromorelin, is a potent, orally active, small molecule agonist of the growth hormone secretagogue receptor (GHSR).[1][2][3] This document provides a comprehensive overview of the preclinical pharmacology of CP-424,391-18, summarizing its in vitro and in vivo activities, pharmacokinetic profile, and mechanism of action. The data presented herein underscore its potential as a therapeutic agent for conditions that may benefit from augmented growth hormone (GH) and insulin-like growth factor-I (IGF-I) levels.[4][5]

Introduction

Growth hormone secretagogues (GHSs) are a class of compounds that stimulate the release of growth hormone. Unlike direct administration of recombinant GH, GHSs amplify the natural pulsatile secretion of GH, offering a more physiological approach to treatment.[4][5] CP-424,391-18 emerged as a promising GHS candidate due to its oral bioavailability and potent activity.[2][4][6] Initially investigated for frailty in elderly humans, it has since been approved for veterinary use to stimulate appetite in dogs and manage weight loss in cats.[6][7] This guide focuses on the foundational preclinical data that characterized its pharmacological profile.

In Vitro Pharmacology

The in vitro activity of CP-424,391-18 was characterized through receptor binding and cell-based functional assays.

Quantitative In Vitro Data
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human GHSR1a7 nM[1][2][3]
Functional Potency (EC50) Rat Pituitary Cells (GH Release)3 nM[1][2][4][5]
Experimental Protocols

Receptor Binding Assay (Determination of Ki):

  • System: Membranes prepared from HEK293 cells expressing the recombinant human growth hormone secretagogue receptor (hGHS-R1a).

  • Radioligand: [125I]-ghrelin. The Kd of the radioligand was determined to be 0.2 nM.

  • Procedure:

    • Cell membranes were harvested and washed three times with an ice-cold wash buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl2.[1]

    • Membranes were incubated with a fixed concentration of [125I]-ghrelin and varying concentrations of the test compound (CP-424,391-18).

    • Following incubation, bound and free radioligand were separated.

    • The amount of bound radioactivity was quantified.

  • Data Analysis: IC50 values were determined using non-linear regression analysis (e.g., using Prism by Graphpad™). Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Growth Hormone Release Assay (Determination of EC50):

  • System: Primary cultures of rat pituitary cells.[2][4][5]

  • Procedure:

    • Pituitary glands were dissected from rats and enzymatically dissociated to obtain single-cell suspensions.

    • Cells were plated and cultured for a period to allow for recovery and adherence.

    • The culture medium was replaced with a medium containing varying concentrations of CP-424,391-18.

    • After a defined incubation period, the culture medium was collected.

    • The concentration of growth hormone in the collected medium was quantified using a specific immunoassay (e.g., ELISA or RIA).

  • Data Analysis: The concentration-response curve was plotted, and the EC50 value, representing the concentration of CP-424,391-18 that elicits 50% of the maximal GH release, was calculated.[2]

In Vivo Pharmacology

The in vivo effects of CP-424,391-18 were evaluated in several animal models, primarily rats and dogs, to assess its ability to stimulate GH release, increase IGF-I levels, and produce physiological effects such as weight gain.

Quantitative In Vivo Data
ParameterSpeciesRoute of AdministrationValueReference
GH Release Potency (ED50) Anesthetized RatIntravenous (IV)0.05 mg/kg[1][2][3]
Oral Bioavailability (F) RatOral (PO)65%[1][2][3]
Oral Bioavailability (F) DogOral (PO)44%[1][2][3]
Effect on Food Consumption Healthy Adult Beagle DogsOral (PO)>60% increase vs. placebo
Effect on Body Weight Healthy Adult Beagle DogsOral (PO)0.52 kg gain vs. placebo[1]
Experimental Protocols

Growth Hormone Stimulation in Anesthetized Rats:

  • Animal Model: Anesthetized Wistar rats.[2]

  • Procedure:

    • Rats were anesthetized to prevent stress-induced fluctuations in GH levels.

    • A baseline blood sample was collected.

    • CP-424,391-18 was administered intravenously at various doses.

    • Blood samples were collected at multiple time points post-administration.

    • Plasma GH concentrations were measured by immunoassay.

  • Data Analysis: The dose-response relationship for peak GH concentration was analyzed to determine the ED50.

Oral Bioavailability Studies in Rats and Dogs:

  • Animal Models: Rats and dogs.[1][2][3]

  • Procedure:

    • A crossover study design was typically used.

    • For intravenous administration, CP-424,391-18 was administered as a single bolus dose, and blood samples were collected at predetermined time points.

    • For oral administration, a single dose of the compound was given, and blood samples were collected over time.

    • Plasma concentrations of CP-424,391-18 were determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated for both routes of administration. Oral bioavailability (F) was calculated as: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Appetite Stimulation and Body Weight Gain in Dogs:

  • Animal Model: Healthy adult Beagle dogs in a randomized, masked, placebo-controlled study.[1][8]

  • Procedure:

    • Dogs were randomized to receive either CP-424,391-18 oral solution (e.g., 30 mg/mL) or a placebo once daily for a specified period (e.g., 4 consecutive days).[1][8]

    • Food consumption was measured daily.

    • Body weight was recorded at baseline and at the end of the treatment period.

  • Data Analysis: Food consumption and body weight changes between the treatment and placebo groups were compared using appropriate statistical tests.

Pharmacokinetics

Pharmacokinetic studies in dogs revealed key parameters for Capromorelin.

Pharmacokinetic Parameters in Dogs
ParameterValueReference
Time to Maximum Concentration (Tmax) 0.83 h (mean)[6]
Serum Half-life (t1/2) 1.19 h (mean)[6]
Metabolism and Excretion

In vitro studies using human liver microsomes and in vivo studies in rats suggest that Capromorelin is metabolized by hepatic enzymes.[6] Following oral administration of radio-labelled Capromorelin to dogs, the radioactivity was primarily excreted in the feces (62%) and urine (37%) within 72 hours.[6] Elimination occurs mainly through Phase 1 metabolism.[6]

Mechanism of Action and Signaling Pathway

CP-424,391-18 acts as a ghrelin mimetic, binding to and activating the GHS-R1a, a G-protein coupled receptor.[6][9] This interaction initiates a downstream signaling cascade.

Signaling Pathway

In rat pituitary cells, the binding of CP-424,391-18 to the GHS-R1a activates intracellular calcium signaling.[4][5] Notably, this activation does not lead to an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] The compound also modulates the effects of growth hormone-releasing hormone (GHRH) and somatostatin (B550006) on pituitary cell GH release and intracellular signaling.[4][5] The ability of CP-424,391-18 to stimulate intracellular signaling in non-pituitary cell lines is dependent on the expression of the recombinant human GHS receptor.[4][5]

GHS_R1a_Signaling_Pathway cluster_cell Cell Membrane cluster_negative Not Activated CP424 CP-424,391-18 (Capromorelin) GHSR1a GHS-R1a CP424->GHSR1a Binds & Activates PLC Phospholipase C (PLC) GHSR1a->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GH_Vesicle GH Vesicle Ca_release->GH_Vesicle Triggers Fusion GH_Release Growth Hormone Release GH_Vesicle->GH_Release Exocytosis AC Adenylate Cyclase cAMP cAMP

Caption: Signaling pathway of CP-424,391-18 via the GHS-R1a receptor.

Experimental Workflow: In Vivo GH Stimulation

The general workflow for assessing the in vivo efficacy of CP-424,391-18 involves several key steps from animal preparation to data analysis.

In_Vivo_Workflow cluster_protocol Experimental Protocol Animal_Prep Animal Preparation (e.g., Anesthetized Rat) Baseline Baseline Sampling (Blood Collection) Animal_Prep->Baseline Dosing Drug Administration (IV or PO Dosing) Baseline->Dosing Time_Course Time-Course Sampling (Blood Collection) Dosing->Time_Course Analysis Sample Analysis (GH Immunoassay) Time_Course->Analysis Data Data Interpretation (Dose-Response Curve) Analysis->Data

Caption: Generalized workflow for in vivo growth hormone stimulation studies.

Chronic Administration Effects

Chronic oral administration of CP-424,391-18 has been shown to produce sustained physiological effects. In dogs, daily oral dosing over a 5-day period resulted in a progressive elevation of plasma IGF-I.[4][5] Long-term administration augmented body weight gain in both rats and dogs.[4][5]

Conclusion

The preclinical data for CP-424,391-18 (Capromorelin) characterize it as a potent and orally bioavailable GHSR agonist. It effectively stimulates GH release in a dose-dependent manner through a calcium-mediated signaling pathway. In vivo, it demonstrates clear physiological effects, including increased food consumption, body weight gain, and elevated levels of IGF-I. These findings from preclinical studies have established the pharmacological basis for its clinical development and subsequent approval in veterinary medicine.

References

An In-depth Technical Guide on the Orexigenic Properties of Capromorelin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin (B1582104) tartrate is a potent, orally active, small-molecule ghrelin receptor agonist with significant orexigenic (appetite-stimulating) properties. By mimicking the action of endogenous ghrelin, capromorelin stimulates the growth hormone secretagogue receptor (GHS-R1a), leading to a cascade of physiological effects that include increased appetite, food consumption, and body weight. This technical guide provides a comprehensive overview of the orexigenic properties of capromorelin, its mechanism of action, and the experimental methodologies used to evaluate its efficacy and safety.

Mechanism of Action

Capromorelin's primary mechanism of action is the selective activation of the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[1][2] This activation initiates a signaling cascade that mirrors the effects of ghrelin, the natural "hunger hormone."[3]

The binding of capromorelin to GHS-R1a in the arcuate nucleus of the hypothalamus stimulates orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP).[4][5] This stimulation leads to an increased drive to eat. Concurrently, capromorelin's action on the pituitary gland results in the secretion of growth hormone (GH), which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[1] The elevation of GH and IGF-1 levels may contribute to an increase in lean body mass.

Signaling Pathway

The activation of GHS-R1a by capromorelin triggers multiple intracellular signaling pathways. The primary pathway associated with its orexigenic effects involves the Gαq/11 protein, which activates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the depolarization of NPY/AgRP neurons and the promotion of orexigenic signals.[6][8]

GHS_R1a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Capromorelin Capromorelin GHSR1a GHS-R1a Capromorelin->GHSR1a G_protein Gαq/11 GHSR1a->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates NPY_AgRP ↑ NPY/AgRP Neuron Firing Ca2->NPY_AgRP stimulates PKC->NPY_AgRP stimulates Appetite ↑ Appetite NPY_AgRP->Appetite Food_Intake_Workflow Start Start of Daily Measurement Offer_Food Offer Pre-Weighed Food Start->Offer_Food Feeding_Period Set Feeding Period (e.g., 60 min) Offer_Food->Feeding_Period Collect_Remaining Collect & Weigh Remaining Food Feeding_Period->Collect_Remaining Collect_Spilled Collect & Weigh Spilled Food Feeding_Period->Collect_Spilled Calculate_Consumption Calculate Daily Food Consumption Collect_Remaining->Calculate_Consumption Collect_Spilled->Calculate_Consumption Record_Data Record Data Calculate_Consumption->Record_Data End End of Daily Measurement Record_Data->End

References

Capromorelin Tartrate's Effects on Growth Hormone Pulsatility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin Tartrate is a potent, orally active, and selective ghrelin receptor agonist that mimics the endogenous hormone ghrelin.[1][2] By binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), Capromorelin stimulates the secretion of growth hormone (GH) from the pituitary gland and subsequently increases circulating levels of insulin-like growth factor 1 (IGF-1).[1][3] This technical guide provides an in-depth analysis of the effects of this compound on the pulsatile nature of growth hormone secretion. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this area.

Introduction

Growth hormone (GH) is a critical regulator of somatic growth and metabolism.[4] Its secretion from the anterior pituitary is not continuous but occurs in a pulsatile manner, characterized by distinct secretory bursts interspersed with periods of low or undetectable concentrations.[4] This pulsatility is crucial for its physiological effects. This compound, as a ghrelin mimetic, directly influences this intricate regulatory system.[3] Understanding the precise impact of Capromorelin on GH pulse frequency, amplitude, and the overall 24-hour secretion profile is essential for its therapeutic application in conditions such as growth hormone deficiency, cachexia, and age-related sarcopenia.[2]

Mechanism of Action

Capromorelin exerts its effects by acting as an agonist at the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[1][3] The binding of Capromorelin to GHS-R1a initiates a downstream signaling cascade that ultimately leads to the synthesis and release of GH.

Signaling Pathway

Upon binding of Capromorelin to the GHS-R1a, a conformational change in the receptor activates intracellular G-proteins, primarily Gq.[5][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[5][7] The elevated intracellular calcium and activated PKC are key downstream effectors that promote the fusion of GH-containing secretory vesicles with the somatotroph cell membrane, resulting in the pulsatile release of GH into the bloodstream.[5]

GHS_R1a_Signaling_Pathway cluster_cell Somatotroph Cell Capromorelin Capromorelin GHSR1a GHS-R1a Capromorelin->GHSR1a Gq Gq GHSR1a->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC DAG->PKC activates GH_Vesicle GH Vesicle Ca2_release->GH_Vesicle promotes fusion PKC->GH_Vesicle promotes fusion GH_Release GH Release GH_Vesicle->GH_Release

Figure 1: Capromorelin-induced GH release signaling pathway.

Effects on Growth Hormone Pulsatility: Quantitative Data

The administration of this compound and other ghrelin agonists has been shown to significantly alter the pulsatile secretion of GH. The following tables summarize key quantitative findings from various studies.

Table 1: In Vitro and In Vivo Potency of Capromorelin
ParameterSpecies/SystemValueReference
Ki (hGHS-R1a)Human7 nM[3]
EC50 (GH release)Rat Pituitary Cells3 nM[3]
ED50 (GH release)Anesthetized Rat0.05 mg/kg (IV)[3]
Table 2: Effects of Capromorelin on GH and IGF-1 in Beagle Dogs
Treatment GroupParameterDay 1Day 4Day 7Reference
PlaceboPeak GH (ng/mL)~5~5~5[8]
Capromorelin (3.0 mg/kg SID)Peak GH (ng/mL)~40AttenuatedAttenuated[8]
Capromorelin (4.5 mg/kg SID)Peak GH (ng/mL)~50AttenuatedAttenuated[8]
Capromorelin (3.0 mg/kg BID)Peak GH (ng/mL)~45AttenuatedAttenuated[8]
PlaceboIGF-1 Change from Baseline (%)No significant changeNo significant changeNo significant change[8]
Capromorelin (all doses)IGF-1 Change from Baseline (%)IncreasedSustained IncreaseSustained Increase[8]

Note: GH levels returned to baseline by 8 hours post-dose. The magnitude of the GH increase was less on days 4 and 7 compared to Day 1.[8]

Table 3: Effects of the Ghrelin Agonist MK-677 on 24-Hour GH Pulsatility in Healthy Young Men
ParameterPlaceboMK-677 (5 mg/day)MK-677 (25 mg/day)Reference
Number of GH Pulses / 24h7 ± 411 ± 411 ± 3[9]
GH Pulse Frequency (pulses/24h)-IncreasedIncreased[9]
GH Pulse Amplitude-Primarily low amplitude pulses increasedPrimarily low amplitude pulses increased[9]
Mean 24h GH Concentration (µg/L)-IncreasedIncreased[10]
Serum IGF-I (µg/L)Baseline52% increase79% increase[10]

Note: Data for MK-677, a potent ghrelin agonist with a similar mechanism of action to Capromorelin, is presented as a proxy for the expected effects on 24-hour GH pulsatility.

Experimental Protocols

The assessment of GH pulsatility requires rigorous experimental design and specialized analytical techniques. Below are detailed methodologies for key experiments cited in the context of ghrelin agonist research.

In Vitro GH Release Assay
  • Objective: To determine the potency of a ghrelin agonist in stimulating GH release from primary pituitary cells.

  • Methodology:

    • Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.

    • Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control.

    • Sample Collection: The cell culture medium is collected at specified time points.

    • GH Measurement: The concentration of GH in the medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Data Analysis: A dose-response curve is generated to calculate the EC50 value.

In_Vitro_GH_Release_Workflow start Isolate Rat Anterior Pituitary Cells culture Culture Primary Pituitary Cells start->culture treat Incubate with Capromorelin (various concentrations) culture->treat collect Collect Culture Medium treat->collect measure Quantify GH Concentration (ELISA/RIA) collect->measure analyze Generate Dose-Response Curve and Calculate EC50 measure->analyze end Determine In Vitro Potency analyze->end GH_Pulsatility_Study_Workflow enroll Enroll Healthy Volunteers admit Admit to Clinical Research Facility enroll->admit catheterize Place IV Catheter admit->catheterize treat Administer Ghrelin Agonist or Placebo catheterize->treat sample Frequent Blood Sampling (e.g., every 20 min for 24h) treat->sample assay Measure Plasma GH Concentrations sample->assay deconvolve Deconvolution Analysis of GH Time Series assay->deconvolve analyze Determine Pulse Frequency, Amplitude, and Basal Secretion deconvolve->analyze end Characterize Effects on GH Pulsatility analyze->end

References

An In-depth Technical Guide to the Molecular Interactions Between Capromorelin and the GHSR1a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin is a potent, orally active small molecule that functions as a ghrelin receptor agonist, targeting the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2][3][4] As a ghrelin mimetic, Capromorelin stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), leading to its primary therapeutic applications in appetite stimulation and the management of cachexia.[1][3][4] This technical guide provides a comprehensive overview of the molecular interactions between Capromorelin and the GHSR1a receptor, including quantitative binding and functional data, detailed experimental methodologies, and a depiction of the associated signaling pathways.

Quantitative Data on Capromorelin-GHSR1a Interaction

The interaction of Capromorelin with the GHSR1a receptor has been quantified through various in vitro assays, providing key metrics for its binding affinity and functional potency.

Binding Affinity

The binding affinity of Capromorelin for the GHSR1a receptor is typically determined through competitive radioligand binding assays, yielding the inhibition constant (Kᵢ).

LigandReceptor SpeciesCell LineRadioligandKᵢ (nM)Reference
CapromorelinHumanHEK293[¹²⁵I]-Ghrelin7[5]
Functional Potency

The functional potency of Capromorelin as a GHSR1a agonist is measured by its half-maximal effective concentration (EC₅₀) in functional assays, such as calcium mobilization.

LigandReceptor SpeciesCell LineAssay TypeEC₅₀ (nM)Reference
CapromorelinRatPituitary CellsGrowth Hormone Release3[5]
CapromorelinRatHEK293Calcium Mobilization0.19[6]
Capromorelin Derivative (Compound 4b)HumanNot SpecifiedFLIPR Assay (Calcium)0.49[1]

Molecular Interactions and Binding Site

The GHSR1a is a class A G protein-coupled receptor (GPCR) characterized by a seven-transmembrane domain structure. The binding of agonists like ghrelin and small molecules, including Capromorelin, occurs within a deep binding pocket formed by these transmembrane helices.

While a crystal structure of Capromorelin in complex with GHSR1a is not publicly available, molecular modeling and mutagenesis studies on ghrelin and other small-molecule agonists provide insights into the likely binding mode. The binding pocket is bipartite, and key interactions are expected to involve hydrophobic and polar residues. For instance, studies with other ligands have highlighted the importance of residues such as Gln120, Glu124, Phe279, Arg283, and Phe309 in the orthosteric binding pocket.[6] Molecular docking studies of Capromorelin derivatives suggest that the pyrazolinone-piperidine ring of Capromorelin likely occupies a hydrophobic cavity formed by residues including L37, F38, L103, and F309.[1]

Upon agonist binding, the GHSR1a undergoes conformational changes, leading to the activation of downstream signaling pathways. This activation involves the outward movement of the intracellular ends of transmembrane helices, creating a binding site for G proteins.

Signaling Pathways

Activation of the GHSR1a by Capromorelin initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gαq/11 G proteins. However, evidence also suggests potential coupling to other G proteins and the involvement of β-arrestin-mediated signaling.

Gαq/11 Signaling Pathway

The canonical signaling pathway for GHSR1a activation proceeds through the Gαq/11 family of G proteins.

GHSR1a_Signaling GHSR1a Gαq/11 Signaling Pathway Capromorelin Capromorelin GHSR1a GHSR1a Capromorelin->GHSR1a Binds to Gq Gαq/11 GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses (e.g., GH Secretion) Ca->Downstream PKC->Downstream

GHSR1a Gαq/11 Signaling Pathway
β-Arrestin Pathway and Biased Agonism

Upon agonist binding and G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

The concept of "biased agonism" suggests that certain ligands can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). While Capromorelin's bias profile has not been extensively quantified, the development of biased GHSR1a agonists is an active area of research to achieve more selective therapeutic effects.[7][8] Some studies suggest that certain GHSR1a ligands can act as G protein-biased agonists, attenuating β-arrestin-mediated signaling.[8]

Biased_Agonism_Concept Concept of Biased Agonism at GHSR1a Balanced_Agonist Balanced Agonist (e.g., Ghrelin) GHSR1a GHSR1a Balanced_Agonist->GHSR1a G_Protein_Biased_Agonist G Protein-Biased Agonist G_Protein_Biased_Agonist->GHSR1a b_Arrestin_Biased_Agonist β-Arrestin-Biased Agonist b_Arrestin_Biased_Agonist->GHSR1a G_Protein_Signaling G Protein Signaling (e.g., Gαq/11) GHSR1a->G_Protein_Signaling Activates b_Arrestin_Signaling β-Arrestin Signaling (Desensitization, etc.) GHSR1a->b_Arrestin_Signaling Activates

Concept of Biased Agonism at GHSR1a

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the determination of Capromorelin's binding affinity for the human GHSR1a receptor using a competitive radioligand binding assay with [¹²⁵I]-ghrelin.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR1a receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-Ghrelin.

  • Competitor Ligands: Unlabeled Capromorelin and unlabeled ghrelin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well Filter Plates: GF/C filters pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing hGHSR1a to high confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., via BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A serial dilution of unlabeled Capromorelin or unlabeled ghrelin.

      • For total binding, add assay buffer instead of a competitor.

      • For non-specific binding, add a high concentration of unlabeled ghrelin.

      • A fixed concentration of [¹²⁵I]-Ghrelin (typically at its Kₔ value).

      • The cell membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of Capromorelin that inhibits 50% of the specific binding of [¹²⁵I]-ghrelin) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing GHSR1a) Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Buffer - [¹²⁵I]-Ghrelin - Competitor (Capromorelin) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound and Free Radioligand Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Analyze_Data Data Analysis: - Calculate IC₅₀ - Convert to Kᵢ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol describes the measurement of Capromorelin's functional potency by monitoring intracellular calcium mobilization in cells expressing human GHSR1a using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cell Line: A cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Pluronic F-127.

  • Probenecid (B1678239).

  • Test Compound: Capromorelin.

  • Control Compounds: A known GHSR1a agonist (e.g., ghrelin) and a vehicle control.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescent imaging plate reader (FLIPR) or equivalent with automated liquid handling.

Procedure:

  • Cell Plating:

    • Seed the GHSR1a-expressing cells into the assay plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Plate Preparation:

    • Prepare a serial dilution of Capromorelin and control compounds in assay buffer in a separate plate.

  • Measurement of Calcium Flux:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • The instrument automatically adds the compounds from the compound plate to the cell plate.

    • Immediately begin kinetic fluorescence readings (Ex/Em ≈ 490/525 nm) to measure the change in intracellular calcium concentration over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Capromorelin.

    • Plot the response as a function of the logarithm of the Capromorelin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow Start Start Plate_Cells Plate GHSR1a-expressing Cells in Microplate Start->Plate_Cells Load_Dye Load Cells with Fluo-4 AM Calcium Indicator Plate_Cells->Load_Dye Prepare_Compounds Prepare Serial Dilutions of Capromorelin Load_Dye->Prepare_Compounds Measure_Fluorescence Measure Baseline and Kinetic Fluorescence upon Compound Addition Prepare_Compounds->Measure_Fluorescence Analyze_Data Data Analysis: - Plot Dose-Response Curve - Calculate EC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow

Conclusion

Capromorelin is a potent ghrelin receptor agonist that effectively activates the GHSR1a, primarily through the Gαq/11 signaling pathway, leading to an increase in intracellular calcium. Its high binding affinity and functional potency make it an effective therapeutic agent for appetite stimulation. Further research into the precise molecular interactions, including the identification of key binding residues for Capromorelin and a quantitative assessment of its potential biased agonism, will provide a deeper understanding of its mechanism of action and may facilitate the development of next-generation GHSR1a modulators with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for Capromorelin Tartrate Oral Solution in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin Tartrate is a potent and orally active ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS). It mimics the action of endogenous ghrelin, a peptide hormone that stimulates appetite and the release of growth hormone.[1][2][3] Due to these properties, Capromorelin is investigated for its therapeutic potential in conditions associated with appetite loss and muscle wasting. For animal studies, the preparation of a stable and bioavailable oral solution is critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of this compound oral solutions for use in laboratory animals, along with relevant technical data.

Physicochemical Properties and Solubility

This compound is supplied as a white to light yellow solid.[4] Understanding its solubility is key to preparing appropriate formulations for oral administration.

PropertyDataReference
Molecular Formula C₂₈H₃₅N₅O₄ • C₄H₆O₆[2]
Molecular Weight 655.7 g/mol [5]
Solubility in Water 20 mg/mL, clear solution[4]
Solubility in DMSO 100 mg/mL (152.51 mM)[6]
Solubility in Ethanol Soluble
Storage (Solid) ≥ 4 years at -20°C[2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month

Mechanism of Action: Ghrelin Receptor Signaling

Capromorelin acts as an agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein coupled receptor (GPCR).[1][7] Binding of Capromorelin to GHS-R1a initiates a downstream signaling cascade, primarily through the Gαq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][8] The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to various cellular responses, including the stimulation of growth hormone release.

GHS_R1a_Signaling_Pathway cluster_membrane Cell Membrane GHSR1a GHS-R1a G_protein Gαq GHSR1a->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates Capromorelin Capromorelin Capromorelin->GHSR1a Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_cyto Intracellular Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., GH Secretion) PKC->Cellular_Response Leads to Oral_Solution_Preparation_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Vehicle weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol ph_measure Measure pH (Optional) adjust_vol->ph_measure filter Sterile Filter (Optional) ph_measure->filter aliquot Aliquot into Vials filter->aliquot store Store Appropriately aliquot->store end End store->end

References

In Vivo Administration of Capromorelin Tartrate in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capromorelin Tartrate is a potent, orally active ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS). It mimics the action of endogenous ghrelin, a peptide hormone primarily secreted by the stomach that stimulates appetite and the release of growth hormone (GH).[1] This document provides detailed application notes and protocols for the in vivo administration of this compound to rodent models, intended to guide researchers in designing and executing preclinical studies. The protocols outlined below cover enteral (oral gavage) and parenteral (subcutaneous and intravenous) routes of administration. Additionally, this document summarizes key quantitative data from relevant studies and provides diagrams of the Capromorelin signaling pathway and a general experimental workflow.

Mechanism of Action and Signaling Pathway

Capromorelin exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein coupled receptor.[1] Activation of GHS-R1a in the hypothalamus and pituitary gland stimulates the release of Growth Hormone (GH). This, in turn, can lead to an increase in circulating Insulin-like Growth Factor 1 (IGF-1).[1] The signaling cascade initiated by Capromorelin binding to GHS-R1a is complex and can involve multiple G-protein subtypes, leading to downstream effects on appetite, metabolism, and growth.

Capromorelin_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling cluster_physiological Physiological Outcomes Capromorelin Capromorelin GHSR1a GHS-R1a (Ghrelin Receptor) Capromorelin->GHSR1a Binds to Gq Gαq GHSR1a->Gq G12_13 Gα12/13 GHSR1a->G12_13 Gi_o Gαi/o GHSR1a->Gi_o Appetite ↑ Appetite GHSR1a->Appetite PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 GH_Secretion ↑ GH Secretion Ca2->GH_Secretion RhoA RhoA G12_13->RhoA Activates RhoA->GH_Secretion AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->GH_Secretion Weight_Gain ↑ Body Weight Appetite->Weight_Gain IGF1 ↑ IGF-1 GH_Secretion->IGF1

Diagram 1: Capromorelin Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving Capromorelin administration in rodent models.

Table 1: Pharmacokinetic Parameters of Capromorelin in Rodents
Parameter Value
Species Rat
Route of Administration Intravenous (IV)
ED₅₀ for GH Release 0.05 mg/kg[2]
Route of Administration Oral (PO)
Bioavailability (F) 65%[2]
Tₘₐₓ ~1 hour[3]
Plasma Elimination Half-life 1.3 hours[3]
Table 2: Effects of Enteral Capromorelin Administration on Body Weight in Mice
Study Parameter Details
Animal Model BALB/c mice[3]
Dosage 10 mg/kg[3]
Administration Route Enteral (voluntary consumption or oral gavage)[3]
Frequency Once daily[3]
Duration 3 days[3]
Vehicle Condensed milk[3]
Key Finding Capromorelin-treated mice showed a significant increase in body weight compared to control mice.[3]
Additional Observation The positive effect on body weight was observed even in mice subjected to stressors such as anesthesia and surgery.[3]

Experimental Protocols

The following are detailed protocols for the administration of this compound to rodent models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Enteral Administration (Oral Gavage) Protocol - Adapted for Mice and Rats

This protocol is based on a study conducted in mice and can be adapted for rats with appropriate adjustments to volume and gavage needle size.

Materials:

  • This compound

  • Vehicle (e.g., condensed milk, deionized water)

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with a 100 µL administration volume, the concentration would be 2 mg/mL.

  • Animal Handling and Restraint:

    • Gently restrain the rodent. For mice, this can be achieved by scruffing the neck to immobilize the head. For rats, a similar scruffing technique or wrapping in a towel may be used.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.

    • With the animal in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus.

    • Ensure the needle enters the esophagus and not the trachea. If resistance is met or the animal shows signs of distress, withdraw the needle and restart.

  • Administration of Capromorelin:

    • Once the needle is correctly positioned, slowly administer the prepared Capromorelin solution.

    • Administer the solution at a controlled rate to prevent regurgitation.

  • Post-Administration Monitoring:

    • After administration, return the animal to its cage and monitor for any adverse reactions.

    • Ensure the animal has free access to food and water.

Subcutaneous (SC) Administration Protocol - General Guidance for Rodents

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, deionized water)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle. Ensure the solution is free of particulates.

  • Animal Handling and Restraint:

    • Gently restrain the rodent.

  • Injection:

    • Lift a fold of skin on the dorsal side (back) of the animal, creating a "tent."

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Slowly inject the Capromorelin solution.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any local or systemic adverse reactions.

Intravenous (IV) Administration Protocol - Adapted for Rats

This protocol is based on information from a study in anesthetized rats.

Materials:

  • This compound

  • Sterile vehicle (deionized water is a reported vehicle)

  • Sterile syringes and needles (e.g., 27-30 gauge) or infusion catheter

  • Anesthetic agent (if required by the experimental design)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in deionized water. The reported concentration for a 1 mgA/kg dose was 0.5 mgA/mL.

  • Animal Preparation:

    • If the protocol requires, anesthetize the rat according to approved institutional procedures.

    • For tail vein injections, the tail may be warmed to facilitate vasodilation.

  • Injection:

    • Identify a suitable vein (e.g., lateral tail vein).

    • Insert the needle into the vein and slowly administer the Capromorelin solution.

    • Observe for any signs of extravasation.

  • Post-Administration Monitoring:

    • After administration, monitor the animal's recovery from anesthesia (if applicable) and for any adverse effects.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound to rodent models.

Experimental_Workflow start Study Design and Protocol Approval acclimatization Animal Acclimatization start->acclimatization randomization Randomization and Group Assignment acclimatization->randomization baseline Baseline Data Collection (e.g., Body Weight, Food Intake) randomization->baseline dosing This compound Administration baseline->dosing monitoring Post-Dosing Monitoring and Data Collection dosing->monitoring analysis Data Analysis monitoring->analysis end Conclusion and Reporting analysis->end

Diagram 2: General Experimental Workflow.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the in vivo effects of this compound in rodent models. Adherence to these guidelines, with appropriate modifications for specific experimental needs and institutional policies, will facilitate the generation of robust and reproducible data. The potent effects of Capromorelin on appetite and growth hormone secretion make it a valuable tool for studies in metabolism, endocrinology, and drug development.

References

Application Notes and Protocols for Evaluating the Efficacy of Capromorelin on Appetite in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inappetence, or a lack of appetite, is a common clinical sign in dogs associated with a wide range of underlying medical conditions.[1] Prolonged periods of reduced food intake can lead to weight loss, muscle wasting, and a decline in overall health, potentially complicating the management of the primary disease.[1] Capromorelin (marketed as ENTYCE®) is an orally active, small-molecule ghrelin receptor agonist (GRA) that has been approved by the FDA for appetite stimulation in dogs.[2][3]

Ghrelin, often referred to as the "hunger hormone," is primarily secreted by the stomach and plays a crucial role in regulating appetite and energy balance.[4][5] It exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland.[5][6] This binding stimulates appetite and also leads to the secretion of growth hormone (GH), which in turn promotes the release of insulin-like growth factor 1 (IGF-1) from the liver.[4] This cascade of events can contribute to increased food consumption, weight gain, and potentially the building of lean muscle mass.[6]

Clinical studies have demonstrated that Capromorelin effectively increases appetite and body weight in dogs with reduced appetite.[7][8] In a prospective, randomized, masked, placebo-controlled study, dogs treated with Capromorelin showed a significant improvement in appetite as evaluated by their owners, and a notable increase in mean body weight compared to the placebo group.[7][9] The most commonly reported adverse effects are generally mild and include diarrhea, vomiting, polydipsia, and hypersalivation.[2][10]

These application notes provide a detailed framework for designing and conducting a study to evaluate the effect of Capromorelin on appetite in dogs. The protocols outlined below are intended to ensure robust and reproducible data collection for researchers in veterinary science and drug development.

Mechanism of Action: Capromorelin Signaling Pathway

Capromorelin functions as a ghrelin mimetic, binding to and activating the GHS-R1a.[6][11] This action in the hypothalamus directly stimulates the sensation of hunger.[4] Simultaneously, its action on the pituitary gland triggers the release of growth hormone, leading to a subsequent increase in IGF-1 levels.[2][4]

Capromorelin Signaling Pathway cluster_Systemic Systemic Circulation cluster_Brain Brain cluster_Endocrine Endocrine Response Capromorelin Capromorelin (Oral Administration) Hypothalamus Hypothalamus Capromorelin->Hypothalamus Pituitary Pituitary Gland Capromorelin->Pituitary Appetite Appetite Stimulation Hypothalamus->Appetite Stimulates GH Growth Hormone (GH) Pituitary->GH Releases Liver Liver GH->Liver Stimulates IGF1 IGF-1 Liver->IGF1 Releases

Caption: Capromorelin's mechanism of action.

Experimental Design and Protocols

This section outlines a prospective, randomized, masked, placebo-controlled study to assess the efficacy of Capromorelin in stimulating appetite in dogs.

Study Population
  • Inclusion Criteria:

    • Client-owned dogs of any breed.

    • Male or female, neutered or intact.

    • Age: 1 year or older.

    • Body weight: ≥ 3 kg.

    • Owner-reported history of inappetence for at least two consecutive days.

    • Willingness of the owner to comply with all study procedures.

  • Exclusion Criteria:

    • Known hypersensitivity to Capromorelin.[12]

    • Pregnant or lactating females.[12]

    • Dogs with a history of severe vomiting or diarrhea in the 24 hours preceding enrollment.

    • Dogs with a medical condition that, in the investigator's opinion, could interfere with the study's outcome.

    • Use of other appetite-stimulating medications within a specified washout period.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is recommended.

  • Groups:

    • Capromorelin Group: Receives Capromorelin oral solution.

    • Placebo Group: Receives a visually identical placebo oral solution.

  • Randomization: Dogs will be randomly assigned to a treatment group using a predetermined randomization schedule.

  • Blinding: Both the dog owners and the study personnel assessing the outcomes will be blinded to the treatment allocation.

Treatment Administration
  • Dosage: Capromorelin will be administered orally at a dose of 3 mg/kg (1.4 mg/lb) body weight once daily.[10]

  • Administration: The owner will administer the assigned treatment once daily for a period of 4 consecutive days.[13] The solution should be drawn up using the provided syringe for accurate dosing.[14]

Experimental Workflow

Experimental Workflow Screening Screening and Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Day 0) - Owner Appetite Questionnaire - Body Weight - BCS/MCS - Food Intake Measurement - Clinical Pathology Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Administration (Days 0-3) (Capromorelin or Placebo) Randomization->Treatment Daily_Assess Daily Assessments (Days 1-4) - Food Intake Measurement - Owner Observations Treatment->Daily_Assess Final_Assess Final Assessment (Day 4) - Owner Appetite Questionnaire - Body Weight - BCS/MCS - Clinical Pathology Daily_Assess->Final_Assess Data_Analysis Data Analysis and Reporting Final_Assess->Data_Analysis

Caption: A typical experimental workflow.

Outcome Measures and Protocols
  • Methodology: A validated owner-based appetite questionnaire will be used. The Dog Obesity Risk and Appetite (DORA) questionnaire is a reliable tool for this purpose.[2][8] A simplified version focusing on appetite can be adapted. Owners will complete the questionnaire at Day 0 (baseline) and Day 4.

  • Example Questionnaire Items (5-point scale: 1=very poor, 5=excellent):

    • Willingness to eat.

    • Anticipation of mealtime.

    • Hunger/begging behavior.

    • Enthusiasm for food when offered.

    • Amount of food consumed compared to normal.

  • Success Criteria: A predefined improvement in the total appetite score from Day 0 to Day 4 will be considered a treatment success.

  • Food Consumption:

    • Protocol: Owners will be provided with a pre-weighed amount of the dog's regular food for each day of the study. They will be instructed to offer a specific amount of food at regular mealtimes. Any uneaten food will be collected and weighed by study personnel. The daily food intake in grams will be calculated.

  • Body Weight:

    • Protocol: Body weight will be measured to the nearest 0.1 kg using a calibrated scale at Day 0 and Day 4.

  • Body Condition Score (BCS) and Muscle Condition Score (MCS):

    • Protocol: A trained professional will assess the BCS using the World Small Animal Veterinary Association (WSAVA) 9-point scale and the MCS (normal, mild, moderate, or severe muscle loss) at Day 0 and Day 4.

  • Safety and Tolerability:

    • Protocol: Blood samples will be collected at Day 0 and Day 4 for a complete blood count (CBC) and serum chemistry profile to monitor for any adverse effects. Owners will be instructed to record any observed adverse events (e.g., vomiting, diarrhea, hypersalivation) in a daily diary.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between the treatment and placebo groups.

Table 1: Baseline Characteristics
ParameterCapromorelin Group (n=...)Placebo Group (n=...)
Age (years, mean ± SD)
Body Weight (kg, mean ± SD)
Sex (Male/Female)
Breed Distribution
Baseline Appetite Score
Table 2: Efficacy Outcomes
ParameterCapromorelin Group (n=...)Placebo Group (n=...)p-value
Appetite Score
Day 0 (mean ± SD)
Day 4 (mean ± SD)
Change from Baseline
Treatment Success (%)
Food Consumption ( g/day )
Day 1 (mean ± SD)
Day 2 (mean ± SD)
Day 3 (mean ± SD)
Day 4 (mean ± SD)
Average Daily Intake
Body Weight (kg)
Day 0 (mean ± SD)
Day 4 (mean ± SD)
% Change from Baseline
Table 3: Safety and Clinical Pathology
ParameterCapromorelin Group (Day 0 vs Day 4)Placebo Group (Day 0 vs Day 4)
Hematology
Red Blood Cell Count
Hemoglobin
Hematocrit
White Blood Cell Count
Serum Chemistry
Alanine Aminotransferase (ALT)
Alkaline Phosphatase (ALP)
Blood Urea Nitrogen (BUN)
Creatinine
Albumin
Glucose
Adverse Events (n, %) (n, %)
Diarrhea
Vomiting
Polydipsia
Hypersalivation

Conclusion

The protocols described in these application notes provide a comprehensive framework for conducting a robust clinical study to evaluate the efficacy of Capromorelin for appetite stimulation in dogs. Adherence to these standardized methods for data collection and analysis will ensure the generation of high-quality, reproducible results that can contribute to a deeper understanding of this therapeutic agent's clinical utility. The use of validated owner-based questionnaires and objective measures such as food intake and body weight will provide a thorough assessment of Capromorelin's effects.

References

Measuring Growth Hormone Release in Rat Pituitary Cell Cultures with Capromorelin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin (also known as MK-677) is a potent, orally active, non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1][2] As a ghrelin mimetic, Capromorelin stimulates the release of growth hormone (GH) from the anterior pituitary gland.[1] This action is of significant interest in various research and therapeutic areas, including the study of growth disorders, age-related decline in GH secretion, and conditions associated with muscle wasting and appetite loss.[3][4]

Primary cultures of rat pituitary cells provide a valuable in vitro model system to study the direct effects of secretagogues like Capromorelin on somatotrophs, the GH-producing cells of the pituitary.[5][6] This application note provides detailed protocols for the preparation of primary rat pituitary cell cultures, the execution of a GH release assay using Capromorelin, and the subsequent quantification of secreted GH. Additionally, it outlines the key signaling pathways involved in Capromorelin-mediated GH secretion.

Principle and Mechanism of Action

Capromorelin binds to and activates the GHS-R1a, a G-protein coupled receptor (GPCR), on the surface of pituitary somatotrophs.[7][8] This activation primarily stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical signal for the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the release of GH into the extracellular space.[9][10]

Quantitative Data Summary

The following table summarizes the quantitative data for Capromorelin's activity in primary rat pituitary cell cultures.

ParameterValueCell TypeReference
EC50 for GH Release 3 nMPrimary Rat Pituitary CellsNot explicitly stated in the provided search results
Effective Concentrations for Intracellular Calcium Mobilization 0.3, 3, and 30 nMPrimary Rat Pituitary CellsNot explicitly stated in the provided search results

Experimental Protocols

I. Preparation of Primary Rat Pituitary Cell Cultures

This protocol is adapted from standard methods for primary pituitary cell culture.[11]

Materials:

  • Sprague-Dawley rats (postnatal day 8-10 recommended)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Collagenase Type I

  • DNase I

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin-EDTA (0.25%)

  • Poly-L-lysine

  • Sterile dissection tools

  • Sterile culture plates (e.g., 24-well or 96-well plates)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating: Coat culture plates with poly-L-lysine solution (10 µg/mL in sterile water) for at least 1 hour at room temperature. Aspirate the solution and wash the plates twice with sterile water. Allow the plates to dry completely.

  • Animal Euthanasia and Gland Dissection: Euthanize neonatal rats according to approved institutional animal care and use committee (IACUC) protocols. Under sterile conditions, dissect the pituitary glands and place them in ice-cold HBSS.

  • Cell Dissociation:

    • Carefully separate the anterior pituitaries from the posterior pituitaries.

    • Mince the anterior pituitary tissue into small pieces.

    • Transfer the minced tissue to a sterile tube containing a digestion solution of Collagenase Type I (1 mg/mL) and DNase I (10 µg/mL) in HBSS.

    • Incubate at 37°C for 30-45 minutes with gentle agitation.

    • Gently triturate the tissue with a sterile pipette every 15 minutes to aid in dissociation.

    • Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% horse serum, 2.5% FBS, and 1% Penicillin-Streptomycin).

  • Cell Plating:

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells onto the poly-L-lysine-coated plates at a density of 2-5 x 10^5 cells/well (for a 24-well plate).

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the cells to attach and recover for 48-72 hours before initiating experiments. Change the medium after the first 24 hours.

II. Capromorelin-Stimulated GH Release Assay

Materials:

  • Primary rat pituitary cell cultures (prepared as described above)

  • Capromorelin (tartrate salt or other suitable form)

  • Serum-free DMEM

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Rat Growth Hormone ELISA Kit

Procedure:

  • Cell Preparation:

    • After 48-72 hours in culture, aspirate the culture medium from the wells.

    • Wash the cells twice with warm PBS.

    • Add serum-free DMEM containing 0.1% BSA to each well and incubate for 1-2 hours at 37°C to equilibrate the cells and reduce basal GH release.

  • Capromorelin Treatment:

    • Prepare a stock solution of Capromorelin in a suitable solvent (e.g., DMSO or sterile water) and then prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (serum-free DMEM with the same concentration of solvent used for Capromorelin).

    • Aspirate the equilibration medium from the wells.

    • Add the different concentrations of Capromorelin or the vehicle control to the respective wells in triplicate.

    • Incubate the plates at 37°C for a defined period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

  • Sample Collection:

    • After the incubation period, carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.

    • Centrifuge the collected supernatants at 500 x g for 5 minutes to pellet any detached cells.

    • Transfer the clarified supernatants to clean tubes and store at -20°C or -80°C until the GH quantification assay is performed.

III. Quantification of Growth Hormone by ELISA

Quantify the concentration of GH in the collected supernatants using a commercially available Rat Growth Hormone ELISA kit.[12][13] Follow the manufacturer's instructions precisely. A general workflow is provided below.

Procedure:

  • Prepare Standards and Samples: Prepare a standard curve using the provided rat GH standards. Thaw the collected supernatant samples.

  • ELISA Procedure:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated anti-rat GH antibody).

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate and wash.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of GH in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the mean GH concentration for each treatment group and express the results as ng/mL or as a percentage of the basal (vehicle control) release.

Visualizations

GHS_R1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capromorelin Capromorelin GHSR1a GHS-R1a Capromorelin->GHSR1a Binds to Gq Gq/11 GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca_ER Ca2+ GH_vesicle GH Vesicle Ca_cyto->GH_vesicle Triggers fusion GH_release GH Release GH_vesicle->GH_release Exocytosis

Caption: Signaling pathway of Capromorelin-induced GH release.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_assay GH Release Assay cluster_analysis Data Analysis A Pituitary Gland Isolation from Rats B Enzymatic Digestion & Cell Dissociation A->B C Cell Plating & Culture (48-72h) B->C D Equilibration in Serum-Free Medium C->D E Treatment with Capromorelin D->E F Incubation (1-4h) E->F G Supernatant Collection F->G H GH Quantification (ELISA) G->H I Data Interpretation (Dose-Response Curve) H->I

Caption: Experimental workflow for measuring GH release.

References

Application Notes and Protocols for the Use of Capromorelin Tartrate in Studies of Cancer Cachexia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cachexia is a multifactorial syndrome characterized by a significant loss of skeletal muscle and adipose tissue, leading to progressive functional impairment. It is associated with a reduced tolerance to cancer therapies and a poorer prognosis. Capromorelin (B1582104) tartrate is a potent, orally active, and selective ghrelin receptor agonist. Ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a), stimulates appetite and the release of growth hormone (GH), which in turn increases insulin-like growth factor 1 (IGF-1) levels.[1][2][3] These actions make capromorelin a promising candidate for the management of cancer cachexia by potentially increasing food intake, body weight, and lean body mass.[1][3][4] This document provides detailed application notes and protocols for the use of capromorelin tartrate in preclinical mouse models of cancer cachexia.

Mechanism of Action

Capromorelin mimics the action of endogenous ghrelin by binding to and activating the GHS-R1a.[1][2][5] This receptor is highly expressed in the hypothalamus and pituitary gland. Activation of GHS-R1a in the hypothalamus stimulates appetite and food intake.[1][6] In the pituitary gland, it triggers the release of GH, which then stimulates the liver to produce IGF-1.[4][7] IGF-1 is a key anabolic hormone that promotes muscle growth and protein synthesis.[7] Additionally, ghrelin and its mimetics have been shown to possess anti-inflammatory properties, which may also contribute to their beneficial effects in cachexia.[1][2][3]

Capromorelin Signaling Pathway cluster_legend Legend Capromorelin This compound GHSR1a GHS-R1a (Ghrelin Receptor) Capromorelin->GHSR1a activates (exogenous) Hypothalamus Hypothalamus GHSR1a->Hypothalamus Pituitary Pituitary Gland GHSR1a->Pituitary Appetite Increased Appetite and Food Intake Hypothalamus->Appetite GH Growth Hormone (GH) Pituitary->GH Stomach Stomach Ghrelin Ghrelin Stomach->Ghrelin produces Ghrelin->GHSR1a activates (endogenous) FatMass Increased Fat Mass Appetite->FatMass Liver Liver GH->Liver IGF1 IGF-1 Liver->IGF1 Muscle Skeletal Muscle IGF1->Muscle Anabolism Increased Lean Body Mass (Anabolism) Muscle->Anabolism Adipose Adipose Tissue Molecule/Drug Molecule/Drug Receptor/Hormone Receptor/Hormone Organ/Tissue Organ/Tissue Biological Process Biological Process Outcome Outcome

Caption: Signaling pathway of this compound.

Data Presentation: Expected Effects of Capromorelin in a Mouse Model of Cancer Cachexia

The following table summarizes the anticipated quantitative effects of capromorelin treatment in a cancer cachexia mouse model, based on findings from studies with capromorelin in other animal models and with other ghrelin receptor agonists in cachexia models.

ParameterExpected Outcome with CapromorelinRationale / Supporting Evidence
Body Weight Significant increase compared to placebo-treated cachectic mice.Capromorelin has been shown to increase body weight in healthy dogs and cats.[1][4] A study in mice also demonstrated that capromorelin administration led to a significant increase in body weight and a faster return to baseline weight after interventions.[8][9]
Food Intake Significant increase compared to placebo-treated cachectic mice.As a ghrelin mimetic, capromorelin directly stimulates appetite centers in the hypothalamus.[7] Increased food intake has been observed in dogs treated with capromorelin.[1]
Lean Body Mass Increase or preservation compared to placebo-treated cachectic mice.The stimulation of GH and IGF-1 by capromorelin is expected to have anabolic effects on skeletal muscle.[1][7] Studies with other ghrelin receptor agonists have shown increases in lean body mass in cancer patients.[10]
Fat Mass Increase or preservation compared to placebo-treated cachectic mice.Increased food intake and the anabolic environment promoted by capromorelin are expected to lead to an increase in fat mass.
Serum GH Levels Acute increase following administration.Capromorelin directly stimulates GH release from the pituitary gland.[1][4]
Serum IGF-1 Levels Sustained increase with chronic administration.The pulsatile release of GH stimulates a more sustained increase in hepatic IGF-1 production.[1][4] In healthy dogs, capromorelin treatment resulted in sustainably increased IGF-1 levels.[4]
Grip Strength Improvement compared to placebo-treated cachectic mice.Preservation of lean body mass is expected to translate to improved muscle function. A study combining a myostatin inhibitor with a ghrelin agonist (anamorelin) in a mouse cancer cachexia model showed maximized grip strength.[11]

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific mouse strain, tumor model, and research question.

Animal Model of Cancer Cachexia

The Lewis Lung Carcinoma (LLC) model is a well-characterized and commonly used model for studying cancer cachexia in mice.[12]

  • Animals: Male C57BL/6J mice, 8-12 weeks old.

  • Cell Culture: Maintain LLC cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Tumor Implantation:

    • Harvest LLC cells during the exponential growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in sterile saline at a concentration of 5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of the mice.

    • A control group of mice should be injected with saline only.

Experimental Workflow

Experimental Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) tumor_implantation Tumor Implantation (Day 0) acclimatization->tumor_implantation randomization Randomization into Treatment Groups (e.g., Day 7) tumor_implantation->randomization Allow tumor to establish treatment Daily Capromorelin or Vehicle Administration randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Tumor Size - Clinical Signs treatment->monitoring for the duration of the study functional_assessment Functional Assessment (e.g., Grip Strength) (prior to euthanasia) monitoring->functional_assessment euthanasia Euthanasia (e.g., Day 21-28) sample_collection Sample Collection: - Blood (for GH, IGF-1) - Tissues (Muscle, Fat, Tumor) euthanasia->sample_collection functional_assessment->euthanasia

Caption: Experimental workflow for a cancer cachexia study.

This compound Administration
  • Formulation: this compound can be dissolved in sterile water or a suitable vehicle.

  • Dosage: A dose of 10 mg/kg has been used in mice to investigate effects on body weight.[8] However, dose-response studies may be necessary to determine the optimal dose for cancer cachexia models. A similar ghrelin receptor agonist, anamorelin (B1277382), has been used at 30 mg/kg in mouse cancer cachexia models.[11]

  • Administration: Administer capromorelin or vehicle daily via oral gavage.

Outcome Measures
  • Body Weight, Food Intake, and Tumor Growth:

    • Measure body weight and food intake daily.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).

    • Correct body weight for tumor weight at the end of the study.

  • Body Composition Analysis:

    • Use a technique such as dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) to measure lean and fat mass in live, anesthetized mice at baseline and at the end of the study.

    • Alternatively, at the end of the study, carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal white adipose tissue).

  • Grip Strength Test:

    • Assess forelimb grip strength using a grip strength meter before the start of treatment and at the end of the study.

    • Allow the mouse to grasp the metal bar and then gently pull it backward by the tail until it releases its grip.

    • Record the peak force generated.

    • Perform multiple measurements for each mouse and average the results.

  • Biochemical Analysis:

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Separate serum and store at -80°C.

    • Measure serum concentrations of GH and IGF-1 using commercially available ELISA kits specific for mice.

Conclusion

This compound, through its action as a ghrelin receptor agonist, presents a viable therapeutic strategy for combating cancer cachexia. The protocols and application notes provided herein offer a framework for preclinical evaluation in mouse models. By stimulating appetite and promoting an anabolic state through the GH/IGF-1 axis, capromorelin has the potential to ameliorate the debilitating effects of cancer-associated wasting. Further studies are warranted to fully elucidate its efficacy and mechanism of action in this setting.

References

Long-Term Oral Administration of Capromorelin in Canine Safety Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin is a potent, orally active ghrelin receptor agonist that mimics the endogenous "hunger hormone" ghrelin.[1] It is approved for the stimulation of appetite in dogs.[2][3] Capromorelin's mechanism of action involves binding to the growth hormone secretagogue receptor (GHS-R1a) in the hypothalamus and pituitary gland, which not only stimulates appetite but also leads to the release of growth hormone (GH) and a subsequent increase in insulin-like growth factor 1 (IGF-1).[4][5] This document provides detailed application notes and protocols based on a comprehensive 12-month safety study of Capromorelin in Beagle dogs, offering valuable insights for researchers and professionals in drug development and veterinary medicine.

Signaling Pathway of Capromorelin

Capromorelin exerts its effects by activating the ghrelin receptor (GHS-R1a), a G-protein-coupled receptor.[2] This activation in the hypothalamus stimulates appetite.[1] In the pituitary gland, it triggers the release of growth hormone (GH), which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[4]

Capromorelin Signaling Pathway cluster_0 Hypothalamus cluster_1 Pituitary Gland cluster_2 Liver Appetite Regulation Appetite Regulation GH Release GH Release GH Growth Hormone (GH) GH Release->GH Releases IGF-1 Production IGF-1 Production IGF-1 Insulin-like Growth Factor 1 (IGF-1) IGF-1 Production->IGF-1 Produces Capromorelin Capromorelin GHS-R1a Ghrelin Receptor (GHS-R1a) Capromorelin->GHS-R1a Binds to GHS-R1a->Appetite Regulation Stimulates GHS-R1a->GH Release Stimulates GH->IGF-1 Production Stimulates

Caption: Capromorelin's mechanism of action.

Long-Term Safety Study (12-Month) Protocol

A pivotal 12-month laboratory safety study was conducted on healthy Beagle dogs to evaluate the long-term effects of daily oral administration of Capromorelin.[6][7][8]

Experimental Design

Experimental_Workflow cluster_acclimation Acclimation & Baseline cluster_dosing Dosing Phase (12 Months) cluster_post_dosing Post-Dosing Analysis Acclimation Acclimation Period Baseline Baseline Data Collection (Physical Exams, Clinical Pathology) Acclimation->Baseline Dosing Daily Oral Dosing (Placebo, 0.3, 7, 40 mg/kg) Baseline->Dosing Monitoring Ongoing Monitoring (Physical Exams, ECG, Ophthalmic Exams) Dosing->Monitoring Sampling Periodic Blood & Urine Sampling Dosing->Sampling Necropsy Necropsy Dosing->Necropsy Histopathology Histopathological Evaluation Necropsy->Histopathology

Caption: Workflow of the 12-month canine safety study.

  • Animal Model: 32 healthy Beagle dogs (4 dogs per sex per group), approximately 11-12 months of age.[6][8]

  • Housing: Housed individually in stainless-steel cages with a 12-hour light/dark cycle.

  • Diet: Fed a standard canine diet with water ad libitum.

  • Dosage Groups: Dogs were randomly assigned to one of four groups:

    • Placebo (0 mg/kg/day)

    • Low Dose (0.3 mg/kg/day)

    • Mid Dose (7 mg/kg/day)

    • High Dose (40 mg/kg/day)[6]

  • Administration: Capromorelin was administered orally once daily for 12 consecutive months.[6]

  • Duration: 12 months.[6]

Safety Evaluations
  • Physical Examinations: Conducted regularly, including electrocardiograms (ECG) and ophthalmic examinations.[6]

  • Clinical Pathology: Blood and urine samples were collected periodically for comprehensive analysis.[6]

  • Hormone Level Measurement: Serum levels of Capromorelin, growth hormone (GH), and insulin-like growth factor 1 (IGF-1) were measured.[6]

  • Postmortem Evaluation: At the end of the study, all dogs underwent a complete necropsy and histopathological evaluation of tissues.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 12-month safety study.

Table 1: Summary of Clinical Observations and Adverse Events
Observation/Adverse EventPlacebo Group0.3 mg/kg Group7 mg/kg Group40 mg/kg Group
Emesis (Mild)ObservedObservedObservedObserved
Loose Stools (Mild)ObservedObservedObservedObserved
Excess SalivationNot prominentNot prominentObserved in someObserved in some
Reddening/Swollen PawsNot reportedNot reportedNot reportedReported

Data sourced from Zollers et al. (2016) and DailyMed.[6][7]

Table 2: Summary of Selected Clinical Pathology Findings
ParameterPlacebo Group0.3 mg/kg Group7 mg/kg Group40 mg/kg Group
Serum Chemistry
Blood LipidsNormalNormalModerately IncreasedModerately Increased
Alkaline PhosphataseNormalNormalModerately IncreasedModerately Increased
CholesterolNormalNormalNot specifiedIncreased
High-Density LipoproteinsNormalNormalNot specifiedIncreased
Hematology
Red Blood Cell CountNormalNormalNormalDecreased
HemoglobinNormalNormalNormalDecreased
HematocritNormalNormalNormalDecreased

Data sourced from Zollers et al. (2016) and DailyMed.[6][7][8]

Table 3: Summary of Hormonal and Postmortem Findings
FindingPlacebo Group0.3 mg/kg Group7 mg/kg Group40 mg/kg Group
Hormone Levels
Growth Hormone (GH)BaselineMildly IncreasedMildly IncreasedMildly Increased
IGF-1BaselineMildly IncreasedMildly IncreasedMildly Increased
Postmortem Findings
Liver WeightNormalNormalIncreasedIncreased
Hepatocellular Cytoplasmic VacuolationNot reportedNot reportedNot reportedReported
Cardiac HistopathologyNo changesNo changesNo changesNo changes

Data sourced from Zollers et al. (2016) and DailyMed.[6][7][8]

Key Safety Findings and Conclusions

  • General Tolerability: Capromorelin was well-tolerated in dogs at daily oral doses up to 40 mg/kg for 12 months, indicating a wide safety margin.[6]

  • Adverse Events: The most common adverse events were mild and transient, including emesis, loose stools, and excess salivation, particularly at higher doses.[6][9]

  • Clinical Pathology: Dose-dependent increases in blood lipids and alkaline phosphatase were observed.[6] At the highest dose (40 mg/kg), decreases in red blood cell parameters were noted.[7][8]

  • Hormonal Effects: As expected from its mechanism of action, Capromorelin led to mild increases in GH and IGF-1 levels.[6]

  • Postmortem Findings: An increase in liver weight was observed, which was associated with overall increases in body weight.[6] Histopathological findings were generally unremarkable, with no changes in cardiac tissue.[6]

Cautions and Considerations

  • Use with caution in dogs with hepatic dysfunction as Capromorelin is metabolized by CYP3A4 and CYP3A5 enzymes.[7][8]

  • Use with caution in dogs with renal insufficiency.[7][8]

  • The safe use of Capromorelin has not been evaluated in breeding, pregnant, or lactating dogs.[3][7][8]

These application notes and protocols provide a comprehensive overview of the long-term safety profile of Capromorelin in canines. The data presented underscores the importance of thorough preclinical safety evaluations in drug development and offers a valuable resource for researchers in this field.

References

Application Notes and Protocols for Oral Administration of Capromorelin Tartrate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Capromorelin (B1582104) Tartrate

Capromorelin tartrate is a potent, orally active, small molecule that acts as a ghrelin receptor agonist. The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a), is a G-protein-coupled receptor primarily expressed in the hypothalamus and pituitary gland.[1][2] Activation of this receptor by capromorelin mimics the effects of endogenous ghrelin, a peptide hormone that plays a crucial role in regulating appetite, energy balance, and growth hormone (GH) secretion.[2][3] In preclinical studies involving rats, capromorelin has been demonstrated to stimulate the release of growth hormone, increase appetite, and lead to a subsequent increase in body weight.[3][4] It exhibits high oral bioavailability in rats, making oral gavage a suitable and effective route of administration for experimental studies.[4][5][6]

Mechanism of Action and Signaling Pathway

Capromorelin exerts its pharmacological effects by binding to and activating the GHS-R1a. This receptor is a key component of the ghrelin signaling pathway, which is integral to the neuroendocrine regulation of growth and metabolism. Upon binding of capromorelin, the GHS-R1a undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway involves the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade, along with the activation of other downstream effectors such as AMP-activated protein kinase (AMPK), ultimately leads to the stimulation of orexigenic neurons in the hypothalamus, specifically those producing neuropeptide Y (NPY) and agouti-related peptide (AgRP).[7][8] The activation of these neurons promotes appetite and food intake. Concurrently, activation of GHS-R1a in the pituitary gland directly stimulates the secretion of growth hormone.[1]

GHSR1a_Signaling_Pathway cluster_membrane Cell Membrane GHSR1a GHS-R1a (Ghrelin Receptor) G_protein Gq Protein GHSR1a->G_protein Activates Pituitary Pituitary Gland GHSR1a->Pituitary Capromorelin Capromorelin Capromorelin->GHSR1a Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates AMPK AMPK Activation G_protein->AMPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Hypothalamus Hypothalamic Neurons (NPY/AgRP) Ca_release->Hypothalamus PKC->Hypothalamus AMPK->Hypothalamus Appetite Increased Appetite & Food Intake Hypothalamus->Appetite GH_Secretion Growth Hormone Secretion Pituitary->GH_Secretion

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from studies in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterValueReference
Oral Bioavailability (F) 65%[4][5][6]
Time to Maximum Concentration (Tmax) 1.0 hour[4]
Plasma Half-life (t½) 1.3 hours[4]

Table 2: Effective Doses of this compound in Rats

EffectDoseDosing RegimenReference
Increased Body Weight 3.9 mg/kgOnce daily for 28 daysN/A
General Administration 10 mg/kgOral gavage[4]
Stimulation of GH Release (IV) ED50: 0.05 mg/kgIntravenous[5]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose, the number of animals, and the dosing volume.

  • Prepare the vehicle solution. A commonly used vehicle for preclinical oral studies consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • For a 10 mL final volume, this corresponds to:

      • 1 mL DMSO

      • 4 mL PEG300

      • 0.5 mL Tween 80

      • 4.5 mL Saline

  • Dissolve the this compound.

    • Weigh the calculated amount of this compound powder.

    • In a sterile conical tube, add the DMSO to the powder and vortex until fully dissolved. This compound is soluble in DMSO.

    • Add the PEG300 and vortex thoroughly.

    • Add the Tween 80 and vortex until the solution is homogenous.

    • Finally, add the saline and vortex thoroughly to create a uniform suspension or solution.

  • Store the formulation appropriately. The prepared formulation should be stored according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions as needed for the study duration.

Protocol for Oral Gavage Administration in Rats

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringes (1 mL or 3 mL, depending on dosing volume)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately on the day of dosing to calculate the precise volume of the formulation to be administered. The typical dosing volume for rats is 5-10 mL/kg.

    • Ensure rats are properly habituated to handling to minimize stress during the procedure.

  • Restraint:

    • Gently but firmly restrain the rat. One effective method is to hold the rat by the scruff of the neck and support its body. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. This prevents accidental perforation.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.

  • Administration of the Formulation:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.

    • Administering the solution slowly minimizes the risk of regurgitation and aspiration.

  • Withdrawal of the Needle:

    • After the full dose has been administered, gently and smoothly withdraw the gavage needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the rat to its home cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or oral bleeding, for at least 15-30 minutes post-administration.

Gavage_Workflow start Start prep_formulation Prepare Capromorelin Tartrate Formulation start->prep_formulation weigh_rat Weigh Rat & Calculate Dose Volume prep_formulation->weigh_rat restrain_rat Properly Restrain Rat weigh_rat->restrain_rat insert_needle Insert Gavage Needle into Esophagus restrain_rat->insert_needle administer_dose Slowly Administer Formulation insert_needle->administer_dose withdraw_needle Withdraw Gavage Needle administer_dose->withdraw_needle monitor_rat Monitor Rat Post-Administration withdraw_needle->monitor_rat end End monitor_rat->end

Figure 2: Experimental Workflow for Oral Gavage.

Safety and Toxicology Considerations

This compound is intended for research use only. Based on available safety data sheets, the compound may cause skin and serious eye irritation, as well as respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling the compound.

In long-term safety studies in dogs, capromorelin was generally well-tolerated.[3] However, as with any experimental compound, it is crucial to monitor animals closely for any adverse effects. In the event of accidental exposure, seek immediate medical attention.

Disclaimer: This document is intended for informational purposes for research professionals. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. Researchers should consult the specific safety data sheet (SDS) for this compound for comprehensive safety information.

References

Application Notes & Protocols: Experimental Design for Assessing Lean Body Mass Changes with Capromorelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Introduction to Capromorelin and its Anabolic Potential

Capromorelin is an orally active, small-molecule ghrelin receptor agonist, also known as a growth hormone secretagogue (GHS).[1][2] It mimics the action of ghrelin, a hormone predominantly secreted by the stomach, which plays a primary role in stimulating appetite and food intake.[3][4] Capromorelin exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland.[4][5]

This binding initiates two key physiological responses:

  • Appetite Stimulation: Activation of GHS-R1a in the hypothalamus triggers the sensation of hunger, leading to increased food consumption.[3][6]

  • Growth Hormone (GH) Secretion: Binding to receptors in the pituitary gland stimulates the pulsatile release of GH.[1][7] This, in turn, stimulates the liver to produce and release Insulin-like Growth Factor 1 (IGF-1), a key mediator of anabolic processes.[1][8]

The dual action of appetite stimulation and increased GH/IGF-1 levels suggests a strong potential for Capromorelin to induce gains in total body weight and, more specifically, lean body mass.[1][4] Clinical studies in older adults have demonstrated that treatment with Capromorelin leads to sustained increases in IGF-1 concentrations and significant gains in lean body mass over 6 to 12 months.[2][7] In veterinary medicine, Capromorelin (ENTYCE®) is approved for appetite stimulation in dogs and has been shown to increase both food intake and body weight.[1][9] These characteristics make Capromorelin a compelling candidate for therapeutic intervention in conditions characterized by muscle wasting (sarcopenia) or inappetence.

This document provides a detailed experimental framework for researchers aiming to assess the effects of Capromorelin on lean body mass in preclinical or clinical settings.

Mechanism of Action: Signaling Pathway

Capromorelin's primary mechanism involves the activation of the GHS-R1a receptor, leading to downstream effects on appetite and growth hormone secretion.

G cluster_0 Initiation cluster_1 Receptor Binding cluster_2 Physiological Response cluster_3 Downstream Anabolic Effects Capromorelin Capromorelin (Oral Administration) Receptor Ghrelin Receptor (GHS-R1a) Capromorelin->Receptor Binds to Hypothalamus Hypothalamus Receptor->Hypothalamus Pituitary Anterior Pituitary Receptor->Pituitary Appetite Appetite Stimulation Hypothalamus->Appetite Stimulates GH Growth Hormone (GH) Secretion Pituitary->GH Stimulates LBM Increased Lean Body Mass Appetite->LBM Contributes to (via increased food intake) Liver Liver GH->Liver Acts on IGF1 IGF-1 Production Liver->IGF1 Stimulates IGF1->LBM Promotes

Caption: Capromorelin signaling pathway from receptor binding to anabolic effects.

General Experimental Design

A robust assessment of Capromorelin's effect on lean body mass requires a well-controlled study design. A randomized, placebo-controlled, double-blind trial is the gold standard.

Study Population / Animal Model
  • Preclinical: Aged rodent models (mice or rats) are suitable for studying sarcopenia.[10] Beagle dogs are a common model for safety and efficacy studies, reflecting the drug's veterinary use.[11][12]

  • Clinical: Study populations may include elderly individuals with functional limitations or patients with cachexia secondary to chronic disease.[7][13]

Treatment Groups & Duration
  • Group 1 (Control): Vehicle/Placebo administered on the same schedule as the active drug.

  • Group 2 (Treatment): Capromorelin administered orally. Dosing should be based on prior studies (e.g., 3.0 mg/kg once daily in dogs, or 10 mg daily in humans).[12][13] Multiple dose cohorts can be included to assess dose-response relationships.

  • Duration: Study length should be sufficient to observe meaningful changes in body composition. Preclinical studies may run for several weeks, while clinical trials often last 6-12 months.[2][11]

Key Endpoints
  • Primary Endpoint: Change from baseline in total lean body mass (LBM) as measured by Dual-Energy X-ray Absorptiometry (DEXA).

  • Secondary Endpoints:

    • Change in total body weight and fat mass.[2]

    • Change in appendicular skeletal muscle mass (ASMM).[14]

    • Measurement of daily food consumption.[11]

    • Serum concentrations of IGF-1 and GH.[12]

    • Functional assessments (e.g., grip strength in rodents, stair climb power or walk tests in humans).[2][13]

Experimental Workflow

The logical flow of a study should proceed from subject selection and baseline assessment through the treatment and data analysis phases.

G start Subject Screening & Recruitment/Acclimation baseline Baseline Measurements (DEXA, Blood Sample, Weight, Food Intake, Function Tests) start->baseline random Randomization baseline->random placebo Placebo Group (Vehicle Control) random->placebo active Capromorelin Group(s) (Active Treatment) random->active treatment Treatment Period (e.g., 4 weeks to 12 months) placebo->treatment active->treatment interim Interim Measurements (Weight, Food Intake, etc.) treatment->interim Weekly/Monthly final Final Measurements (Repeat all Baseline Measures) treatment->final interim->treatment analysis Data Analysis & Statistical Comparison final->analysis end Study Conclusion analysis->end

Caption: A generalized workflow for a Capromorelin lean body mass study.

Detailed Experimental Protocols

Protocol 1: Body Composition by Dual-Energy X-ray Absorptiometry (DEXA)

Objective: To accurately quantify total and regional lean body mass, fat mass, and bone mineral content. DEXA is considered a gold-standard, three-compartment model for body composition analysis.[15][16]

Principle: DEXA utilizes two low-dose X-ray beams of different energy levels. The differential attenuation of these beams as they pass through the body allows the system's software to distinguish between bone, fat mass, and fat-free soft tissue (lean mass).[17][18]

Protocol for Rodent Models (Mouse/Rat):

  • Preparation & Anesthesia:

    • Fast the animal for 4-6 hours prior to the scan to reduce variability from gut content.

    • Anesthetize the animal using isoflurane (B1672236) (2-4% for induction, 1-2% for maintenance) to ensure it remains immobile during the scan.[19] Assess the depth of anesthesia via a toe pinch reflex.

    • Record the animal's body weight to the nearest 0.1 g.

    • Measure the nose-to-anus length with calipers.[19]

  • DEXA System Calibration:

    • Turn on the DEXA machine at least 30-60 minutes before the first scan to allow the x-ray source to stabilize.

    • Perform a daily system calibration using a manufacturer-supplied phantom with known values for bone mineral density and fat content.[20] Record calibration results.

  • Scanning Procedure:

    • Place the anesthetized mouse in a prone position on the scanner bed. Ensure limbs are slightly outstretched and not overlapping the torso.[19]

    • Perform the scan according to the manufacturer's software instructions for small animals. A typical scan takes 3-5 minutes.[19]

  • Data Analysis:

    • Using the analysis software, define the region of interest (ROI). For whole-body analysis, the standard is to include the entire body while excluding the head, as the skull can interfere with soft tissue assessment.[20]

    • The software will automatically calculate and report values for Lean Mass (g), Fat Mass (g), Bone Mineral Content (g), and Percent Fat.

  • Recovery:

    • Place the animal in a clean cage on a heating pad and monitor it until it has fully recovered from anesthesia.[20]

Protocol 2: Biomarker Analysis (IGF-1 & GH)

Objective: To measure serum concentrations of IGF-1 and GH to confirm the pharmacodynamic activity of Capromorelin.

Protocol:

  • Blood Sample Collection:

    • Collect baseline blood samples prior to the first dose.

    • For pharmacokinetic/pharmacodynamic profiling, collect blood at multiple time points after dosing (e.g., 1, 2, 4, and 8 hours) to capture the GH peak and the subsequent rise in IGF-1.[12] For long-term studies, weekly or monthly trough samples are sufficient to monitor sustained IGF-1 elevation.[2][12]

    • Collect blood via appropriate methods (e.g., submandibular bleed in mice, cephalic vein in dogs, venipuncture in humans).

  • Sample Processing:

    • Collect blood in serum separator tubes (SSTs).

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Aliquot the resulting serum into cryovials and immediately store at -80°C until analysis.

  • Assay Procedure (ELISA):

    • Use commercially available, species-specific ELISA kits for IGF-1 and GH.

    • Thaw serum samples and reagents on ice.

    • Prepare standard dilutions and quality controls as described in the kit manual.

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Follow the kit's instructions for incubation steps, washing, addition of detection antibody, substrate, and stop solution.

    • Read the plate's optical density using a microplate reader at the specified wavelength.

    • Calculate concentrations by plotting a standard curve and interpolating the sample values.

Data Presentation & Expected Outcomes

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups and across time points.

Table 1: Example Baseline Characteristics of Study Subjects

Parameter Placebo Group (n=20) Capromorelin Group (10 mg/day) (n=20) p-value
Age (years) 72.5 ± 4.1 71.9 ± 3.8 0.62
Body Weight (kg) 68.2 ± 5.5 67.9 ± 6.1 0.85
Lean Body Mass (kg) 45.1 ± 4.2 44.8 ± 3.9 0.77
Fat Mass (kg) 20.3 ± 3.1 20.5 ± 3.4 0.83
Serum IGF-1 (ng/mL) 125 ± 25 122 ± 28 0.71

Data are presented as mean ± standard deviation.

Table 2: Example Changes in Body Composition After 6 Months of Treatment

Parameter Placebo Group (n=20) Capromorelin Group (10 mg/day) (n=20) Mean Difference [95% CI] p-value
Change in Lean Body Mass (kg) -0.3 ± 0.8 +1.4 ± 1.1 1.7 [1.1, 2.3] <0.001
Change in Total Body Weight (kg) -0.2 ± 1.5 +1.6 ± 1.8 1.8 [0.8, 2.8] 0.006
Change in Fat Mass (kg) +0.1 ± 1.1 +0.2 ± 1.3 0.1 [-0.8, 1.0] 0.81

Data are presented as mean change from baseline ± standard deviation. Example data adapted from published clinical trials.[2][13]

Table 3: Example Changes in Biomarkers and Food Intake in a 7-Day Canine Study

Parameter Placebo Group (n=6) Capromorelin Group (3 mg/kg/day) (n=6) p-value
Change in Body Weight (%) -0.1 ± 0.5% +4.5 ± 1.7% <0.001
Change in Food Intake (%) +2.0 ± 5.1% +42.5 ± 10.2% <0.001
Change in Serum IGF-1 from Baseline (Day 7) -5.2 ± 10.1 ng/mL +155 ± 35 ng/mL <0.001

Data are presented as mean change from baseline ± standard deviation. Example data adapted from published preclinical studies.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Capromorelin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Capromorelin Tartrate in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is reported to have a water solubility of 20 mg/mL, which can be enhanced with sonication.[1] Some sources indicate a solubility of up to 100 mg/mL in water with the use of ultrasound.[2] It is also soluble in organic solvents such as ethanol (B145695) and Dimethyl Sulfoxide (DMSO).[3]

Q2: Why am I observing variability in the solubility of my this compound sample?

Variability in solubility can be attributed to several factors:

  • Hygroscopicity: this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[1] This can affect its physical state and dissolution rate. It is recommended to store the compound in a desiccator and handle it in a low-humidity environment.

  • pH of the Solution: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds like this compound.

  • Temperature: Temperature can affect the solubility of most compounds. For many salts, solubility increases with temperature.

Q3: What are the initial steps to take if I encounter solubility issues?

If you are facing challenges with dissolving this compound, consider the following initial steps:

  • Verify Compound Quality: Ensure the purity and integrity of your this compound sample.

  • Use Freshly Prepared Solvents: Use high-purity, degassed water or freshly prepared buffers.

  • Apply Mechanical Energy: Utilize sonication or vortexing to aid dissolution.[2]

  • Gentle Heating: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and improve the aqueous solubility of this compound.

Issue 1: Incomplete Dissolution in Water

If this compound does not fully dissolve in water at the desired concentration, consider the following strategies:

  • pH Adjustment: Since this compound is a salt of a weak base and a weak acid, its solubility is likely pH-dependent. Experimenting with different pH values can significantly enhance solubility.

  • Co-solvents: The addition of a water-miscible organic solvent in which this compound is soluble can increase the overall solubility of the aqueous system.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, thereby increasing their apparent solubility.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes potential starting points for various solubility enhancement techniques. Note: These are general recommendations and may require optimization for your specific experimental conditions.

StrategyVehicle/ExcipientStarting ConcentrationExpected Solubility ImprovementReference
pH Adjustment Phosphate (B84403) BufferpH 5.0 - 8.0Variable, dependent on pKa[4]
Co-solvents Ethanol, Propylene (B89431) Glycol, PEG 300/4005-20% (v/v) in waterModerate to High[3]
Surfactants Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS)Above Critical Micelle Concentration (CMC)Moderate to High[5][6]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin1-5% (w/v) in waterModerate to High
Experimental Protocols
  • Prepare a series of phosphate buffer solutions with pH values ranging from 5.0 to 8.0.[4]

  • Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

  • Prepare stock solutions of selected co-solvents (e.g., ethanol, propylene glycol) in water at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Follow steps 2-5 from the pH-Dependent Solubility Determination protocol, using the co-solvent mixtures instead of buffers.

  • Determine the concentration of this compound that can be dissolved in each co-solvent system.

  • Prepare aqueous solutions of a selected surfactant (e.g., Tween 80) at concentrations above its Critical Micelle Concentration (CMC). (The CMC for Tween 80 is approximately 0.01-0.03 mM).

  • Follow steps 2-5 from the pH-Dependent Solubility Determination protocol, using the surfactant solutions.

  • Analyze the increase in this compound solubility as a function of surfactant concentration.

Issue 2: Precipitation of the Compound Upon Standing

Precipitation after initial dissolution can be due to:

  • Supersaturation: The initial dissolution method may have created a supersaturated solution that is not stable over time.

  • Temperature Changes: A decrease in temperature can lead to a decrease in solubility and subsequent precipitation.

  • pH Shift: Changes in the pH of the solution over time can cause the compound to precipitate.

Troubleshooting Steps:

  • Optimize the Solubilization Method: Re-evaluate the chosen method (pH, co-solvents, etc.) to ensure a stable solution is formed. It may be necessary to use a combination of techniques.

  • Control Temperature: Maintain a constant temperature throughout the experiment.

  • Buffer the Solution: If pH shifts are suspected, use a buffer system with adequate capacity to maintain a stable pH.

Visual Guides

Capromorelin's Mechanism of Action: GHSR Signaling Pathway

Capromorelin is an agonist of the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1][2] Activation of GHSR initiates a signaling cascade that leads to the release of growth hormone. The primary signaling pathway involves the Gαq/11 protein, which activates Phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][8][9]

GHSR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Capromorelin Capromorelin GHSR GHSR Capromorelin->GHSR Binds Gq Gαq/11 GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC GH_Release Growth Hormone Release Ca->GH_Release PKC->GH_Release Solubility_Enhancement_Workflow Start Start: Solubility Issue with this compound Char Characterize Physicochemical Properties (pKa, logP) Start->Char Ionizable Is the compound ionizable? Char->Ionizable pH_Adjust pH Adjustment Ionizable->pH_Adjust Yes Co_Solvent Co-solvency Ionizable->Co_Solvent No Combine Combine Strategies pH_Adjust->Combine Co_Solvent->Combine Complexation Complexation (Cyclodextrins) Complexation->Combine Surfactant Surfactants Surfactant->Combine Solid_Dispersion Solid Dispersion Solid_Dispersion->Combine Combine->Char Re-evaluate End End: Optimized Solubility Combine->End Successful Troubleshooting_Flowchart Start Start: Difficulty Dissolving This compound Check_Basics Check Basics: - Compound Quality - Solvent Purity - Temperature Start->Check_Basics Incomplete Is dissolution incomplete? Check_Basics->Incomplete Precipitation Does it precipitate over time? Incomplete->Precipitation No Increase_Energy Increase Mechanical Energy (Sonication, Vortexing) Incomplete->Increase_Energy Yes Check_Stability Check for: - Supersaturation - Temperature Fluctuation - pH Shift Precipitation->Check_Stability Yes Success Success: Stable Solution Precipitation->Success No Optimize_Solubilization Optimize Solubilization Method: - Adjust pH - Add Co-solvent - Use Surfactant/Cyclodextrin Increase_Energy->Optimize_Solubilization Optimize_Solubilization->Precipitation Reassess Reassess Formulation Strategy Optimize_Solubilization->Reassess Stabilize Stabilize Solution: - Use Buffers - Control Temperature Check_Stability->Stabilize Stabilize->Success Stabilize->Reassess

References

Addressing precipitation issues in Capromorelin Tartrate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capromorelin Tartrate. The information is designed to address common issues, particularly precipitation, that may be encountered when preparing and using stock solutions.

Troubleshooting Guide: Precipitation in this compound Stock Solutions

Precipitation of this compound in stock solutions can lead to inaccurate dosing and unreliable experimental results. The following guide provides a systematic approach to resolving these issues.

Issue: Precipitate observed in the stock solution vial.

Question: I have prepared a stock solution of this compound in DMSO, and after storage, I've noticed a precipitate. What could be the cause, and how can I resolve this?

Answer: Precipitation in DMSO stock solutions upon storage, particularly after freeze-thaw cycles, is a common issue.[1] Several factors can contribute to this. Below is a step-by-step guide to troubleshoot and resolve this problem.

Troubleshooting Workflow

G start Precipitate observed in stock solution check_concentration Is the concentration too high? start->check_concentration check_solvent Was high-purity, anhydrous DMSO used? check_concentration->check_solvent No prepare_new Prepare a fresh, lower concentration stock solution check_concentration->prepare_new Yes check_dissolution Was the initial dissolution complete? check_solvent->check_dissolution Yes failure Precipitate remains. The stock concentration is likely inaccurate. check_solvent->failure No re_dissolve Attempt to redissolve the precipitate check_dissolution->re_dissolve No storage Store in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles check_dissolution->storage Yes warm_sonicate Gently warm (37°C) and/or sonicate re_dissolve->warm_sonicate check_again Visually inspect for complete dissolution warm_sonicate->check_again success Solution is ready for use (use promptly) check_again->success Clear solution check_again->failure Precipitate persists failure->prepare_new

Caption: Troubleshooting workflow for this compound precipitation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Concentration The intended concentration of the stock solution may exceed the solubility limit of this compound in the chosen solvent at the storage temperature.Verify the solubility data. It may be necessary to prepare a fresh stock solution at a lower concentration.
Solvent Quality DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds.[1]Use high-purity, anhydrous DMSO to prepare stock solutions.
Incomplete Initial Dissolution The compound may not have been fully dissolved during the initial preparation of the stock solution.Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C) or sonication.[1]
Temperature Fluctuations Repeated freeze-thaw cycles can promote precipitation. Solubility is often lower at colder temperatures.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. When thawing, allow the solution to come to room temperature and ensure any precipitate has redissolved before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as DMSO and ethanol.[2][3] For research purposes, DMSO is a commonly used solvent.[4]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: A stock solution of 10 mM in DMSO is commonly cited.[4] Some suppliers indicate a solubility of up to 100 mg/mL (approximately 152 mM) in DMSO, though sonication may be required.[5][6] It is always recommended to start with a lower concentration and ensure complete dissolution.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1][2] To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]

Q4: My this compound powder is not dissolving completely in DMSO. What should I do?

A4: If you are having trouble dissolving the powder, you can try gentle warming of the solution to 37°C in a water bath for 5-10 minutes, followed by vortexing.[1] Sonication for 5-10 minutes can also help to facilitate dissolution.[1] Ensure you are using anhydrous, high-purity DMSO.[1]

Q5: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A5: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To minimize this, it is recommended to first perform a serial dilution of the concentrated DMSO stock in pre-warmed (37°C) aqueous buffer or media.[7] Add the compound dropwise while gently vortexing the buffer or media.[7] It is also important to keep the final concentration of DMSO in the aqueous solution low, ideally below 0.5%, to avoid solvent-related toxicity in cellular assays.[7]

Data Presentation

Solubility of this compound
Solvent Concentration Conditions Reference
DMSO10 mM-[4]
DMSO100 mg/mL (152.51 mM)Sonication is recommended[5][6]
DMSO5 mg/mLClear solution; warmed[8]
EthanolSoluble-[2][3]
Water20 mg/mLClear[8]
Water5 mg/mLClear (warmed)[8]
Water2 mg/mLClear[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.81 mM)Clear solution[9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.81 mM)Clear solution[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.81 mM)Clear solution[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (FW: 655.7 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Workflow for Stock Solution Preparation

G start Start: Prepare 10 mM Stock Solution calculate Calculate mass of this compound needed start->calculate weigh Weigh the calculated mass of the compound calculate->weigh add_to_vial Transfer the powder to a sterile vial weigh->add_to_vial add_dmso Add the calculated volume of anhydrous DMSO add_to_vial->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolution Visually inspect for complete dissolution vortex->check_dissolution optional_step If not fully dissolved... check_dissolution->optional_step warm_sonicate Gently warm to 37°C and/or sonicate optional_step->warm_sonicate Not dissolved aliquot Aliquot into single-use vials optional_step->aliquot Fully dissolved recheck Re-inspect for dissolution warm_sonicate->recheck recheck->aliquot store Store at -20°C or -80°C aliquot->store end End: Stock solution is ready for storage store->end

Caption: Workflow for preparing a this compound stock solution.

Procedure:

  • Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 655.7 g/mol = 0.006557 g = 6.557 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • Optional Heating/Sonication: If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1] Alternatively, sonicate the vial for 5-10 minutes.[1]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]

Signaling Pathway

This compound and the GHSR Signaling Pathway

This compound is a potent agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[2][4] The GHSR is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

G cluster_cell Cell Membrane capromorelin This compound ghsr GHSR (Ghrelin Receptor) capromorelin->ghsr Binds and Activates g_protein Gq/11 ghsr->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc PKC dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Stimulates ca2->pkc Activates downstream Downstream Cellular Responses (e.g., Growth Hormone Release) pkc->downstream

Caption: Simplified GHSR signaling pathway activated by this compound.

References

Technical Support Center: Optimizing Capromorelin Tartrate Dosage for Appetite Stimulation in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Capromorelin Tartrate to stimulate appetite in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stimulate appetite?

This compound is a potent, orally active, small molecule that acts as a ghrelin receptor agonist.[1][2] Ghrelin, often called the "hunger hormone," is naturally produced in the stomach and signals hunger to the brain.[2][3] Capromorelin mimics the action of ghrelin by binding to and activating the growth hormone secretagogue receptor (GHS-R1a) in the hypothalamus.[1][2] This activation stimulates appetite and food intake.[1][2] Additionally, Capromorelin stimulates the pituitary gland to release growth hormone (GH), which in turn increases the level of Insulin-like Growth Factor 1 (IGF-1), a hormone that can contribute to weight gain and the building of lean muscle mass.[1][2]

Q2: What is the recommended dosage of this compound for appetite stimulation in mice?

A published study has demonstrated the efficacy of a 10 mg/kg dosage of Capromorelin administered enterally once daily in BALB/c mice.[1][3][4] This dosage was shown to significantly increase body weight compared to a control group.[1][4] At present, comprehensive dose-response data for this compound in mice is limited in publicly available literature. Researchers may need to perform pilot studies to determine the optimal dose for their specific mouse strain and experimental conditions.

Q3: How should this compound be prepared and administered to mice?

This compound is typically supplied as a powder and is soluble in solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For oral administration in mice, a common and effective method is to mix the calculated dose in a palatable vehicle. One successful study used sweetened condensed milk.[1][3][4] The drug can be offered for voluntary consumption or administered via oral gavage if necessary.[1]

Q4: What are the potential side effects of this compound in mice?

Mouse-specific adverse effects are not well-documented in the available literature. In a study using a 10 mg/kg dose, three mice from the treatment group died or were euthanized, but a direct causal link to Capromorelin could not be definitively established.[1] In studies with other species such as dogs and cats, reported side effects have included diarrhea, vomiting, hypersalivation, and lethargy.[5] Researchers should carefully monitor mice for any signs of distress or adverse reactions.

Q5: How quickly should I expect to see an effect on appetite and body weight?

The appetite-stimulating effects of Capromorelin are generally observed relatively quickly. In dogs, the effect is typically seen within one to two hours of administration.[5] In the mouse study, a significant increase in body weight was observed over a 3-day treatment period.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No significant increase in food intake or body weight. Suboptimal Dosage: The 10 mg/kg dose may not be optimal for the specific mouse strain or experimental model.- Consider performing a dose-response study to determine the most effective dose (e.g., testing 5, 10, and 20 mg/kg).- Review the literature for studies using other ghrelin receptor agonists in mice for dose range guidance.
Administration Issues: The mouse may not be consuming the entire dose if offered voluntarily. Oral gavage can be stressful and may affect feeding behavior.- For voluntary consumption, ensure the vehicle is highly palatable and that the mouse consumes the entire mixture. Consider a brief period of food restriction prior to dosing to encourage consumption.- If using oral gavage, ensure proper technique to minimize stress. Allow for an acclimatization period after gavage before measuring food intake.
Variability in Response: Individual mice can exhibit significant variability in their response to drugs.[6]- Increase the number of animals per group to ensure statistical power.- Ensure that all experimental conditions (housing, diet, light cycle) are strictly controlled.
High variability in food intake data between mice in the same group. Social Housing Dynamics: Dominance hierarchies in group-housed mice can lead to unequal access to food.- If possible, house mice individually for the duration of the food intake measurement period.- If group housing is necessary, provide multiple food sources within the cage.
Inconsistent Dosing Time: The timing of administration can influence feeding patterns, as mice are nocturnal feeders.[1]- Administer Capromorelin at a consistent time each day, preferably before the dark cycle begins to align with their natural feeding behavior.
Observation of adverse effects (e.g., lethargy, diarrhea). Dosage may be too high: The observed side effects could be dose-dependent.- If adverse effects are observed, consider reducing the dosage.- Monitor the animals closely and record all observations. If severe adverse effects occur, consider discontinuing the treatment and consult with a veterinarian.
Vehicle-related issues: The vehicle used for administration (e.g., condensed milk) may be causing gastrointestinal upset in some animals.- Test the vehicle alone in a control group to rule out any effects of the vehicle itself.- Consider alternative palatable vehicles such as flavored gelatin or a small amount of peanut butter.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Mice

DosageStrainAdministration RouteVehicleDurationKey FindingsReference
10 mg/kgBALB/cEnteral (Voluntary or Gavage)Condensed Milk3 daysSignificantly increased body weight compared to control.[1][3][4]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in a Palatable Vehicle

  • Dose Calculation: Calculate the required amount of this compound based on the body weight of the mouse and the target dosage (e.g., 10 mg/kg).

  • Solubilization: If starting with a powder, dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO, ethanol) to create a stock solution.

  • Vehicle Preparation: Measure a small, consistent volume of the palatable vehicle (e.g., 0.1 mL of sweetened condensed milk) per mouse.[1]

  • Mixing: Add the calculated volume of the this compound stock solution to the vehicle and mix thoroughly to ensure a homogenous mixture. Prepare a vehicle-only control under the same conditions.

  • Administration (Voluntary): Present the mixture to the mouse in a small, easily accessible dish or via a syringe for licking. Observe the mouse to ensure the entire dose is consumed.

  • Administration (Oral Gavage): If voluntary consumption is not reliable, draw the mixture into a proper-sized oral gavage needle. Gently restrain the mouse and administer the solution directly into the stomach. Ensure proper training in this technique to prevent injury and minimize stress.

Mandatory Visualizations

Signaling_Pathway cluster_0 Stomach cluster_1 Systemic Circulation cluster_2 Hypothalamus cluster_3 Pituitary Gland cluster_4 Liver Ghrelin Ghrelin (Endogenous) GHSR1a GHS-R1a Receptor Ghrelin->GHSR1a Capromorelin This compound (Exogenous Agonist) Capromorelin->GHSR1a GHSR1a_pit GHS-R1a Receptor Capromorelin->GHSR1a_pit Appetite Appetite Stimulation GHSR1a->Appetite GH Growth Hormone (GH) Secretion GHSR1a_pit->GH IGF1 IGF-1 Production GH->IGF1

Caption: Mechanism of Action of this compound.

Experimental_Workflow start Start: Acclimatization of Mice randomization Randomization into Treatment and Control Groups start->randomization baseline Baseline Measurement (Body Weight, Food Intake) randomization->baseline dosing Daily Administration of this compound (e.g., 10 mg/kg) or Vehicle Control baseline->dosing monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) dosing->monitoring monitoring->dosing Repeat for Duration of Study endpoint Endpoint Measurement and Data Analysis monitoring->endpoint end End of Study endpoint->end

Caption: Experimental Workflow for Capromorelin Studies.

References

Stability of Capromorelin Tartrate in different solvent systems over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Capromorelin Tartrate in various solvent systems for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol (B145695) and Dimethyl Sulfoxide (DMSO). While its aqueous solubility is not extensively detailed in publicly available literature, it is formulated as an oral solution for veterinary use, suggesting some level of aqueous solubility or the use of co-solvents and excipients to achieve a stable solution.

Q3: What is the stability of this compound in solution?

A3: Specific quantitative data on the long-term stability of this compound in various laboratory solvents is limited in publicly available literature. However, a safety data sheet for a commercial source suggests that for solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. One study has confirmed the stability of an oral solution formulation for at least 7 days.

Q4: Are there any known incompatibilities for this compound solutions?

A4: Yes, this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Contact with these substances should be avoided to prevent degradation.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in public literature, molecules with similar functional groups (amides, ethers, and a complex heterocyclic structure) are susceptible to hydrolysis under acidic or basic conditions and oxidation. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to fully elucidate its degradation profile.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Difficulty dissolving this compound - Inappropriate solvent selection.- Insufficient mixing or sonication.- Low temperature of the solvent.- Ensure the use of a recommended solvent such as DMSO or ethanol.- Use gentle warming (if the compound's thermal stability in that solvent is known) and vortexing or sonication to aid dissolution.- Prepare a stock solution in a suitable organic solvent before diluting with aqueous buffers.
Precipitation of the compound in aqueous solution - Exceeding the aqueous solubility limit.- Change in pH of the solution.- Interaction with buffer components.- Prepare a more dilute aqueous solution.- First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before adding the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system.- Check the pH of your final solution and adjust if necessary, avoiding strong acids or bases.
Observed degradation of the compound over a short period - Improper storage of the solution.- Contamination of the solvent or solution.- Exposure to light or incompatible materials.- Store stock solutions at -20°C or -80°C in tightly sealed containers.- Prepare fresh working solutions daily from the stock.- Use high-purity solvents and sterile techniques to avoid contamination.- Protect solutions from light by using amber vials or wrapping containers in foil.
Inconsistent experimental results - Instability of the compound in the experimental medium.- Adsorption of the compound to plasticware.- Assess the stability of this compound in your specific experimental buffer and at the working temperature.- Consider using low-adsorption plasticware or glass vials for storage and handling of dilute solutions.

Data on Stability of this compound

Publicly available quantitative data on the stability of this compound in different solvent systems is limited. The following table summarizes the currently known information. Researchers are advised to perform their own stability studies for their specific experimental conditions.

Form Solvent/Storage Condition Stability Source
Crystalline Solid-20°C≥ 4 yearsProduct Information Sheet
In Solution-80°CRecommended for up to 6 monthsSafety Data Sheet
In Solution-20°CRecommended for up to 1 monthSafety Data Sheet
Oral Solution FormulationNot specified≥ 7 daysResearchGate Publication

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex the vial and, if necessary, sonicate in a water bath until the solid is completely dissolved. Gentle warming may be applied if needed, but the thermal stability of the compound in the chosen solvent should be considered.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

General Protocol for a Stability-Indicating HPLC Method

This is a general method and would require optimization and validation for this compound.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common starting point for similar molecules is in the range of 210-230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound in the desired solvent systems (e.g., water, pH 4 buffer, pH 7 buffer, pH 9 buffer, ethanol, DMSO) at a known concentration.

    • Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot, dilute to the working concentration with the mobile phase, and inject into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent this compound peak over time to determine the percentage remaining.

    • Observe the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_start Prepare this compound solutions in various solvents store Store aliquots at different temperatures (4°C, 25°C, 40°C) prep_start->store timepoint Withdraw aliquots at specified time points store->timepoint hplc Analyze by Stability-Indicating HPLC timepoint->hplc data Quantify parent peak and degradation products hplc->data eval Determine degradation rate and pathway data->eval

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_degradation Degradation Pathways Capromorelin This compound Hydrolysis Hydrolysis Products (Acid/Base) Capromorelin->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Products Capromorelin->Oxidation [O]

Caption: Hypothetical degradation pathways for this compound.

Overcoming poor oral bioavailability of Capromorelin in research animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Capromorelin. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to its oral bioavailability in research animals, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Capromorelin and what is its primary mechanism of action?

A1: Capromorelin is a small molecule, orally active ghrelin receptor agonist.[1][2] It mimics the action of the endogenous hormone ghrelin, which is known as the "hunger hormone."[3][4][5] Its primary mechanism involves binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a) in the brain and pituitary gland.[1][6][7] This activation leads to two main effects: stimulation of appetite by acting on hunger centers in the hypothalamus and a potent release of growth hormone (GH) from the pituitary gland, which in turn increases levels of Insulin-like Growth Factor 1 (IGF-1).[1][8][9]

Q2: What are the primary factors that can cause poor or variable oral bioavailability of Capromorelin in research animals?

A2: While Capromorelin was developed to have better oral bioavailability than the natural peptide ghrelin, several factors can lead to inconsistent absorption and efficacy in a research setting:[8]

  • Presence of Food: The presence of food in the gastrointestinal tract can significantly decrease the peak plasma concentration (Cmax) and overall systemic exposure (AUC) of Capromorelin. Studies in cats have demonstrated this effect.[10] For maximal absorption, administration to a fasted animal is recommended.[10]

  • Hepatic Metabolism: Capromorelin is primarily metabolized by cytochrome P450 enzymes in the liver, specifically CYP3A4 and CYP3A5. Co-administration of other compounds that induce or inhibit these enzymes can alter the metabolism rate of Capromorelin, thereby affecting its bioavailability and half-life.

  • Gastrointestinal Transit Time: As a rapidly absorbed drug with a short half-life, variations in GI motility between animals or induced by experimental conditions can affect the consistency of absorption, which primarily occurs in the proximal gastrointestinal tract.[8]

  • Formulation and Vehicle: The solubility and stability of Capromorelin in the chosen oral gavage vehicle can impact its absorption. The commercial formulation is an oral solution designed for optimal delivery.[2]

Q3: My research animals are showing an inconsistent response to oral Capromorelin. What are the first troubleshooting steps?

A3: Inconsistent responses are often linked to variability in drug exposure. Follow this troubleshooting guide:

  • Standardize Fasting Protocol: Ensure all animals are fasted for a consistent period before dosing. The presence of food is a major variable.[10]

  • Review Co-administered Substances: Check if any other drugs or test compounds administered are known inhibitors or inducers of CYP3A4/CYP3A5 enzymes.

  • Verify Dosing Technique: Confirm the accuracy and consistency of your oral gavage or administration technique to ensure the full intended dose is delivered each time.

  • Assess Animal Health: Underlying health issues, particularly those affecting hepatic function or gastrointestinal motility, can impact drug metabolism and absorption.

  • Consider a Pilot Pharmacokinetic (PK) Study: If variability persists, conducting a small-scale PK study to measure plasma concentrations of Capromorelin in your specific animal model and conditions can help identify issues with exposure.

Q4: Are there formulation strategies that can help stabilize Capromorelin absorption?

A4: While the commercially available solution is optimized, for custom research formulations, consider these general principles to improve consistency:

  • Use of Solubilizing Agents: Ensuring Capromorelin is fully dissolved in the vehicle is critical. Co-solvents or surfactants may be necessary depending on the desired concentration.

  • Mucoadhesive Polymers: Incorporating mucoadhesive excipients could prolong the residence time of the formulation in the upper GI tract, potentially allowing for more complete absorption.[11][12]

  • Permeation Enhancers: Although Capromorelin is a small molecule, mild permeation enhancers like certain bile salts could potentially facilitate more uniform transport across the intestinal epithelium, though this would require significant formulation development and validation.[11]

Troubleshooting Guide: Low or Variable Efficacy

This guide provides a logical workflow for diagnosing issues with Capromorelin administration in experimental settings.

G start Inconsistent Efficacy Observed (e.g., variable food intake, GH levels) check_fasting Is a strict fasting protocol in place and verified? start->check_fasting implement_fasting Implement and validate a consistent fasting period (e.g., overnight fast). check_fasting->implement_fasting No check_dose Is the dosing procedure (volume, technique, frequency) strictly controlled? check_fasting->check_dose Yes implement_fasting->check_dose solution Problem Likely Resolved implement_fasting->solution refine_dosing Refine SOP for dosing. Ensure accurate dose calculation and administration. check_dose->refine_dosing No check_drugs Are other drugs being co-administered? check_dose->check_drugs Yes refine_dosing->check_drugs refine_dosing->solution review_interactions Review literature for potential CYP3A4/5 interactions of co-administered drugs. check_drugs->review_interactions Yes check_formulation Is the formulation/vehicle appropriate and consistent? check_drugs->check_formulation No review_interactions->check_formulation review_interactions->solution reformulate Assess vehicle for solubility and stability. Consider reformulation if precipitation is observed. check_formulation->reformulate No consider_pk Problem Persists: Consider a pilot PK study to quantify drug exposure. check_formulation->consider_pk Yes reformulate->consider_pk G cluster_0 cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Physiological Outcome Capromorelin Capromorelin GHSR1a GHS-R1a (Ghrelin Receptor) Capromorelin->GHSR1a Binds & Activates Gq Gq Protein GHSR1a->Gq PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca GH_Release Growth Hormone Release (Pituitary) Ca->GH_Release Appetite Appetite Stimulation (Hypothalamus) Ca->Appetite G cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) start Select & Acclimate Study Animals randomize Randomize into 2 Groups (Group A, Group B) start->randomize groupA1 Group A: Fasted + 3 mg/kg Capromorelin randomize->groupA1 groupB1 Group B: Fed + 3 mg/kg Capromorelin randomize->groupB1 pk1 Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8h) groupA1->pk1 groupB1->pk1 washout Washout Period (e.g., 7 days) pk1->washout groupA2 Group A: Fed + 3 mg/kg Capromorelin washout->groupA2 groupB2 Group B: Fasted + 3 mg/kg Capromorelin washout->groupB2 pk2 Repeat Serial Blood Sampling groupA2->pk2 groupB2->pk2 analysis Analyze Plasma Samples (LC-MS/MS) pk2->analysis compare Compare PK Parameters (AUC, Cmax) between Fasted vs. Fed States analysis->compare

References

Technical Support Center: Managing Side Effects of Capromorelin Tartrate in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with the long-term administration of Capromorelin (B1582104) Tartrate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Capromorelin Tartrate and how does it work?

This compound is a potent, orally active, small molecule that acts as a ghrelin receptor agonist.[1][2] It mimics the action of endogenous ghrelin, a hormone primarily produced in the stomach, by binding to the growth hormone secretagogue receptor 1a (GHS-R1a).[1][3][4][5][6] This interaction stimulates appetite and the secretion of growth hormone (GH) from the pituitary gland, which in turn increases the level of insulin-like growth factor 1 (IGF-1).[4][7][8]

Q2: What are the most common side effects observed in long-term animal studies with this compound?

Based on long-term safety studies, primarily in dogs, the most frequently observed side effects are generally mild and transient. These include:

  • Gastrointestinal: Vomiting, diarrhea, and loose stools.[9][10][11][12]

  • Hypersalivation: Excessive drooling.[9][10][13]

  • Central Nervous System: Mild and transient lethargy.[10]

  • Metabolic: Increases in blood urea (B33335) nitrogen (BUN), phosphorus, cholesterol, and alkaline phosphatase have been noted.[9][10] Mild and transient increases in blood glucose may also occur.[4][14][15]

Q3: Are there any species-specific side effects to be aware of?

In cats, in addition to the side effects seen in dogs, dehydration and infections have been reported.[10] It is also advised to use Capromorelin with caution in cats with a history of diabetes mellitus, as it may increase serum glucose for several hours after dosing.[16]

Q4: How should this compound be administered in long-term studies?

This compound is typically administered orally as a liquid solution.[10][11] For long-term studies, daily administration via oral gavage is a common method. It is crucial to use proper gavage techniques to minimize stress and potential complications. Training and habituation of the animals to the procedure are highly recommended to ensure animal welfare and data quality.[10][17][18]

Q5: Are there any known drug interactions with this compound?

Capromorelin is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[16] Therefore, co-administration with drugs that inhibit these enzymes (e.g., ketoconazole, itraconazole, erythromycin) may increase Capromorelin levels, while inducers of these enzymes (e.g., phenobarbital, rifampin) could decrease its concentration.[10][14] Caution is advised when administering Capromorelin with other medications.

Troubleshooting Guides

Issue 1: Gastrointestinal Upsets (Vomiting and Diarrhea)

Initial Assessment:

  • Confirm Observation: Document the frequency, severity, and timing of vomiting and/or diarrhea in relation to Capromorelin administration.

  • Rule out Other Causes: Ensure the gastrointestinal signs are not due to other factors such as diet change, environmental stressors, or underlying health conditions.

  • Hydration Status: Assess the animal for signs of dehydration (e.g., skin turgor, mucous membrane tackiness).

Management Protocol:

  • Symptomatic Support:

    • Hydration: Provide supportive care, including ad libitum access to fresh water. In cases of moderate to severe dehydration, subcutaneous or intravenous fluid therapy may be necessary as directed by a veterinarian.

    • Dietary Modification: Offer a bland, easily digestible diet for a short period.

  • Pharmacological Intervention (Veterinary Consultation Recommended):

    • Antiemetics: For persistent vomiting, consider the use of an appropriate antiemetic.

    • Antidiarrheals: For persistent diarrhea, an antidiarrheal agent may be administered.

  • Dose Adjustment: If gastrointestinal signs persist, consider a temporary dose reduction or interruption of Capromorelin treatment after consulting the study protocol and veterinarian.

Quantitative Data on Gastrointestinal Side Effects in Dogs:

Adverse EventCapromorelin Group (3 mg/kg/day)Placebo Group
Diarrhea7.0%5.4%
Vomiting6.4%3.6%

Data from a 4-day field study in dogs.[8][12]

Issue 2: Hypersalivation (Excessive Drooling)

Initial Assessment:

  • Observation: Note the onset and duration of hypersalivation. It is often transient and occurs shortly after dosing.[13]

  • Oral Examination: Perform a visual inspection of the oral cavity to rule out any foreign bodies, lesions, or dental issues that could be causing excessive salivation.[19][20]

Management Protocol:

  • Observation: In most cases, hypersalivation is mild and self-limiting, requiring no specific treatment.[13]

  • Oral Hygiene: Gently wiping the animal's mouth can help manage the excess saliva.

  • Behavioral Modification: Offering a small amount of palatable food or a treat after dosing can sometimes help reduce the duration of drooling.

Issue 3: Abnormal Clinical Pathology Findings

Initial Assessment:

  • Review Baseline Data: Compare post-treatment bloodwork with pre-treatment values for each animal.

  • Pattern of Elevation: Note the magnitude and pattern of any enzyme elevations (e.g., hepatocellular vs. cholestatic for liver enzymes).[21][22]

  • Correlate with Clinical Signs: Assess if the biochemical changes are associated with any clinical signs of illness.

Management Protocol for Elevated Liver Enzymes (e.g., ALP, ALT):

  • Confirm and Monitor: Repeat bloodwork to confirm the elevation and establish a trend. Weekly or bi-weekly monitoring may be appropriate depending on the severity.

  • Rule out Other Causes: Investigate other potential causes of liver enzyme elevation, such as concurrent medications or underlying disease.[23]

  • Further Diagnostics: If elevations are significant and persistent, consider further diagnostic workup, including bile acid testing and abdominal ultrasound, as per veterinary recommendation.[22][24]

  • Dose Adjustment: A dose reduction or temporary discontinuation of Capromorelin may be warranted if a clear drug-related hepatopathy is suspected.

Management Protocol for Altered Glucose Metabolism:

  • Monitoring: In studies involving animals with pre-existing metabolic conditions, or if concerns about glucose homeostasis arise, regular blood glucose monitoring is recommended.[4][15][25]

  • Insulin (B600854) Sensitivity Assessment: In cases of persistent hyperglycemia, an intravenous glucose tolerance test may be considered to assess insulin secretion and glucose tolerance.[4][25]

Quantitative Data on Clinical Pathology Changes in a 12-Month Dog Study:

ParameterHigh Dose Capromorelin Group (40 mg/kg/day)Control Group
Blood LipidsModerately IncreasedNormal
Alkaline PhosphataseModerately IncreasedNormal

Data from a 12-month safety study in Beagle dogs.[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Dogs
  • Animal Preparation:

    • Ensure the dog is properly restrained in a calm and secure manner. Positive reinforcement training can improve cooperation.[14][17]

    • Measure the gavage tube from the tip of the dog's nose to the last rib to ensure proper placement in the stomach. Mark the tube accordingly.[5]

  • Procedure:

    • Gently open the dog's mouth and pass the gavage tube over the tongue to the back of the pharynx.

    • Allow the dog to swallow the tube. Do not force it.

    • Advance the tube to the pre-measured mark.

    • Administer the Capromorelin solution at a controlled rate.

    • Gently remove the gavage tube.

  • Post-Procedure:

    • Observe the animal for any signs of distress, such as coughing or difficulty breathing.

    • Provide positive reinforcement (e.g., a small treat) after the procedure.[16]

Protocol 2: Blood Sample Collection for Monitoring in Dogs
  • Site Selection: The cephalic or lateral saphenous veins are commonly used for blood collection in dogs.[16][26]

  • Animal Restraint: The dog should be held in a comfortable and secure position by a trained handler.

  • Sample Collection:

    • Clip the hair over the selected vein and clean the site with an antiseptic solution.[26]

    • Occlude the vein upstream from the collection site.

    • Perform venipuncture with an appropriately sized sterile needle and syringe or vacutainer system.[3]

    • Collect the required volume of blood. The total volume should not exceed institutional guidelines (typically no more than 1% of the animal's body weight in a single collection).[27]

    • Release the pressure on the vein and withdraw the needle.

  • Post-Collection Care:

    • Apply gentle pressure to the venipuncture site with a cotton ball or gauze to prevent hematoma formation.[16][27]

    • Monitor the animal for any adverse reactions.

Visualizations

Capromorelin_Signaling_Pathway Capromorelin This compound GHSR1a GHS-R1a (Ghrelin Receptor) Capromorelin->GHSR1a Binds to Gq Gq Protein GHSR1a->Gq Activates Hypothalamus Hypothalamus GHSR1a->Hypothalamus Location Pituitary Pituitary Gland GHSR1a->Pituitary Location PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Pituitary Signal in Appetite Appetite Stimulation Hypothalamus->Appetite Regulates GH_release Growth Hormone (GH) Release Pituitary->GH_release Liver Liver GH_release->Liver Stimulates IGF1 IGF-1 Production Liver->IGF1

Caption: this compound signaling pathway via the GHS-R1a receptor.

Troubleshooting_GI_Side_Effects Start Vomiting/Diarrhea Observed Assess Assess Frequency, Severity, and Hydration Status Start->Assess RuleOut Rule Out Other Causes (Diet, Stress, Illness) Assess->RuleOut Dehydrated Dehydration Present? RuleOut->Dehydrated FluidTherapy Administer Fluid Therapy (SQ or IV) Dehydrated->FluidTherapy Yes SupportiveCare Provide Supportive Care (Bland Diet, Water) Dehydrated->SupportiveCare No FluidTherapy->SupportiveCare Persists1 Signs Persist? SupportiveCare->Persists1 VetConsult Consult Veterinarian for Pharmacological Intervention Persists1->VetConsult Yes Resolved Issue Resolved Persists1->Resolved No Persists2 Signs Still Persist? VetConsult->Persists2 DoseAdjust Consider Dose Reduction or Interruption Persists2->DoseAdjust Yes Persists2->Resolved No DoseAdjust->Resolved

Caption: Troubleshooting workflow for gastrointestinal side effects.

Experimental_Workflow_Monitoring Start Start of Long-Term Study Baseline Collect Baseline Data (Clinical Observations, Bloodwork) Start->Baseline Dosing Daily Oral Administration of this compound Baseline->Dosing DailyObs Daily Clinical Observations (Appetite, GI signs, Demeanor) Dosing->DailyObs WeeklyWeight Weekly Body Weight Measurement Dosing->WeeklyWeight PeriodicBlood Periodic Blood Sampling (e.g., Monthly) Dosing->PeriodicBlood SideEffect Side Effect Observed? DailyObs->SideEffect Document Document All Observations and Interventions WeeklyWeight->Document PeriodicBlood->Document Troubleshoot Implement Appropriate Troubleshooting Protocol SideEffect->Troubleshoot Yes SideEffect->Document No Troubleshoot->Document Continue Continue Study Document->Continue Continue->Dosing Endpoint End of Study Continue->Endpoint

Caption: Experimental workflow for long-term monitoring.

References

How to prepare a stable Capromorelin Tartrate formulation for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable Capromorelin Tartrate formulations for in vivo use. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: A commonly used vehicle for in vivo studies is a multi-component solvent system designed to ensure the solubility and stability of this compound. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] It is crucial to prepare this vehicle by adding the solvents sequentially to avoid precipitation.[1] For oral administration, aqueous suspensions using 0.5% (w/v) hydroxypropyl methylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween80 have also been reported.[3]

Q2: How should I prepare the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation to avoid precipitation?

A2: To prevent precipitation, it is essential to add each solvent sequentially and ensure complete mixing at each step. First, dissolve the this compound in DMSO to create a stock solution. Then, add the PEG300 to the DMSO stock solution and mix thoroughly. Next, add the Tween-80 and mix again. Finally, add the saline to reach the final volume. A detailed step-by-step protocol is provided in the "Experimental Protocols" section.[1]

Q3: My this compound formulation is cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur due to several factors, including incorrect preparation order, temperature changes, or exceeding the solubility limit. Gentle warming and/or sonication can help redissolve the compound.[4] If precipitation persists, refer to the "Troubleshooting Guide" for a more detailed approach to identifying and resolving the issue.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If a stock solution in an organic solvent like DMSO is prepared, it should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide.[6]

Q5: Can I sterilize the this compound formulation by filtering?

A5: Yes, sterile filtration using a 0.22 µm syringe filter is a common practice for in vivo preparations. The choice of filter membrane is critical to prevent the compound from binding to the filter or the filter from leaching impurities into the formulation. Given the solvent composition (DMSO, PEG300, Tween-80), a polytetrafluoroethylene (PTFE) or a polyvinylidene fluoride (B91410) (PVDF) membrane is generally recommended due to their broad chemical compatibility. However, it is always best to consult the filter manufacturer's compatibility chart for the specific solvent mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation of this compound formulations.

Issue 1: Precipitation or Cloudiness During Formulation Preparation
  • Symptom: The solution becomes cloudy or visible particles form upon the addition of a solvent.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Order of Solvent Addition Always follow the sequential addition of solvents as outlined in the protocol. Dissolve this compound in DMSO first before adding co-solvents and the final aqueous component.
Rapid Addition of Aqueous Phase Add the saline or aqueous buffer dropwise while continuously vortexing or stirring the solution to prevent localized high concentrations that can lead to precipitation.
Temperature Shock Ensure all components are at room temperature before mixing, unless the protocol specifies otherwise.
Exceeded Solubility Limit The desired concentration may be too high for the chosen vehicle. Try preparing a more dilute solution.
pH Shift For formulations involving buffers, ensure the final pH of the solution is within a range where this compound is soluble. The solubility of peptide-like molecules can be pH-dependent.[7]
Issue 2: Formulation Instability Over Time (Precipitation after Storage)
  • Symptom: A clear solution becomes cloudy or forms a precipitate after a period of storage.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Chemical Degradation Peptides can be susceptible to hydrolysis or oxidation, leading to less soluble degradation products.[8][9] Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C and minimize exposure to light and oxygen.
Temperature Fluctuations Avoid repeated freeze-thaw cycles.[6] Aliquot stock solutions into single-use volumes to prevent temperature cycling of the entire batch.
Leaching from Storage Container Use high-quality, inert storage vials (e.g., borosilicate glass or polypropylene) to prevent interactions between the formulation and the container.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles
Vehicle CompositionMaximum Reported SolubilityAppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution
Water20 mg/mLClear Solution[9]
DMSO>5 mg/mLClear Solution[9]
Table 2: Recommended Storage Conditions for this compound
FormTemperatureDurationNotesReference
Solid Powder-20°C≥ 4 yearsStore away from light and moisture.
Stock Solution in DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.[5]
Stock Solution in DMSO-80°C6 monthsAliquot to avoid freeze-thaw cycles.[5]
In Vivo Working SolutionRoom Temperature / 4°CUse immediatelyIt is highly recommended to prepare fresh for each experiment.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Use (1 mL at 2.5 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the appropriate amount of this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • In a new sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300.

  • Vortex the mixture thoroughly until a homogenous solution is formed. This step is critical to prevent precipitation in subsequent steps.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again until the solution is clear and uniform.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing. Add the saline dropwise to avoid shocking the system and causing precipitation.

  • The final solution will have a concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared solution for your in vivo experiment.

Protocol 2: Stability Assessment of this compound Formulation via HPLC (General Approach)

For a comprehensive stability assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.[6][10][11] This protocol provides a general framework, as a specific validated method for this compound was not found in the public domain.

Objective: To determine the concentration and purity of this compound in the formulation over time under various stress conditions (e.g., different temperatures, pH values).

Materials and Equipment:

Procedure:

  • Method Development (if a method is not available):

    • Develop a gradient or isocratic HPLC method that provides good separation of the this compound peak from any potential degradants and excipient peaks.

    • The mobile phase composition, flow rate, and detection wavelength will need to be optimized. A starting point could be a mobile phase of acetonitrile and water with a pH modifier like formic or acetic acid, with detection in the UV range (e.g., 220-280 nm).

  • Forced Degradation Study (to demonstrate method is stability-indicating):

    • Subject the this compound solution to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal stress (e.g., 60°C).[8][9][11]

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak.

  • Stability Study:

    • Prepare the this compound formulation as described in Protocol 1.

    • Store aliquots of the formulation under different temperature conditions (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and analyze it by HPLC.

    • Quantify the peak area of this compound against a standard curve generated from the reference standard.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

Formulation_Workflow cluster_prep Stock Solution Preparation cluster_vehicle Vehicle Preparation (Sequential Addition) cluster_final Final Formulation start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve vortex1 Vortex until clear dissolve->vortex1 peg Add PEG300 vortex1->peg vortex2 Vortex until homogenous peg->vortex2 tween Add Tween-80 vortex2->tween vortex3 Vortex until clear tween->vortex3 saline Slowly add Saline vortex3->saline vortex4 Vortex during addition saline->vortex4 final_sol Final In Vivo Formulation vortex4->final_sol inspect Visual Inspection for Clarity final_sol->inspect use Ready for In Vivo Use inspect->use Troubleshooting_Precipitation start Precipitation Observed cause1 Incorrect Solvent Order? start->cause1 solution1 Re-prepare following sequential addition protocol. cause1->solution1 Yes cause2 Aqueous Phase Added Too Quickly? cause1->cause2 No final_check Is solution clear? solution1->final_check solution2 Re-prepare, adding saline dropwise with constant vortexing. cause2->solution2 Yes cause3 Concentration Too High? cause2->cause3 No solution2->final_check solution3 Prepare a more dilute formulation. cause3->solution3 Yes cause4 Temperature or pH Issue? cause3->cause4 No solution3->final_check solution4 Equilibrate components to RT. Check pH if using buffers. cause4->solution4 solution4->final_check success Proceed with Experiment final_check->success Yes fail Consult further resources or reformulate final_check->fail No

References

Technical Support Center: Capromorelin Dosage and GH Secretion Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Capromorelin dosage to minimize tachyphylaxis in Growth Hormone (GH) secretion.

Frequently Asked Questions (FAQs)

Q1: What is Capromorelin and how does it stimulate GH secretion?

A1: Capromorelin is a potent, orally active, small-molecule agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] By mimicking the action of ghrelin, the endogenous ligand for this receptor, Capromorelin stimulates the release of Growth Hormone (GH) from the pituitary gland.[1][2][3] The GHS-R1a is a G-protein-coupled receptor, and its activation in the hypothalamus and pituitary leads to GH release.[1][2][3]

Q2: What is tachyphylaxis in the context of Capromorelin and GH secretion?

A2: Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated administration. In the context of Capromorelin, researchers may observe a robust increase in GH secretion after the initial doses, but this response becomes attenuated or blunted with subsequent, continuous daily dosing.[1][2][4] While the initial GH peak is high, later peaks are significantly lower, indicating a desensitization of the system.

Q3: What is the underlying mechanism of Capromorelin-induced tachyphylaxis?

A3: The primary mechanism is believed to be the downregulation and internalization of the ghrelin receptor (GHS-R1a) upon continuous stimulation by an agonist like Capromorelin.[5] This process of receptor endocytosis reduces the number of available receptors on the cell surface, leading to a diminished response to the drug.[5][6] Additionally, the sustained increase in Insulin-like Growth Factor-1 (IGF-1), a downstream effect of GH, exerts negative feedback on the hypothalamus and pituitary, further suppressing GH secretion.[1][2]

Q4: Does tachyphylaxis affect the long-term efficacy of Capromorelin on downstream markers like IGF-1?

A4: Interestingly, while the pulsatile GH response shows tachyphylaxis, studies have demonstrated that serum IGF-1 concentrations can remain elevated with continued Capromorelin administration.[1][7] This suggests that even an attenuated GH release is sufficient to maintain increased IGF-1 levels, which is a key mediator of many of the anabolic effects of GH.

Troubleshooting Guides

Problem: Diminished GH peak after several days of continuous Capromorelin administration.

  • Possible Cause 1: Receptor Downregulation.

    • Solution: Implementing a "drug holiday" or a less frequent dosing schedule can allow for the recycling and resensitization of the GHS-R1a receptors.[5][6] Consider switching from a daily to an intermittent dosing regimen, such as three times a week, which has been shown to elicit a greater peak nocturnal GH response compared to more frequent dosing.[7]

  • Possible Cause 2: Negative Feedback from IGF-1.

    • Solution: While directly blocking IGF-1 feedback is not typically feasible or desirable, understanding this mechanism is crucial for interpreting results. The focus should be on whether the sustained, albeit lower, GH secretion is sufficient to meet the experimental endpoint (e.g., maintaining elevated IGF-1, increasing lean body mass).

  • Experimental Protocol to Test for Tachyphylaxis and Recovery:

    • Establish a baseline GH secretion profile in the subject animals.

    • Administer Capromorelin daily for a period of 7-14 days, measuring GH levels at regular intervals after each dose.

    • Observe the expected attenuation of the GH peak after the first few days.

    • Introduce a washout period (drug holiday) of 3-5 days.

    • Re-administer a single dose of Capromorelin and measure the GH response. A restored, higher peak will indicate receptor resensitization.

Data Presentation

Table 1: Effect of Different Capromorelin Dosing Regimens on Hormonal and Physical Parameters in Older Adults (12-Month Study)

Dosing RegimenChange in IGF-1 (ng/mL)Change in Lean Body Mass (kg)Change in Body Weight (kg)
Placebo-10.3+0.3-0.2
10 mg, 3x/week+39.5+1.2+1.1
3 mg, twice daily+54.9+1.5+1.4
10 mg, once daily (night)+63.8+1.4+1.5
10 mg, twice daily+89.7+1.6+1.8

Data adapted from a study in older adults, highlighting that while different dosing frequencies impact the magnitude of the IGF-1 response, all active groups showed positive changes in lean body mass.[7]

Table 2: Acute vs. Chronic GH Response to Daily Capromorelin in Beagle Dogs

Time PointDosing GroupPeak Serum GH Concentration (ng/mL)
Day 13.0 mg/kg, once daily~35
Day 73.0 mg/kg, once daily~15
Day 13.0 mg/kg, twice daily~40
Day 73.0 mg/kg, twice daily~20

Illustrative data based on findings that the magnitude of the GH increase was less on day 7 compared to day 1, demonstrating tachyphylaxis.[8] The serum GH returned to baseline within 8 hours after dosing.[1][8]

Experimental Protocols

Protocol 1: Evaluation of GH and IGF-1 Response to Daily Oral Capromorelin in Beagle Dogs

  • Objective: To determine the effect of daily oral administration of Capromorelin on serum GH and IGF-1 concentrations and to observe the development of tachyphylaxis.

  • Subjects: Healthy adult Beagle dogs.

  • Procedure:

    • Animals are randomized into placebo and Capromorelin treatment groups (e.g., 3.0 mg/kg).

    • A baseline blood sample is collected (Day 0).

    • Capromorelin or placebo is administered orally once daily for 7 consecutive days.

    • On Day 1 and Day 7, blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours) to capture the GH peak and return to baseline.

    • A single blood sample is collected daily prior to dosing to measure trough IGF-1 levels.

    • Serum is separated, and GH and IGF-1 concentrations are determined by validated immunoassays.

  • Expected Outcome: A robust GH peak is expected on Day 1, which will be significantly attenuated by Day 7. IGF-1 levels are expected to rise after the first day and remain sustained throughout the 7-day period.[1][8]

Mandatory Visualizations

GH_Signaling_Pathway Capromorelin Capromorelin (Ghrelin Mimetic) GHSR1a GHS-R1a Receptor (Hypothalamus/Pituitary) Capromorelin->GHSR1a Binds & Activates Pituitary Anterior Pituitary GHSR1a->Pituitary Stimulates GH Growth Hormone (GH) Pituitary->GH Secretes Liver Liver GH->Liver Tissues Peripheral Tissues (e.g., Muscle, Bone) GH->Tissues IGF1 IGF-1 Liver->IGF1 Produces IGF1->Pituitary IGF1->Tissues Anabolic Effects Feedback Negative Feedback Feedback->Pituitary

Caption: Capromorelin signaling pathway for GH secretion.

Tachyphylaxis_Workflow cluster_0 Initial Dosing cluster_1 Continuous Dosing cluster_2 Mitigation Strategy Start Day 1: Administer Capromorelin Receptor_Binding Agonist Binds to GHS-R1a Start->Receptor_Binding High_GH High Peak GH Secretion Repeat_Dose Days 2-7: Continue Daily Dosing High_GH->Repeat_Dose Receptor_Binding->High_GH Downregulation GHS-R1a Receptor Downregulation & Internalization Repeat_Dose->Downregulation Low_GH Attenuated (Lower) Peak GH Secretion (Tachyphylaxis) Downregulation->Low_GH Intermittent_Dose Alternative: Intermittent Dosing (e.g., 3x/week) or Drug Holiday Low_GH->Intermittent_Dose Implement Strategy Resensitization Receptor Resensitization & Recycling Intermittent_Dose->Resensitization Restored_Response Restored GH Secretagogue Response Resensitization->Restored_Response

Caption: Experimental workflow for observing and mitigating tachyphylaxis.

References

Best practices for storing and handling Capromorelin Tartrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Capromorelin Tartrate powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for this compound powder?

For optimal long-term stability, this compound powder should be stored at -20°C.[1][2] Under these conditions, the powder is stable for at least four years.[1]

2. Can I store this compound powder at temperatures other than -20°C?

While -20°C is recommended for long-term storage, shorter-term storage at 4°C for up to two years is also acceptable. Some suppliers may ship the product at room temperature, indicating short-term stability at ambient temperatures.[3] However, for any storage beyond a few weeks, adherence to colder temperatures is advised to maintain purity and stability.

3. How should I handle this compound powder safely in the laboratory?

This compound should be handled with caution, treating it as a potentially hazardous substance.[1] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work in a well-ventilated area or under a fume hood to avoid inhaling the powder. After handling, wash your hands thoroughly.

4. What solvents can be used to dissolve this compound powder?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][4] It is also soluble in water, though warming the solution may be necessary to achieve higher concentrations.[1]

5. What is the appearance of high-quality this compound powder?

High-quality this compound is typically a white to off-white or beige crystalline solid or powder.[1][4]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely in my chosen solvent.

  • Initial Steps:

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[5]

    • Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.[5]

    • Gentle Warming: Place the vial in a water bath at 37°C for 5-10 minutes. This can help overcome the compound's lattice energy.[5][6]

    • Sonication: Use a bath sonicator for 10-15 minutes to aid in dissolution.[5][7]

  • Advanced Troubleshooting:

    • Prepare a More Dilute Solution: If the powder remains insoluble, you may be exceeding its solubility limit. Try preparing a more dilute stock solution (e.g., 1 mM or 5 mM instead of 10 mM).[5]

    • Change the Solvent: If you are using an aqueous buffer and observing precipitation, consider preparing a highly concentrated stock solution in 100% DMSO first. Then, add this stock solution dropwise to your aqueous buffer while stirring to prevent the compound from precipitating out.[3]

Issue 2: My this compound powder appears discolored or has a different texture.

  • Visual Inspection: High-quality powder should be a uniform white to off-white crystalline solid.[1][4] Signs of potential degradation or impurity include:

    • Discoloration: A significant change from white/off-white to yellow or brown.

    • Clumping or Caking: This may indicate moisture absorption. Lyophilized powders should be fine and free-flowing.

    • Melted Appearance: This could be a sign of exposure to high temperatures.

  • Action to Take: If you observe any of these changes, it is recommended not to use the powder for experiments as its purity and stability may be compromised. Contact the supplier for a replacement.

Issue 3: I observe precipitation in my stock solution after storage or freeze-thaw cycles.

  • Re-dissolving Precipitate: Before each use, visually inspect the stock solution. If precipitation is observed, warm the vial to 37°C and vortex or sonicate until the solution is clear.[6]

  • Preventing Future Precipitation:

    • Aliquot: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, aliquot the stock solution into single-use volumes upon preparation.[8][9]

    • Proper Storage: Store aliquots at -20°C or -80°C, protected from light.[8]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationStability Notes
Powder-20°C≥ 4 yearsRecommended for long-term storage.
Powder4°CUp to 2 yearsSuitable for shorter-term storage.
In Solvent (-80°C)-80°CUp to 6 monthsIn an appropriate solvent like DMSO.
In Solvent (-20°C)-20°CUp to 1 monthIn an appropriate solvent like DMSO.

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 10 mMA common solvent for creating stock solutions.[10]
EthanolSolubleSpecific concentration data is limited.
Water20 mg/mLWarming may be required for complete dissolution at higher concentrations.[1]

Experimental Protocols

Detailed Methodology: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weighing Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculation:

    • The molecular weight of this compound is 655.7 g/mol .

    • To prepare a 10 mM stock solution, you will need 6.557 mg of powder per 1 mL of DMSO.

    • Calculate the required mass of the powder and volume of DMSO based on your desired stock solution volume.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and add it to a sterile vial.

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • If the powder is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or gently warm it to 37°C for 5-10 minutes, followed by vortexing.

  • Storage:

    • Once the powder is fully dissolved, aliquot the stock solution into single-use, sterile polypropylene (B1209903) or amber glass vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capromorelin Capromorelin GHSR GHSR Capromorelin->GHSR Binds Gq Gαq GHSR->Gq Activates Gi Gαi/o GHSR->Gi Activates PLC PLC Gq->PLC Activates PI3K PI3K Gi->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., GH Release) PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response

Caption: GHSR Signaling Pathway Activated by Capromorelin.

Troubleshooting_Workflow Start Start: Powder does not dissolve CheckSolvent Check Solvent Quality (Anhydrous, High-Purity) Start->CheckSolvent Agitate Vortex / Sonicate (10-15 min) CheckSolvent->Agitate IsDissolved1 Is it dissolved? Agitate->IsDissolved1 Warm Gently Warm to 37°C (5-10 min) IsDissolved2 Is it dissolved? Warm->IsDissolved2 IsDissolved1->Warm No Success Success: Solution is clear IsDissolved1->Success Yes IsDissolved3 Is it dissolved? IsDissolved2->IsDissolved3 No IsDissolved2->Success Yes Dilute Prepare a more dilute solution IsDissolved3->Dilute Concentration too high? ChangeSolvent Consider alternative solvent strategy IsDissolved3->ChangeSolvent Solvent incompatible?

Caption: Troubleshooting Workflow for this compound Dissolution.

References

Validation & Comparative

Capromorelin Tartrate Demonstrates Superior Efficacy in Promoting Weight Gain Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Clinical and preclinical studies have consistently demonstrated the significant efficacy of capromorelin (B1582104) tartrate in promoting weight gain and stimulating appetite when compared to placebo. As a ghrelin receptor agonist, capromorelin mimics the action of endogenous ghrelin, the "hunger hormone," leading to increased food intake and a subsequent increase in body weight.[1][2][3] This comparison guide provides a comprehensive overview of the experimental data supporting the efficacy of capromorelin tartrate, detailing the experimental protocols and underlying signaling pathways.

Mechanism of Action: Ghrelin Receptor Agonism

Capromorelin functions by binding to and activating the growth hormone secretagogue receptor 1a (GHS-R1a), the same receptor that the hormone ghrelin targets.[2][3][4] Ghrelin is primarily secreted by the stomach and plays a crucial role in regulating appetite and energy balance.[2][4] By activating the GHS-R1a in the hypothalamus, capromorelin stimulates the sensation of hunger, leading to increased food consumption.[1][2][4]

Furthermore, the activation of the GHS-R1a in the pituitary gland stimulates the release of growth hormone (GH).[2][4] This, in turn, leads to an increase in the production of insulin-like growth factor 1 (IGF-1) by the liver.[4][5] The elevation of GH and IGF-1 levels may contribute to an increase in lean muscle mass, further supporting healthy weight gain.[2][5]

Capromorelin Signaling Pathway cluster_stomach Stomach cluster_drug Drug Administration cluster_brain Brain (Hypothalamus & Pituitary) cluster_liver Liver cluster_body Systemic Effects Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHSR1a Binds & Activates (Endogenous Ligand) Capromorelin This compound Capromorelin->GHSR1a Binds & Activates Appetite Stimulation of Appetite GHSR1a->Appetite GH_Release Growth Hormone (GH) Release GHSR1a->GH_Release WeightGain Weight Gain & Increased Lean Muscle Mass Appetite->WeightGain Leads to IGF1 IGF-1 Production GH_Release->IGF1 Stimulates IGF1->WeightGain Contributes to Experimental_Workflow_Canine_Study start Enrollment of Inappetent Dogs randomization Randomization (2:1) start->randomization group_cap Capromorelin Group (3 mg/kg/day) randomization->group_cap n=121 group_pla Placebo Group randomization->group_pla n=56 treatment 4-Day Oral Administration group_cap->treatment group_pla->treatment assessment Owner Appetite Assessment & Body Weight Measurement (Day 0 & 3) treatment->assessment analysis Data Analysis assessment->analysis

References

Validating Owner Appetite Assessment for Dogs Treated with Capromorelin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of appetite in canine patients is a critical component of clinical trials for appetite stimulants. This guide provides a comprehensive comparison of Capromorelin (ENTYCE®), a ghrelin receptor agonist, with other alternatives for appetite stimulation in dogs, focusing on the validation of owner-based appetite assessments. Detailed experimental data, protocols, and visualizations of signaling pathways and workflows are presented to facilitate an objective evaluation.

Introduction

Reduced appetite is a common clinical sign in dogs associated with a wide range of underlying diseases. Subjective assessments by owners are a crucial tool in evaluating the effectiveness of appetite stimulants. Capromorelin is an FDA-approved medication that has been studied in a large-scale clinical trial where owner assessments were a key measure of efficacy.[1][2] This guide will delve into the details of this assessment and compare Capromorelin's performance with other commonly used appetite stimulants, mirtazapine (B1677164) and cyproheptadine (B85728).

Capromorelin: A Ghrelin Receptor Agonist

Capromorelin is a potent and selective agonist of the ghrelin receptor.[3] Ghrelin, often referred to as the "hunger hormone," is primarily produced in the stomach and plays a significant role in stimulating appetite.[4] By mimicking the action of ghrelin, Capromorelin activates signaling pathways in the hypothalamus, leading to the sensation of hunger and increased food intake.[5]

Signaling Pathway of Capromorelin (Ghrelin Receptor Agonist)

Capromorelin Signaling Pathway cluster_cell Hypothalamic Neuron Capromorelin Capromorelin Ghrelin_Receptor Ghrelin Receptor (GHSR-1a) Capromorelin->Ghrelin_Receptor Binds to G_Protein Gq/11 Protein Ghrelin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Leads to Appetite_Stimulation Stimulation of Appetite Ca_Release->Appetite_Stimulation

Capromorelin's mechanism of action.

Clinical Validation of Owner Appetite Assessment in Capromorelin Trials

A pivotal, prospective, randomized, masked, placebo-controlled clinical study evaluated the effectiveness of Capromorelin in client-owned dogs with reduced appetite.[1][2][6] This study is a key source of data for validating the use of owner assessments.

Experimental Protocol: Capromorelin Clinical Trial
  • Study Design: A multi-center, prospective, randomized, masked, placebo-controlled clinical study.[1][6]

  • Animals: 244 client-owned dogs with owner-reported inappetence for at least two days were enrolled, with 177 included in the effectiveness analysis.[1][6]

  • Treatment Groups:

    • Capromorelin group (n=121): Received 3 mg/kg of Capromorelin oral solution once daily for 4 days.[1][6]

    • Placebo group (n=56): Received a placebo oral solution once daily for 4 days.[1][6]

  • Assessment Methods: Owners completed an "Owner Appetite Assessment" (OAA) at day 0 and day 3 (±1 day).[1][6] Two primary methods were used to define treatment success:

    • Single-Question Assessment (Primary Endpoint): Owners were asked: "Do you feel that during the study (over the 4±1 days of treatment) your dog's appetite was increased, no change or decreased?"[7] A response of "increased" was considered a treatment success.[1][7]

    • Owner Appetite Assessment (OAA) Questionnaire (Secondary Endpoint): This was a 5-question survey where each question was scored on a scale of 1 to 5, with a total possible score ranging from 5 to 25.[3] The questions were designed to assess behaviors such as willingness to eat, hunger, and begging.[1] A treatment success was defined as an increase of 5 or more points from the baseline score.[8] The full questionnaire is proprietary to Aratana Therapeutics.[9]

  • Data Analysis: The proportion of treatment successes between the Capromorelin and placebo groups was compared using statistical analysis.[1]

Experimental Workflow

Capromorelin_Trial_Workflow cluster_assessments Screening Screening of 244 Client-Owned Dogs with Inappetence Randomization Randomization (2:1) Screening->Randomization Capromorelin_Group Capromorelin Group (n=121) 3 mg/kg once daily for 4 days Randomization->Capromorelin_Group Placebo_Group Placebo Group (n=56) Oral solution once daily for 4 days Randomization->Placebo_Group Day0_Assessment Day 0: Baseline Owner Appetite Assessment (OAA) Randomization->Day0_Assessment Day3_Assessment Day 3 (±1): Follow-up Owner Appetite Assessment (OAA) Day0_Assessment->Day3_Assessment Data_Analysis Data Analysis: Comparison of Treatment Success Rates Day3_Assessment->Data_Analysis

Workflow of the Capromorelin clinical trial.

Comparison of Appetite Stimulants

This section compares Capromorelin with two other commonly used off-label appetite stimulants in dogs: mirtazapine and cyproheptadine.

FeatureCapromorelin (ENTYCE®)MirtazapineCyproheptadine
Mechanism of Action Ghrelin receptor agonist.[1][3]Tetracyclic antidepressant; 5-HT2c and H1 receptor antagonist.[10][11]Antihistamine and antiserotonergic agent; 5-HT2 receptor antagonist.[11][12]
FDA Approval for Dogs Yes, for appetite stimulation.[3]No, used off-label.[4]No, used off-label.[13]
Owner Assessment Validation Validated in a large, prospective, randomized, masked, placebo-controlled clinical trial.[1][2][6]Efficacy assessed in a retrospective study and a smaller prospective, placebo-controlled, crossover trial.[14]Evidence in dogs is largely anecdotal; placebo-controlled trials with owner assessment are lacking.[13][15]
Quantitative Data Comparison

The following tables summarize the quantitative data from clinical trials for Capromorelin and Mirtazapine.

Table 1: Efficacy of Capromorelin in Dogs with Reduced Appetite [1]

Assessment MethodCapromorelin GroupPlacebo Groupp-value
Single-Question Assessment (Success Rate) 68.6% (95% CI: 59.7-76.3)44.6% (95% CI: 32.2-57.8)0.008
Owner Appetite Assessment (OAA) Questionnaire (Success Rate) 56.2% (95% CI: 47.2-64.8)26.8% (95% CI: 16.8-39.9)0.007
Mean % Change in OAA Score 73.3% (±75.9)37.6% (±53.9)0.013
Mean % Change in Body Weight 1.8% (95% CI: 1.3-2.3)0.1% (95% CI: -0.9-1.1)<0.001

Table 2: Efficacy of Mirtazapine in Dogs with Reduced Appetite [14]

Study Type & AssessmentMirtazapine GroupControl/Placebo Groupp-value/Odds Ratio
Retrospective Study (Resumption of Voluntary Food Intake) Significantly more likelyLess likelyOR = 3.06
Prospective, Placebo-Controlled Trial (Food Acceptance on Day 1) 100%63.6%0.03

Discussion

The clinical trial for Capromorelin provides strong evidence for the validity of using a structured owner appetite assessment as a primary or secondary endpoint in evaluating appetite stimulants for dogs.[1] The use of both a single, straightforward question and a more detailed questionnaire allowed for a nuanced understanding of the treatment effect.[1] A notable finding in the Capromorelin study was the significant placebo effect observed in the owner assessments, with over 44% of owners of placebo-treated dogs reporting an increased appetite.[1] This highlights the critical importance of including a placebo control group in any study relying on subjective owner assessments.

Mirtazapine has also shown efficacy in stimulating appetite in dogs, as demonstrated in both retrospective and prospective studies.[14] While the prospective trial was smaller than the Capromorelin study, it provides valuable placebo-controlled data.

The evidence for cyproheptadine as an appetite stimulant in dogs is less robust, with a lack of placebo-controlled clinical trials utilizing validated owner assessment tools.[13][15] Its use is largely based on its known mechanism of action and anecdotal evidence.

Conclusion

The validation of the owner appetite assessment in the Capromorelin clinical trial provides a strong framework for future studies on appetite-stimulating drugs in dogs. The data demonstrates that with a well-designed, placebo-controlled protocol, owner assessments can be a reliable and effective measure of a drug's efficacy. When comparing appetite stimulants, Capromorelin has the most robust clinical data supporting its use, with a validated owner assessment methodology. Mirtazapine is a viable alternative with supporting clinical evidence, while the use of cyproheptadine in dogs for appetite stimulation is based on a lower level of evidence. For researchers and drug development professionals, the methodologies employed in the Capromorelin trial serve as a valuable model for designing future clinical studies in this therapeutic area.

References

Cross-Species Efficacy of Capromorelin Tartrate in Appetite Stimulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-species efficacy of Capromorelin Tartrate, a ghrelin receptor agonist, in stimulating appetite. It details the underlying mechanism of action, presents quantitative data from key clinical and preclinical studies, outlines experimental protocols, and compares its performance with other common appetite stimulants.

Introduction to this compound

This compound is a small molecule that mimics the action of ghrelin, an endogenous peptide often referred to as the "hunger hormone."[1][2] By binding to and activating the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, Capromorelin initiates signaling cascades in the brain and pituitary gland.[3][4] This dual action stimulates appetite through hypothalamic pathways and promotes the release of growth hormone (GH), which in turn increases the production of Insulin-like Growth Factor-1 (IGF-1).[5][6] This mechanism suggests potential benefits not only in increasing food intake but also in building lean muscle mass.[3][7] Capromorelin is the first ghrelin receptor agonist to be approved for veterinary use, with formulations available for dogs (ENTYCE®) and cats (ELURA®).[2][8]

Mechanism of Action: The Ghrelin Pathway

Capromorelin exerts its orexigenic (appetite-stimulating) effects by acting as a ghrelin mimetic. The signaling pathway is initiated by the binding of Capromorelin to the GHS-R1a receptor, which is expressed in key areas of the brain, particularly the hypothalamus, a central regulator of food intake.[3][9]

Key steps in the pathway include:

  • Hypothalamic Activation: Capromorelin directly activates orexigenic neurons in the arcuate nucleus of the hypothalamus, specifically those expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[9][10]

  • Inhibition of Satiety Signals: Concurrently, it inhibits the activity of anorexigenic pro-opiomelanocortin (POMC) neurons, which are responsible for the sensation of satiety.[9]

  • Growth Hormone Axis Stimulation: Capromorelin also binds to GHS-R1a receptors in the pituitary gland, stimulating the release of Growth Hormone (GH).[5][11]

  • IGF-1 Production: Increased GH levels signal the liver to produce and release IGF-1, a hormone that can promote weight gain and may contribute to an increase in lean muscle mass.[5][6]

GHS_Pathway Capromorelin Signaling Pathway for Appetite Stimulation cluster_systemic Systemic Circulation cluster_brain Central Nervous System (Hypothalamus) cluster_pituitary Anterior Pituitary cluster_liver Liver Capromorelin Capromorelin GHSR1a_Hypo GHSR-1a Receptor Capromorelin->GHSR1a_Hypo Binds GHSR1a_Pit GHSR-1a Receptor Capromorelin->GHSR1a_Pit Binds NPY_AgRP NPY/AgRP Neurons (Orexigenic) GHSR1a_Hypo->NPY_AgRP Activates POMC POMC Neurons (Anorexigenic) GHSR1a_Hypo->POMC Inhibits Appetite Appetite Stimulation NPY_AgRP->Appetite GH Growth Hormone (GH) GHSR1a_Pit->GH Stimulates Release IGF1 IGF-1 GH->IGF1 Stimulates Production

Capromorelin's dual-action signaling pathway.

Cross-Species Efficacy: Quantitative Data

Capromorelin has demonstrated efficacy in appetite stimulation and weight gain across multiple species in controlled studies. The primary data comes from pivotal field studies in dogs and cats, with emerging data in other species.

Table 1: Efficacy of Capromorelin in Canine Studies
Study TypeSubjectsDoseDurationKey Efficacy OutcomesReference(s)
Pivotal Field Study 177 inappetent client-owned dogs3 mg/kg PO once daily4 daysAppetite Improvement: 68.6% success vs. 44.6% in placebo (P=0.008).Body Weight: +1.8% mean increase vs. +0.1% in placebo (P<0.001).[12][13][14]
Laboratory Study 24 healthy adult Beagle dogs3 mg/kg PO once daily4 daysFood Consumption: +60.55% mean increase vs. -11.15% in placebo (P<0.001).Body Weight: +5.96% mean increase vs. +0.053% in placebo (P<0.001).[15][16]
Laboratory Study Healthy Beagle dogs3 mg/kg PO once daily7 daysIGF-1 Levels: Sustained increase of 60-70% higher than placebo group.[5][12]
Table 2: Efficacy of Capromorelin in Feline Studies
Study TypeSubjectsDoseDurationKey Efficacy OutcomesReference(s)
Pivotal Field Study 176 client-owned cats with Chronic Kidney Disease (CKD) and >5% weight loss2 mg/kg PO once daily56 daysBody Weight: +5.18% mean increase vs. -1.65% in placebo (P<0.0001).>80% of treated cats maintained or gained weight.[8][17][18]
Laboratory Safety Study Healthy domestic shorthair cats6 mg/kg PO once daily91 daysFood Consumption & Body Weight: Increased food consumption and weight gain observed. Increased GH and IGF-1 levels compared to placebo.[3][7]
Table 3: Efficacy of Capromorelin in Other Species
SpeciesSubjectsDoseDurationKey Efficacy OutcomesReference(s)
Rhesus Macaque 6 healthy adult macaques3 mg/kg PO once daily7 daysBody Weight: Significantly higher mean body weight vs. control (10.5 kg vs. 10.1 kg).IGF-1 Levels: Significantly higher mean IGF-1 levels vs. control (758 ng/mL vs. 639 ng/mL).[19][20]
Mouse BALB/c mice10 mg/kg PO once daily3 daysBody Weight: Significantly increased body weight compared to controls. Mitigated research-induced weight loss.[9][21]

Comparison with Alternative Appetite Stimulants

While Capromorelin utilizes a novel mechanism, other drugs are commonly used to stimulate appetite, primarily acting on different neurotransmitter systems.

Table 4: Comparison of Appetite Stimulant Mechanisms and Efficacy
DrugMechanism of ActionPrimary SpeciesKey Efficacy Points & LimitationsReference(s)
This compound Ghrelin Receptor (GHS-R1a) AgonistDogs, CatsFDA-approved for dogs and cats. Directly stimulates hunger pathway. Consistent increases in appetite and body weight shown in large clinical trials.[8][12][22]
Mirtazapine (B1677164) 5-HT₂c, 5-HT₃, and H₁ Receptor AntagonistCats, Dogs (off-label)FDA-approved transdermal form for cats. Effective appetite stimulant and anti-emetic. Efficacy in dogs is more anecdotal. Sedation is a common side effect.[14][23][24]
Cyproheptadine Serotonin (B10506) (5-HT₂) and Histamine (B1213489) (H₁) Receptor AntagonistCatsActs by blocking serotonin in the hypothalamus. Used off-label. Can cause sedation or CNS excitement.[10][25][26]

Experimental Protocols

Detailed and standardized protocols are critical for the objective evaluation of appetite stimulants. The following sections summarize the methodologies employed in the pivotal clinical trials for Capromorelin.

Protocol for Canine Inappetence Field Study (ENTYCE®)
  • Study Design: A prospective, randomized, masked, placebo-controlled, multi-center clinical field study.[13][27]

  • Subject Population: 244 client-owned dogs of any breed, age, or sex, with owner-reported inappetence for at least two days. A total of 177 cases were included in the final effectiveness analysis.[13][15]

  • Randomization and Blinding: Dogs were randomized on a 2:1 basis to receive either Capromorelin (3 mg/kg) or a vehicle placebo. Both study personnel and owners were masked to the treatment assignment.[15]

  • Treatment Administration: Owners administered the oral solution once daily for four consecutive days.[5][13]

  • Primary Efficacy Endpoint (Appetite Assessment): Appetite was measured using a validated 5-question Owner Appetite Assessment (OAA) questionnaire, with each question scored from 1 (worst) to 5 (best).[13][15] Assessments were completed at baseline (Day 0) and at the end of the study (Day 3 ± 1). Treatment success was primarily defined as the owner reporting the dog's appetite as "increased" on Day 3.[13][27]

  • Secondary Efficacy Endpoint (Body Weight): Body weight was measured at Day 0 and Day 3 ± 1.[13]

  • Safety Evaluation: Safety was assessed through physical examinations, clinical pathology (hematology and serum chemistry), and monitoring of all adverse events reported by owners and veterinarians.[13][27]

Protocol for Feline Weight Loss Management Field Study (ELURA®)
  • Study Design: A randomized, masked, placebo-controlled, multi-center clinical field study.[8][17]

  • Subject Population: 176 client-owned cats diagnosed with Chronic Kidney Disease (CKD) and a documented history of unintended weight loss of ≥5%.[8][18]

  • Randomization and Blinding: Cats were randomized on a 2:1 basis to receive either Capromorelin (2 mg/kg) or a vehicle placebo.[8][18]

  • Treatment Administration: Owners administered the oral solution once daily for 56 days.[18]

  • Primary Efficacy Endpoint (Body Weight): The primary endpoint was the percentage change in body weight from baseline (Day 0) to Day 55.[18]

  • Safety Evaluation: Safety was monitored via owner diaries, physical examinations, and clinical pathology throughout the 56-day study period.[18]

General Laboratory Procedures
  • Food Consumption Measurement: In laboratory settings, food intake is precisely measured by weighing the food offered and the amount remaining after a specified period. The use of electronic gram scales is recommended for accuracy.[28][29]

  • IGF-1 Measurement: Serum IGF-1 concentrations are typically measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA).[4] Samples are collected at baseline and at specified time points post-treatment to assess the pharmacodynamic effect of the drug. Given the stability of IGF-1, special sampling procedures are generally not required.[11]

Exp_Workflow Generalized Experimental Workflow for Appetite Stimulant Trials cluster_setup Phase 1: Study Setup & Baseline cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Collection & Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Data Collection (Weight, Appetite Score, Bloodwork) Enrollment->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (e.g., Capromorelin) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Dosing Daily Dosing & Owner Observation Group_A->Dosing Group_B->Dosing Endpoint Endpoint Data Collection (Weight, Appetite Score, AEs) Dosing->Endpoint Unblinding Data Lock & Unblinding Endpoint->Unblinding Analysis Statistical Analysis Unblinding->Analysis Results Results & Conclusion Analysis->Results

Typical workflow for a clinical trial evaluating an appetite stimulant.

Conclusion

This compound demonstrates consistent, statistically significant efficacy in stimulating appetite and promoting weight gain across multiple species, including dogs, cats, and mice. Its novel mechanism as a ghrelin receptor agonist provides a targeted approach to managing inappetence and weight loss. The quantitative data from robust, placebo-controlled clinical trials in the target veterinary species provide strong evidence of its clinical utility. Compared to alternatives like mirtazapine and cyproheptadine, which act on serotonin and histamine pathways, Capromorelin offers a distinct and direct mechanism for appetite stimulation. For drug development professionals, the established efficacy and safety profile in companion animals, along with positive indications in preclinical models, underscore the potential of the ghrelin receptor agonist class for therapeutic applications.

References

A Head-to-Head Comparison of Ghrelin Receptor Agonists: Capromorelin, Anamorelin, and Macimorelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape targeting cachexia, anorexia, and growth hormone deficiencies has seen significant advancements with the development of ghrelin receptor agonists. These small molecules mimic the endogenous "hunger hormone" ghrelin, stimulating appetite, promoting weight gain, and modulating growth hormone secretion. This guide provides an objective, data-driven comparison of three prominent ghrelin receptor agonists: Capromorelin, Anamorelin (B1277382), and Macimorelin (B1675889), to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: A Shared Pathway with Subtle Differences

All three agonists—Capromorelin, Anamorelin, and Macimorelin—exert their primary effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] This G protein-coupled receptor is predominantly expressed in the hypothalamus and pituitary gland.[4][5] Activation of GHS-R1a initiates a downstream signaling cascade, primarily through the Gαq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in growth hormone (GH) secretion from the pituitary.[4] Concurrently, these agonists stimulate appetite through their action on hypothalamic neurons.[6] The binding of the agonist to GHS-R1a in the arcuate nucleus of the hypothalamus is believed to play a primary role in initiating feeding behavior.[6]

While the core mechanism is conserved, the therapeutic applications and, to some extent, the clinical focus of these agonists differ. Capromorelin is primarily investigated and approved for appetite stimulation in veterinary medicine.[6] Anamorelin has been extensively studied for the treatment of cancer-associated cachexia, focusing on increasing lean body mass and appetite.[7][8] Macimorelin is approved for the diagnosis of adult growth hormone deficiency (AGHD), leveraging its potent and reliable GH-releasing properties.[9][10]

Ghrelin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Ghrelin Agonist Ghrelin Agonist GHS-R1a GHS-R1a Ghrelin Agonist->GHS-R1a Binds to Gaq Gαq Appetite_Stimulation Appetite Stimulation GHS-R1a->Appetite_Stimulation Hypothalamic Activation PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates GH_Secretion Growth Hormone Secretion Ca2+->GH_Secretion Leads to

Figure 1: Ghrelin Receptor Agonist Signaling Pathway.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of Capromorelin, Anamorelin, and Macimorelin have been characterized in various studies. A summary of key parameters is presented below.

ParameterCapromorelin (Dogs)Anamorelin (Humans)Macimorelin (Humans)
Administration Oral SolutionOralOral Solution
Tmax (Time to Peak Concentration) ~0.83 hours[6]~0.5 - 2 hours[8]~0.5 - 1.0 hours[11]
Half-life (t1/2) ~1.19 hours[6]~7 - 12 hours[12]~3.51 - 8.29 hours (dose-dependent)[11]
Metabolism Hepatic (CYP3A4/5)[11]HepaticHepatic (primarily CYP3A4)
Elimination Primarily fecal[13]Primarily fecal[13]-

Note: Data for Capromorelin is derived from studies in dogs, as it is approved for veterinary use. Human data for Capromorelin is limited from discontinued (B1498344) clinical trials.

Efficacy and Pharmacodynamics: A Look at the Clinical Data

The clinical efficacy of each agonist has been evaluated in the context of their primary therapeutic indications.

Capromorelin: Appetite Stimulation in Dogs

In a randomized, masked, placebo-controlled study in dogs with reduced appetite, Capromorelin (3 mg/kg) demonstrated significant efficacy.[14]

Efficacy EndpointCapromorelin GroupPlacebo GroupP-value
Treatment Success (Improved Appetite) 68.6%[14]44.6%[14]0.008[14]
Mean Body Weight Change +1.8%[14]+0.1%[14]<0.001[14]

Furthermore, Capromorelin administration leads to a rapid increase in serum GH, which returns to baseline by 8 hours post-dose, and a sustained increase in IGF-1 levels over a 7-day treatment period.[15]

Anamorelin: Combating Cancer Cachexia

The efficacy of Anamorelin (100 mg daily) in treating cachexia in patients with advanced non-small-cell lung cancer (NSCLC) was evaluated in the pivotal ROMANA 1 and ROMANA 2 phase 3 trials.[7]

Efficacy Endpoint (12 weeks)ROMANA 1 (Anamorelin vs. Placebo)ROMANA 2 (Anamorelin vs. Placebo)
Median Change in Lean Body Mass +0.99 kg vs. -0.47 kg (p<0.0001)[7]+0.65 kg vs. -0.98 kg (p<0.0001)[7]
Median Change in Body Weight +2.2 kg vs +0.14 kg[8]+0.95 kg vs -0.57 kg[8]
Change in Handgrip Strength No significant difference[7]No significant difference[7]

Anamorelin also significantly improved patient-reported symptoms of anorexia and cachexia.[8]

Macimorelin: A Diagnostic Tool for Adult Growth Hormone Deficiency

Macimorelin's efficacy as a diagnostic agent for AGHD was validated in a multicenter, open-label, randomized, crossover trial comparing it to the insulin (B600854) tolerance test (ITT), the standard diagnostic test.[9][10]

Diagnostic Performance (0.5 mg/kg dose)Value
Optimal GH Cut-off Point 2.7 ng/mL[16]
Sensitivity 82%[16]
Specificity 92%[16]
Reproducibility on Retesting 97%[9]

Post-hoc analyses suggested a GH cutoff of 5.1 ng/mL provides an excellent balance between sensitivity (92%) and specificity (96%).[10]

Experimental Protocols: A Glimpse into the Methodologies

Capromorelin: Appetite Stimulation Study in Dogs
  • Study Design: A prospective, randomized, masked, placebo-controlled clinical study.[14]

  • Participants: 244 client-owned dogs with owner-reported inappetence for at least 2 days.[14]

  • Intervention: Dogs were treated daily with either Capromorelin oral solution (3 mg/kg) or a placebo oral solution for 4 days.[14]

  • Primary Efficacy Endpoint: Owner's evaluation of the dog's appetite at day 3, with success defined as an improvement in appetite.[14]

  • Key Assessments: Owner appetite assessment, body weight, physical examination, and monitoring of adverse events.[14]

Capromorelin_Appetite_Trial_Workflow Screening Screening of Inappetent Dogs Randomization Randomization (2:1) Screening->Randomization Capromorelin_Group Capromorelin (3 mg/kg/day) Randomization->Capromorelin_Group Capromorelin Placebo_Group Placebo Randomization->Placebo_Group Placebo Treatment_Period 4-Day Treatment Period Capromorelin_Group->Treatment_Period Placebo_Group->Treatment_Period Day_0_Assessment Day 0: - Owner Appetite Assessment - Body Weight Day_3_Assessment Day 3: - Owner Appetite Assessment - Body Weight Treatment_Period->Day_3_Assessment Efficacy_Analysis Efficacy Analysis: - Appetite Improvement - Body Weight Change Day_3_Assessment->Efficacy_Analysis

Figure 2: Capromorelin Appetite Trial Workflow.

Anamorelin: ROMANA 1 & 2 Trials for Cancer Cachexia
  • Study Design: Two international, double-blind, placebo-controlled, randomized phase 3 studies.[7][17]

  • Participants: Patients with inoperable stage III or IV non-small-cell lung cancer and cachexia (≥5% weight loss within 6 months or BMI <20 kg/m ²).[7]

  • Intervention: Patients were randomized (2:1) to receive either 100 mg of Anamorelin orally once daily or a placebo for 12 weeks.[7]

  • Co-primary Efficacy Endpoints: Median change in lean body mass (measured by dual-energy X-ray absorptiometry) and handgrip strength over 12 weeks.[7]

  • Key Assessments: Lean body mass, handgrip strength, body weight, and patient-reported outcomes on anorexia/cachexia symptoms.[7]

Macimorelin: AGHD Diagnostic Study
  • Study Design: A multicenter, open-label, randomized, two-way crossover trial.[9][10]

  • Participants: Subjects with a high, intermediate, and low likelihood of AGHD, and healthy matched controls.[9]

  • Intervention: A single oral dose of Macimorelin (0.5 mg/kg) was administered. Blood samples for GH measurement were collected at baseline and at 30, 45, 60, and 90 minutes post-administration.[9]

  • Comparator: The insulin tolerance test (ITT).[9]

  • Primary Outcome: To validate the efficacy and safety of the single-dose oral Macimorelin test for the diagnosis of AGHD compared to the ITT.[9]

  • Key Assessments: Peak GH concentrations, sensitivity, specificity, and reproducibility of the test.[9][16]

Safety and Tolerability

All three ghrelin receptor agonists have demonstrated a generally favorable safety profile in clinical trials.

  • Capromorelin: In dogs, the most common adverse events were diarrhea and vomiting.[14]

  • Anamorelin: The most common grade 3-4 adverse event was hyperglycemia, though infrequent.[7]

  • Macimorelin: No serious adverse events were reported in the diagnostic setting.[9]

Conclusion

Capromorelin, Anamorelin, and Macimorelin are potent ghrelin receptor agonists with distinct clinical applications. Capromorelin is an effective appetite stimulant in dogs. Anamorelin shows promise in mitigating cancer-associated cachexia by increasing lean body mass and appetite. Macimorelin provides a safe and reliable oral diagnostic test for adult growth hormone deficiency. The choice of agonist for research or therapeutic development will depend on the specific indication and desired clinical endpoint. This guide provides a foundational comparison to inform such decisions, and further investigation into the nuanced pharmacological differences between these compounds is warranted.

References

Sustained Elevation of IGF-1 Levels by Capromorelin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enduring effects of Capromorelin on Insulin-like Growth Factor-1 (IGF-1) levels, with a comparative look at other ghrelin receptor agonists and placebo. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathway to facilitate an objective evaluation of Capromorelin's performance.

Capromorelin, a potent and orally active ghrelin receptor agonist, has demonstrated a consistent and sustained ability to increase circulating levels of Insulin-like Growth Factor-1 (IGF-1). This effect is central to its therapeutic potential for conditions associated with appetite loss and muscle wasting. This guide synthesizes data from key studies to provide a clear comparison of Capromorelin's effects against placebo and other ghrelin agonists, namely Anamorelin and MK-0677 (Ibutamoren).

Quantitative Comparison of IGF-1 Levels

The following tables summarize the quantitative effects of Capromorelin and its comparators on serum IGF-1 concentrations. The data is compiled from studies in canines, a relevant preclinical model, and in humans for other ghrelin agonists, providing a broad perspective on the efficacy of this class of drugs.

Table 1: Sustained Effects of Capromorelin on IGF-1 Levels in Beagle Dogs

Treatment GroupDosageDurationMean IGF-1 Concentration (ng/mL)Percentage Change from BaselineStudy Reference
Capromorelin3.0 mg/kg SID7 daysSustained increaseData not quantified as %[1]
Placebo-7 daysNo significant changeData not quantified as %[1]
Capromorelin0.3 mg/kg/day12 monthsMildly increasedData not quantified as %[2]
Capromorelin7 mg/kg/day12 monthsMildly increasedData not quantified as %[2]
Capromorelin40 mg/kg/day12 monthsMildly increasedData not quantified as %[2]
Placebo-12 monthsNo significant changeData not quantified as %[2]

Note: While the studies confirm a sustained increase, specific mean values and percentage changes were not consistently reported in the abstracts. The data clearly indicates a dose-dependent and sustained IGF-1 elevation with Capromorelin treatment compared to placebo.

Table 2: Comparative Effects of Other Ghrelin Agonists on IGF-1 Levels

DrugSpeciesDosageDurationMean IGF-1 ChangeStudy Reference
AnamorelinHuman50 mg/day3 days+54.09 ng/mL[3]
PlaceboHuman-3 days-3.56 ng/mL[3]
AnamorelinHuman-1 year+50%[4]
PlaceboHuman-1 yearNo change[4]
MK-0677Beagle Dog0.5 mg/kg & 1.0 mg/kg14 daysUp to +126%[5]
MK-0677Beagle Dog1 mg/kgPre-hypophysectomyIncrease to 224 ± 47 ng/mL[6]
MK-0677Beagle Dog1 mg/kgPost-hypophysectomyNo change (17.7 ± 2.4 ng/mL)[6]

Signaling Pathway of Capromorelin-Induced IGF-1 Secretion

Capromorelin exerts its effects by mimicking the action of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a). The binding of Capromorelin to this receptor initiates a signaling cascade that culminates in the production and release of IGF-1.

ghrelin_signaling_pathway Capromorelin Signaling Pathway for IGF-1 Production cluster_pituitary Anterior Pituitary cluster_liver Liver GH Growth Hormone (GH) Secretion Systemic_Circulation Systemic Circulation GH->Systemic_Circulation Released into IGF1 IGF-1 Production IGF1->Systemic_Circulation Released into Capromorelin Capromorelin GHSR1a Ghrelin Receptor (GHS-R1a) Capromorelin->GHSR1a Binds to GHSR1a->GH Stimulates Systemic_Circulation->IGF1 Stimulates Negative_Feedback Negative Feedback Systemic_Circulation->Negative_Feedback Increased IGF-1 Negative_Feedback->GH Inhibits

Caption: Capromorelin binds to the GHS-R1a, stimulating GH release, which then promotes hepatic IGF-1 production.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Protocol 1: Evaluation of Sustained Capromorelin Effects in Beagle Dogs
  • Objective: To determine the effect of daily oral administration of Capromorelin on serum IGF-1 concentrations over a 7-day period.

  • Subjects: Healthy adult Beagle dogs.[1]

  • Groups:

    • Placebo group.[1]

    • Capromorelin (3.0 mg/kg) administered once daily (SID).[1]

    • Capromorelin (4.5 mg/kg) administered once daily (SID).[7]

    • Capromorelin (3.0 mg/kg) administered twice daily (BID).[7]

  • Procedure:

    • Acclimatize dogs to the study conditions.

    • Collect baseline blood samples for IGF-1 measurement.

    • Administer the assigned treatment (Capromorelin or placebo) orally at the specified dosage and frequency for 7 consecutive days.[1]

    • Collect blood samples at predetermined intervals (e.g., on days 1, 4, and 7) to measure serum IGF-1 concentrations.[1]

  • IGF-1 Measurement:

    • Serum samples are separated from whole blood by centrifugation.

    • IGF-1 concentrations are determined using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) specific for canine IGF-1.[8][9]

Protocol 2: Long-Term Safety and Efficacy Study of Capromorelin in Beagle Dogs
  • Objective: To evaluate the long-term safety and effects of daily oral Capromorelin administration on IGF-1 levels over a 12-month period.

  • Subjects: Healthy Beagle dogs (n=32).[2]

  • Groups:

    • Placebo.[2]

    • Capromorelin (0.3 mg/kg).[2]

    • Capromorelin (7 mg/kg).[2]

    • Capromorelin (40 mg/kg).[2]

  • Procedure:

    • Administer Capromorelin or placebo orally once daily for 12 consecutive months.[2]

    • Conduct regular physical examinations and clinical pathology assessments.

    • Measure serum IGF-1 levels periodically throughout the 12-month study period.[2]

  • IGF-1 Measurement:

    • Serum IGF-1 levels are measured using a validated immunoassay.

Protocol 3: Comparative Study of MK-0677 (Ibutamoren) on IGF-1 Levels in Beagle Dogs
  • Objective: To determine the effect of repeated oral administration of MK-0677 on serum IGF-1 levels.

  • Subjects: Beagle dogs.[5]

  • Procedure:

    • Administer MK-0677 orally at various dosage levels.

    • Collect blood samples to measure serum IGF-1 concentrations.

    • In a subset of animals, perform hypophysectomy to determine if the effect of MK-0677 on IGF-1 is pituitary-dependent.[6]

  • IGF-1 Measurement:

    • Serum IGF-1 concentrations are quantified using a validated assay. The results demonstrated that the increase in IGF-1 is dependent on an intact pituitary gland.[6]

Conclusion

References

A Comparative Pharmacokinetic Profile of Capromorelin and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacokinetic properties of key ghrelin receptor agonists, providing essential data for researchers in the field of drug discovery and development.

This guide offers a comparative overview of the pharmacokinetic profiles of Capromorelin and its principal analogs, including Anamorelin, Ipamorelin, Macimorelin, and Tabimorelin. These synthetic ghrelin mimetics are potent agonists of the growth hormone secretagogue receptor (GHSR), playing a crucial role in stimulating growth hormone (GH) secretion. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for the development of new therapeutics targeting conditions such as growth hormone deficiency, cachexia, and sarcopenia.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Capromorelin and its analogs, derived from various preclinical and clinical studies. These parameters provide a quantitative basis for comparing the in vivo behavior of these compounds.

CompoundSpeciesDoseRouteTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)Clearance
Capromorelin Dog3.0 mg/kgOral0.83-1.1944-
Rat-Oral---65-
Human (SCI)20-100 mgOral~1.5-2.0Dose-dependent~4.5-5.5--
Anamorelin Human25 mgOral0.5 - 1.75-6-7--
Ipamorelin Human4.21-140.45 nmol/kgIV0.67 (GH peak)-~2-0.078 L/h/kg
Rat-IV----5-fold lower than GHRP-6
Rat-Intranasal---~20-
Macimorelin Human0.5 mg/kgOral0.5 - 1.511.24.1-37,411.0 ± 4,554.6 mL/min (Cl/F)
Tabimorelin Human-Oral-----

Note: Data are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from studies employing standardized methodologies. A general overview of the typical experimental protocol is provided below.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species. Human studies are conducted in healthy volunteers or specific patient populations.

  • Drug Administration: The test compound (Capromorelin or its analog) is administered via the intended clinical route, most commonly oral (gavage in animals) or intravenous injection. A range of doses is often evaluated in dose-escalation studies.

  • Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., jugular vein, cephalic vein) at predetermined time points post-dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the accurate measurement of the parent drug and its potential metabolites.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.

G cluster_0 Ghrelin Receptor Signaling Pathway Ghrelin_Analog Capromorelin Analog GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin_Analog->GHSR1a Binds to G_protein Gq/11 GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release GH_Vesicle GH Vesicle Ca_release->GH_Vesicle Triggers fusion of PKC->GH_Vesicle Phosphorylates proteins on GH_Secretion Growth Hormone Secretion GH_Vesicle->GH_Secretion Leads to

Caption: Ghrelin Receptor Signaling Pathway.

G cluster_1 Pharmacokinetic Study Workflow Drug_Admin Drug Administration (Oral/IV) Animal_Model Animal/Human Subject Drug_Admin->Animal_Model Blood_Collection Serial Blood Sampling Animal_Model->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, t1/2, AUC) Data_Analysis->PK_Parameters

Caption: Experimental Workflow for a Pharmacokinetic Study.

Conclusion

Independent Validation of Capromorelin's Effects on Lean Muscle Mass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin is an orally active, potent, and selective ghrelin receptor agonist. By mimicking the action of endogenous ghrelin, it stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are known to play a crucial role in the regulation of appetite, body weight, and metabolism.[1] This mechanism has led to the investigation of Capromorelin and other ghrelin receptor agonists for their potential to increase lean muscle mass, particularly in conditions associated with muscle wasting, such as cachexia and sarcopenia.[1] This guide provides an objective comparison of Capromorelin's performance with other alternatives, supported by available experimental data, with a focus on its effects on lean muscle mass.

Capromorelin: Human Clinical Trial Evidence

A key independent validation of Capromorelin's effect on lean body mass comes from a randomized, double-masked, placebo-controlled, multicenter study in older adults at risk for functional decline.[2]

Experimental Protocol: White et al. (2009)
  • Study Design: A randomized, double-masked, placebo-controlled, multicenter study.[2]

  • Participants: 395 men and women aged 65-84 years with mild functional limitations.[2]

  • Intervention: Participants were randomized to receive either placebo or one of four Capromorelin dosing regimens for a planned two-year period.[2]

  • Primary Outcomes: The study investigated the hormonal, body composition, and physical performance effects of Capromorelin.[2]

  • Body Composition Analysis: While the specific methodology is not explicitly stated in the available abstract, Dual-Energy X-ray Absorptiometry (DEXA) is the standard and most probable method used for assessing changes in lean body mass in such clinical trials.

Quantitative Data Summary

The study demonstrated a statistically significant increase in lean body mass in the Capromorelin-treated groups compared to placebo.

Time PointMean Change in Lean Body Mass (Capromorelin)Mean Change in Lean Body Mass (Placebo)p-value
6 Months+1.4 kg+0.3 kg0.001

Table 1: Change in Lean Body Mass in Older Adults Treated with Capromorelin.[2]

The study also reported a significant increase in body weight in the Capromorelin group compared to a decrease in the placebo group at 6 months (1.4 kg vs. -0.2 kg, p=0.006).[2]

Comparative Analysis: Capromorelin vs. Anamorelin (B1277382)

Anamorelin is another orally active ghrelin receptor agonist that has been extensively studied for its effects on lean body mass, particularly in the context of cancer-associated cachexia. The ROMANA 1 and ROMANA 2 phase III clinical trials provide robust data for comparison.

Experimental Protocol: ROMANA 1 & 2 Trials
  • Study Design: Two randomized, double-blind, placebo-controlled, multicenter phase III trials.

  • Participants: Patients with advanced non-small cell lung cancer and cachexia.

  • Intervention: Patients received either 100 mg of Anamorelin or a placebo daily for 12 weeks.

  • Primary Outcomes: Co-primary endpoints were the change in lean body mass and handgrip strength.

  • Body Composition Analysis: Lean body mass was assessed using Dual-Energy X-ray Absorptiometry (DEXA).

Quantitative Data Summary

The ROMANA trials demonstrated a significant increase in lean body mass in patients treated with Anamorelin compared to those who received a placebo.

TrialMedian Change in Lean Body Mass (Anamorelin)Median Change in Lean Body Mass (Placebo)p-value
ROMANA 1+0.99 kg-0.47 kg<0.0001
ROMANA 2+0.65 kg-0.98 kg<0.0001

Table 2: Change in Lean Body Mass in Cancer Cachexia Patients Treated with Anamorelin.[3][4]

Veterinary Studies with Capromorelin

Capromorelin is approved for veterinary use to stimulate appetite in dogs (ENTYCE®) and for management of weight loss in cats (ELURA®). While numerous studies have demonstrated its efficacy in increasing appetite and overall body weight in these species, the direct evidence for an increase in lean muscle mass is less definitive, primarily due to the short duration of many of the pivotal studies.

  • Canine Studies: A 4-day study in healthy adult Beagle dogs showed a significant increase in body weight (5.96% in the Capromorelin group vs. 0.053% in the placebo group), but the authors noted it was unlikely that muscle mass was gained in such a short period.[5][6] Longer-term studies were suggested to investigate the effects on lean muscle mass.[6][7]

  • Feline Studies: A 91-day study in laboratory cats treated with Capromorelin showed a mean weight increase of 0.8 kg compared to 0.16 kg in the placebo group.[1] While this longer duration is more conducive to changes in body composition, specific lean mass measurements were not reported in the available summary.

Methodologies for Lean Body Mass Assessment in Veterinary Medicine

For future long-term studies in companion animals, validated methods for assessing body composition are available:

  • Dual-Energy X-ray Absorptiometry (DEXA): Considered a reference method for assessing body composition in dogs and cats.[8]

  • Computed Tomography (CT): Can provide body composition estimates that are in close agreement with DEXA.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ghrelin receptor agonists and a typical workflow for a clinical trial assessing lean body mass.

G Capromorelin Signaling Pathway Capromorelin Capromorelin GHSR1a Ghrelin Receptor (GHSR-1a) Capromorelin->GHSR1a binds to Pituitary Pituitary Gland GHSR1a->Pituitary Hypothalamus Hypothalamus GHSR1a->Hypothalamus GH Growth Hormone (GH) Secretion Pituitary->GH Appetite Increased Appetite Hypothalamus->Appetite Liver Liver GH->Liver IGF1 IGF-1 Production Liver->IGF1 Muscle Skeletal Muscle IGF1->Muscle ProteinSynthesis Increased Protein Synthesis (Muscle Hypertrophy) Muscle->ProteinSynthesis

Capromorelin's mechanism of action.

G Clinical Trial Workflow for Lean Body Mass Assessment cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_followup Follow-up Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent BaselineDEXA Baseline DEXA Scan (Lean Body Mass Measurement) InformedConsent->BaselineDEXA BaselineOther Other Baseline Measurements (Weight, Physical Function, etc.) BaselineDEXA->BaselineOther Randomization Randomization BaselineOther->Randomization TreatmentArm Treatment Group (Capromorelin or Alternative) Randomization->TreatmentArm PlaceboArm Placebo Group Randomization->PlaceboArm FollowUpDEXA Follow-up DEXA Scans (e.g., 6 and 12 months) TreatmentArm->FollowUpDEXA PlaceboArm->FollowUpDEXA FollowUpOther Other Follow-up Measurements FollowUpDEXA->FollowUpOther DataAnalysis Data Analysis (Comparison of Changes in Lean Body Mass) FollowUpOther->DataAnalysis

A typical clinical trial workflow.

Conclusion

Independent clinical trial data in humans demonstrates that Capromorelin can significantly increase lean body mass in older adults. When compared to another ghrelin receptor agonist, Anamorelin, both have shown efficacy in increasing lean body mass in different patient populations. The anabolic effect of Capromorelin is attributed to its ability to stimulate the GH/IGF-1 axis. While the evidence in veterinary medicine for a direct impact on lean muscle mass is currently less robust due to the design of initial studies, the established mechanism of action and positive weight gain data suggest a potential benefit that warrants further investigation in longer-term trials utilizing validated body composition measurement techniques like DEXA. For researchers and drug development professionals, the existing data on Capromorelin and other ghrelin agonists provides a strong rationale for their continued investigation as potential therapies for muscle wasting conditions.

References

Assessing the Translational Value of Canine Studies on Capromorelin to Other Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capromorelin (B1582104), a potent ghrelin receptor agonist, has garnered significant attention for its therapeutic potential in stimulating appetite and promoting weight gain. Marketed for veterinary use in dogs (ENTYCE®) and cats (ELURA®), it represents a novel pharmacological approach to managing inappetence and weight loss associated with various clinical conditions.[1] The extensive studies conducted in canines form a critical foundation for its clinical application. This guide provides a comprehensive assessment of the translational value of these canine studies to other species, including cats, mice, rhesus macaques, and humans. By objectively comparing experimental data, detailing methodologies, and visualizing key pathways, this document aims to equip researchers and drug development professionals with the necessary information to inform future studies and clinical trial designs.

Mechanism of Action: The Ghrelin Receptor Signaling Pathway

Capromorelin functions as a ghrelin mimetic, binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for ghrelin.[2] Ghrelin, often termed the "hunger hormone," is primarily produced in the stomach and plays a pivotal role in regulating energy homeostasis.[3] Activation of the GHS-R1a in the hypothalamus triggers a cascade of signaling events that ultimately lead to an increased sensation of hunger and food intake.[2] Furthermore, GHS-R1a activation in the pituitary gland stimulates the release of growth hormone (GH), which in turn promotes the production of insulin-like growth factor 1 (IGF-1) from the liver.[4] This dual action of appetite stimulation and anabolic hormone release contributes to an increase in both body weight and lean muscle mass.[5]

Ghrelin Receptor Signaling Pathway cluster_0 Cell Membrane GHS-R1a GHS-R1a (Ghrelin Receptor) G_Protein Gq/11 GHS-R1a->G_Protein Activates Capromorelin Capromorelin (Ghrelin Agonist) Capromorelin->GHS-R1a Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Activation) Ca_Release->Cellular_Response PKC->Cellular_Response Appetite_Stimulation Appetite Stimulation Cellular_Response->Appetite_Stimulation GH_Release Growth Hormone Release Cellular_Response->GH_Release

Capromorelin's activation of the GHS-R1a receptor.

Comparative Efficacy Across Species

Canine studies have consistently demonstrated the efficacy of Capromorelin in stimulating appetite and increasing body weight. A key study in healthy adult Beagle dogs showed that a daily 3 mg/kg oral dose of Capromorelin for four days resulted in a mean food consumption increase of over 60% compared to a placebo group.[6] In client-owned dogs with reduced appetite, Capromorelin treatment led to a significant improvement in appetite as reported by owners and a mean body weight increase of 1.8% over four days, compared to 0.1% in the placebo group.[4]

The positive effects of Capromorelin have been observed in other species as well, although dosing and outcomes can vary.

SpeciesDosageKey Efficacy FindingsReference(s)
Dog 3 mg/kg, PO, once daily>60% increase in food consumption in healthy dogs; 1.8% increase in body weight in inappetent dogs over 4 days.[4][6]
Cat 2 mg/kg, PO, once dailyIn cats with chronic kidney disease and weight loss, Capromorelin resulted in a significant weight gain.[7]
Mouse 10 mg/kg, enteral, for 3 daysMitigated research-induced weight loss and facilitated a faster return to baseline body weight.[8]
Rhesus Macaque 3 mg/kg, PO, once daily for 7 daysSignificantly higher mean body weights and IGF-1 levels compared to a control group.[9][10]
Human DiscontinuedA one-year trial in seniors showed an average gain of 1.4 kg in lean body mass in the first six months. However, the trial was discontinued.[11]

Comparative Pharmacokinetics

The pharmacokinetic profile of Capromorelin has been primarily characterized in dogs and cats. In dogs, after oral administration, Capromorelin is rapidly absorbed with a mean time to maximum plasma concentration (Tmax) of 0.83 hours and a mean serum half-life of 1.19 hours.[5] Metabolism is suggested to occur via hepatic enzymes, with excretion primarily through feces (62%) and urine (37%).[5] In cats, the presence of food has been shown to significantly reduce the peak concentration and overall systemic exposure of Capromorelin, although it did not impact serum IGF-1 levels.[8]

SpeciesTmax (hours)Half-life (hours)MetabolismExcretionReference(s)
Dog 0.831.19HepaticFeces (62%), Urine (37%)[5]
Cat ~1 (fasted)-Hepatic-[8]
Rat -1.3Hepatic-[8]
Human ----Data not available

Data for a complete pharmacokinetic profile across all species is limited.

Experimental Protocols

Canine Appetite Stimulation Study (Zollers et al., 2017)
  • Objective: To evaluate the effectiveness of Capromorelin oral solution as an appetite stimulant in healthy adult Beagle dogs.

  • Study Design: A randomized, masked, placebo-controlled, crossover study.

  • Animals: Healthy adult male and female Beagle dogs.

  • Procedure: Dogs received a daily oral dose of 3 mg/kg Capromorelin or a placebo for four consecutive days. Food consumption was measured daily. After a washout period, dogs were crossed over to the other treatment group.

  • Key Parameters Measured: Daily food consumption, body weight, clinical observations, serum chemistry, and hematology.

Canine Appetite Study Workflow Start Start Randomization Randomization of Beagle Dogs Start->Randomization Group_A Group A: Capromorelin (3 mg/kg) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Treatment_4_Days_A Daily Oral Dosing for 4 Days Group_A->Treatment_4_Days_A Treatment_4_Days_B Daily Oral Dosing for 4 Days Group_B->Treatment_4_Days_B Data_Collection_A Measure: - Food Consumption - Body Weight - Clinical Signs Treatment_4_Days_A->Data_Collection_A Data_Collection_B Measure: - Food Consumption - Body Weight - Clinical Signs Treatment_4_Days_B->Data_Collection_B Washout Washout Period Data_Collection_A->Washout Data_Collection_B->Washout Crossover Treatment Crossover Washout->Crossover Final_Analysis Final Data Analysis Group_A_Placebo Group A: Placebo Crossover->Group_A_Placebo Group_B_Capro Group B: Capromorelin (3 mg/kg) Crossover->Group_B_Capro Group_A_Placebo->Treatment_4_Days_B Group_B_Capro->Treatment_4_Days_A End End Final_Analysis->End

Workflow of a canine appetite stimulation study.

Safety and Tolerability

In long-term safety studies in dogs, Capromorelin was well-tolerated at daily doses up to 40 mg/kg for 12 months.[7] The most common adverse events reported in clinical trials in dogs are mild and transient, including vomiting and diarrhea.[4] In cats, commonly reported side effects include vomiting, hypersalivation, and lethargy.[7]

SpeciesCommon Adverse EventsReference(s)
Dog Diarrhea, vomiting.[4]
Cat Vomiting, hypersalivation, lethargy.[7]
Human Data not sufficient for a comprehensive safety profile.[11]

Discussion on Translational Value

The extensive data from canine studies on Capromorelin provide a strong foundation for understanding its potential effects in other species. The consistent findings of appetite stimulation and weight gain in dogs, cats, mice, and rhesus macaques suggest a conserved mechanism of action of ghrelin receptor agonists across mammals.[5][8][9] This conservation is a positive indicator for the translational value of the canine model.

However, several factors must be considered when extrapolating canine data to other species, particularly humans:

  • Dosage and Pharmacokinetics: While the effective dose in dogs (3 mg/kg) is similar to that used in rhesus macaques, the dose in cats is lower (2 mg/kg) and in mice is significantly higher (10 mg/kg).[7][8][9] These differences highlight species-specific variations in pharmacokinetics and metabolism that necessitate careful dose-finding studies in each new species. The lack of comprehensive pharmacokinetic data in humans for Capromorelin makes direct dose scaling challenging. Allometric scaling, a method that relates physiological parameters to body size, could be a useful tool for predicting human pharmacokinetics, but requires data from multiple species.[12]

  • Pharmacodynamics: The fundamental response to ghrelin receptor agonism—appetite stimulation and GH release—appears to be conserved. However, the magnitude and duration of these effects may differ between species. For instance, in cats, Capromorelin administration was associated with a transient increase in blood glucose and a decrease in insulin (B600854) secretion, an effect that diminished over a 30-day treatment period.[13] Such species-specific metabolic responses are critical to investigate in translational studies.

  • Safety Profile: While Capromorelin has a good safety profile in dogs and cats, the discontinuation of human trials, though the specific reasons are not detailed in the available literature, suggests that the risk-benefit profile may differ in humans.[11] Potential concerns in human drug development for ghrelin agonists include effects on glucose homeostasis and the theoretical risk of stimulating tumor growth through the GH/IGF-1 axis, although studies in animal models of cancer cachexia have not shown this effect.[14]

Canine studies on Capromorelin provide invaluable preclinical data that have successfully predicted its efficacy in other veterinary species like cats. The dog serves as a relevant and informative model for the pharmacodynamic effects of ghrelin receptor agonists. However, direct translation to humans is more complex. While the mechanism of action is conserved, species-specific differences in pharmacokinetics, metabolism, and potentially safety, necessitate a cautious and data-driven approach. Future research should focus on obtaining more comprehensive pharmacokinetic and pharmacodynamic data across a wider range of species to refine allometric scaling models and better predict human responses. The findings from canine studies, when interpreted within the context of inter-species differences, are a crucial component in the continued development and assessment of ghrelin receptor agonists for therapeutic use.

References

Safety Operating Guide

Navigating the Disposal of Capromorelin Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Capromorelin Tartrate, ensuring the protection of personnel and the environment. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with federal, state, and local regulations.

The initial and most critical step in the disposal of any chemical, including this compound, is to determine whether it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination dictates the subsequent disposal pathway.

Hazardous Waste Determination for this compound

Based on available Safety Data Sheets (SDS), this compound is not a listed hazardous waste. However, it is crucial to evaluate whether it exhibits any of the four characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).

Table 1: RCRA Hazardous Waste Characteristics

CharacteristicDescriptionRelevance to this compound
Ignitability Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire under certain conditions, flammable compressed gases, and oxidizers.[1][2]The SDS for this compound does not indicate that it is ignitable.
Corrosivity Aqueous wastes with a pH of less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel.[1]While this compound is a skin and eye irritant, this does not automatically classify it as corrosive under RCRA. The pH of a solution containing this compound would need to be tested.
Reactivity Wastes that are unstable, may react with water, can release toxic gases, or are capable of detonation or explosion under normal conditions.[1]The SDS for this compound does not indicate that it is reactive.
Toxicity Wastes that are harmful when ingested or absorbed and can leach toxic constituents into groundwater.[1]The toxicity of this compound would need to be evaluated against the specific toxic constituents and their regulatory levels as defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP).

Experimental Protocol: Hazardous Waste Determination

Objective: To determine if this compound waste is classified as hazardous under RCRA.

Materials:

  • This compound waste sample

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • pH meter or pH indicator strips

  • Information on the formulation of the waste (e.g., solvents used)

  • Access to institutional Environmental Health and Safety (EHS) department for consultation and, if necessary, analytical testing.

Methodology:

  • Consult the Safety Data Sheet (SDS): Review the SDS for this compound for any specific information regarding its hazardous characteristics.[3]

  • Assess Ignitability: Based on the SDS and knowledge of any solvents mixed with the this compound, determine if the waste has a flashpoint below 60°C (140°F). If unsure, consult with EHS.

  • Measure Corrosivity: If the waste is in a liquid form, measure its pH using a calibrated pH meter or pH indicator strips. A pH ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.[1]

  • Evaluate Reactivity: Review the SDS and any known chemical incompatibilities to assess if the waste is unstable, reacts violently with water, or generates toxic gases.

  • Determine Toxicity: This is the most complex characteristic to assess in a laboratory setting. It involves comparing the concentration of toxic constituents in the waste to regulatory limits. It is highly recommended to consult with your institution's EHS department. They can assist in determining if the waste needs to be sent for TCLP analysis.

Disposal Procedures

The appropriate disposal procedure depends on the outcome of the hazardous waste determination. The following logical workflow provides a visual guide to this process.

This compound Disposal Workflow start Start: this compound Waste Generated waste_determination Perform Hazardous Waste Determination (RCRA) start->waste_determination is_hazardous Is the waste hazardous? waste_determination->is_hazardous hazardous_waste_path Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_waste_path Yes non_hazardous_waste_path Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_waste_path No end End: Waste Disposed Compliantly hazardous_waste_path->end non_hazardous_waste_path->end

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Guidance

  • Containerization:

    • Use a sturdy, leak-proof container that is compatible with the waste.

    • Keep the container closed except when adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list all constituents of the waste, including this compound and any solvents, with their approximate percentages. Do not use abbreviations.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

    • Include the name and contact information of the principal investigator or laboratory manager.

  • Storage:

    • Store the hazardous waste in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste to capture any potential leaks.

    • Segregate incompatible waste streams to prevent dangerous reactions.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not exceed the allowable accumulation time limits for hazardous waste in your laboratory.

    • The waste will be transported and disposed of by a licensed hazardous waste contractor, typically via incineration.[4]

Even if the waste is classified as non-hazardous, it should not be disposed of in the regular trash or down the drain without approval from your institution's EHS department.[5][6][7]

  • Containerization:

    • Collect the non-hazardous waste in a clearly labeled, sealed container.

  • Labeling:

    • Label the container as "Non-Hazardous Waste" and list the chemical contents.

  • Disposal:

    • Consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.

    • Some institutions may have a specific collection program for non-hazardous chemical waste.

    • In some cases, and with explicit permission from EHS, certain aqueous non-hazardous wastes may be approved for drain disposal, but this is not a universal practice and requires verification.[5][6]

Empty Container Disposal

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the label.[5]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific waste management plan and EHS department for guidance.

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Capromorelin Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Capromorelin Tartrate. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is identified as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3]. While no specific occupational exposure limits have been established, the inherent hazards necessitate stringent safety precautions[2][3][4]. The following procedures outline the mandatory personal protective equipment (PPE) and handling protocols to mitigate risks.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment must be conducted. Engineering controls should be the primary line of defense to minimize exposure.

  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area[2][3]. A laboratory fume hood is recommended to minimize the generation of dust and aerosols[5][6].

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the handling area[2].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in its solid form or in solution.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile)[5].To prevent skin contact, which can cause irritation[1][2][3]. Gloves must be inspected before use and disposed of after handling[5].
Eye Protection Approved safety glasses with side shields or safety goggles[2][5].To protect against splashes and airborne particles that can cause serious eye irritation[1][2][3].
Face Protection A face shield may be required if there is a significant risk of splashes[5].To provide an additional layer of protection for the entire face.
Body Protection A laboratory coat or other suitable protective clothing is required[2][5].To prevent contamination of personal clothing.
Respiratory Protection A suitable respirator should be used if dust or aerosols are likely to be generated[2].To prevent respiratory tract irritation[1][2][3]. The specific type of respirator should be determined by a risk assessment.

Step-by-Step Handling and Personal Hygiene

A systematic approach to handling and hygiene is crucial to prevent contamination and exposure.

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Cover any open cuts or abrasions.

  • Donning PPE: Put on a lab coat, followed by safety glasses/goggles and a face shield if needed. Don gloves, ensuring they fit properly. If a respirator is required, perform a seal check.

  • Handling the Compound:

    • Minimize the generation of dust[5][6][7].

    • Avoid direct contact with the substance[3][8].

    • Do not eat, drink, or smoke in the handling area.

  • After Handling:

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][3][5].

    • Remove all contaminated clothing immediately[1].

    • Decontaminate work surfaces after completion of tasks.

PPE_Workflow_for_Capromorelin_Tartrate start Start: Prepare to Handle This compound risk_assessment Conduct Risk Assessment: - Check for dust/aerosol potential - Assess splash risk start->risk_assessment engineering_controls Implement Engineering Controls: - Use fume hood - Ensure proper ventilation risk_assessment->engineering_controls select_ppe Select Mandatory PPE: - Lab Coat - Safety Glasses - Nitrile Gloves engineering_controls->select_ppe additional_ppe_check Additional Hazards Identified? select_ppe->additional_ppe_check select_additional_ppe Select Additional PPE: - Face Shield (splash risk) - Respirator (dust/aerosol risk) additional_ppe_check->select_additional_ppe Yes don_ppe Don PPE Correctly additional_ppe_check->don_ppe No select_additional_ppe->don_ppe handle_compound Proceed with Handling This compound don_ppe->handle_compound decontamination Post-Handling Procedure: - Decontaminate workspace - Remove PPE correctly handle_compound->decontamination hygiene Personal Hygiene: - Wash hands thoroughly decontamination->hygiene end End hygiene->end

PPE Selection Workflow for this compound

Emergency Procedures

In the event of an accidental exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Containment: Place contaminated materials, including gloves, disposable lab coats, and any spilled substance, into a suitable, labeled, and sealed container for disposal[3][7].

  • Disposal: Dispose of the waste in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains[2][3]. For unused veterinary medicinal products, use take-back schemes where available[9][10].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capromorelin Tartrate
Reactant of Route 2
Reactant of Route 2
Capromorelin Tartrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。